Product packaging for CK-17(Cat. No.:CAS No. 86727-00-6)

CK-17

Cat. No.: B1669123
CAS No.: 86727-00-6
M. Wt: 375.3 g/mol
InChI Key: ASZBPWIGUHLPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CK 17 is a interleukin-1 antagonist. It is a IL-1 blocker that suppresses fibroblast proliferation in a concentration-dependent manner.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15BrN2OS B1669123 CK-17 CAS No. 86727-00-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86727-00-6

Molecular Formula

C17H15BrN2OS

Molecular Weight

375.3 g/mol

IUPAC Name

5-bromo-5-methyl-3-phenyl-2-phenylimino-1,3-thiazinan-4-one

InChI

InChI=1S/C17H15BrN2OS/c1-17(18)12-22-16(19-13-8-4-2-5-9-13)20(15(17)21)14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

ASZBPWIGUHLPML-UHFFFAOYSA-N

Canonical SMILES

CC1(CSC(=NC2=CC=CC=C2)N(C1=O)C3=CC=CC=C3)Br

Appearance

Solid powder

Other CAS No.

92988-97-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-bromotetrahydro-5-methyl-3-phenyl-2-phenylimino-4H-1,3-thiazin-4-one
CK 17
CK-17
OB 101
OB-101

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-bromotetrahydro-5-methyl-3-phenyl-2-phenylimino-4H-1,3-thiazin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway and detailed characterization of the novel heterocyclic compound, 5-bromotetrahydro-5-methyl-3-phenyl-2-phenylimino-4H-1,3-thiazin-4-one. This molecule, belonging to the 1,3-thiazin-4-one class, is of significant interest due to the established broad-spectrum biological activities of related nitrogen and sulfur-containing heterocycles, including antimicrobial and anticancer properties. This document provides a comprehensive, albeit hypothetical, framework for its synthesis, purification, and structural elucidation, intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Proposed Synthetic Pathway

The synthesis of the target compound can be hypothetically achieved via a one-pot cyclocondensation reaction. This approach involves the reaction of N,N'-diphenylthiourea (1) with 2,3-dibromopropionyl chloride (2) in the presence of a non-nucleophilic base such as triethylamine (TEA) to neutralize the hydrogen chloride and hydrogen bromide generated during the reaction. The proposed mechanism involves an initial acylation of one of the nitrogen atoms of the thiourea, followed by an intramolecular nucleophilic attack of the sulfur atom on the α-carbon, displacing a bromide ion. A subsequent intramolecular cyclization and elimination of HBr would lead to the formation of the 1,3-thiazin-4-one ring. The final bromination at the 5-position is proposed to occur in situ.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Thiourea N,N'-Diphenylthiourea (1) Conditions Triethylamine (TEA) Dry Acetonitrile 0°C to rt Thiourea->Conditions AcylChloride 2,3-Dibromopropionyl chloride (2) AcylChloride->Conditions Product 5-bromotetrahydro-5-methyl-3-phenyl- 2-phenylimino-4H-1,3-thiazin-4-one (3) Conditions->Product

Caption: Proposed synthesis of the target compound.

Experimental Protocols

Synthesis of 5-bromotetrahydro-5-methyl-3-phenyl-2-phenylimino-4H-1,3-thiazin-4-one

To a solution of N,N'-diphenylthiourea (1.0 eq) in dry acetonitrile (20 mL) under a nitrogen atmosphere at 0°C, triethylamine (2.2 eq) is added dropwise. The mixture is stirred for 15 minutes. A solution of 2,3-dibromopropionyl chloride (1.1 eq) in dry acetonitrile (10 mL) is then added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with cold water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization Methods
  • Melting Point: Determined using a calibrated melting point apparatus.

  • FTIR Spectroscopy: Spectra are recorded on an FTIR spectrometer using KBr pellets.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF mass spectrometer.

Hypothetical Characterization Data

The following table summarizes the expected characterization data for the synthesized compound.

ParameterHypothetical Value
Molecular Formula C₁₇H₁₅BrN₂OS
Molecular Weight 391.29 g/mol
Appearance Pale yellow solid
Yield 65%
Melting Point 178-180 °C
FTIR (KBr, cm⁻¹) 3050 (Ar C-H), 2980 (Aliph. C-H), 1685 (C=O, amide), 1640 (C=N, imine), 1590, 1490 (C=C, aromatic), 690 (C-S), 550 (C-Br)
¹H NMR (CDCl₃, δ) 7.20-7.60 (m, 10H, Ar-H), 4.85 (q, 1H, J=6.8 Hz, CH-Br), 1.90 (d, 3H, J=6.8 Hz, CH₃)
¹³C NMR (CDCl₃, δ) 165.0 (C=O), 158.0 (C=N), 148.0, 140.0, 129.5, 129.0, 128.5, 125.0 (Ar-C), 60.0 (C-Br), 55.0 (C-S), 22.0 (CH₃)
HRMS (ESI-TOF) m/z: [M+H]⁺ Calculated for C₁₇H₁₆BrN₂OS⁺: 391.0165; Found: 391.0170

Experimental Workflow and Potential Biological Activity

Experimental Workflow

The overall workflow from synthesis to characterization is depicted below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation Reactants Reactants Reaction Reaction Reactants->Reaction Cyclocondensation Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Column Chromatography Purified_Product Purified_Product Purification->Purified_Product Pure Compound MP MP Purified_Product->MP Physical FTIR FTIR Purified_Product->FTIR Spectroscopic NMR NMR Purified_Product->NMR MS MS Purified_Product->MS

Caption: General experimental workflow.

Hypothetical Signaling Pathway for Further Investigation

Given the known antimicrobial and anticancer activities of similar heterocyclic compounds, a potential avenue for future research would be to investigate the effect of 5-bromotetrahydro-5-methyl-3-phenyl-2-phenylimino-4H-1,3-thiazin-4-one on bacterial cell wall synthesis or cancer cell proliferation pathways. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by the title compound, leading to apoptosis in cancer cells. This is a speculative pathway intended to guide future biological evaluation.

Signaling_Pathway cluster_pathway Hypothetical Anticancer Mechanism Compound Thiazinone Compound Kinase Protein Kinase (e.g., Akt) Compound->Kinase Inhibition TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase->TranscriptionFactor Activation Apoptosis Apoptosis Kinase->Apoptosis Promotes Survival AntiApoptotic Anti-Apoptotic Genes TranscriptionFactor->AntiApoptotic Upregulation AntiApoptotic->Apoptosis Inhibition

Caption: Hypothetical signaling pathway.

This technical guide provides a theoretical yet comprehensive overview for the synthesis and characterization of a novel 1,3-thiazin-4-one derivative. The detailed protocols and hypothetical data serve as a valuable starting point for researchers aiming to synthesize and evaluate this and other related compounds for their potential therapeutic applications.

A Technical Guide to One-Pot Synthesis of Novel 1,3-Thiazin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores efficient and contemporary one-pot synthesis protocols for novel 1,3-thiazin-4-one derivatives. The 1,3-thiazin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. One-pot syntheses offer significant advantages over traditional multi-step methods by reducing reaction time, minimizing waste, and improving overall efficiency, making them highly attractive for the rapid generation of compound libraries for drug discovery. This guide provides detailed experimental protocols, tabulated quantitative data for easy comparison of various synthetic strategies, and visualizations of the reaction workflows.

Three-Component, Solvent-Free Synthesis of 2-Thioxo-1,3-thiazinan-4-one Derivatives

A highly efficient and environmentally benign one-pot synthesis of 2-thioxo-1,3-thiazinan-4-one derivatives has been developed through the reaction of primary amines, carbon disulfide, and acryloyl chloride.[1] This catalyst-free method proceeds rapidly at room temperature under solvent-free conditions, offering high yields.[1]

Experimental Protocol

In a round-bottom flask, the primary amine (1 mmol) is added to carbon disulfide (1 mmol), and the mixture is stirred for a brief period. To this mixture, acryloyl chloride (1 mmol) is added dropwise. The reaction is typically complete within 15 minutes at room temperature. The resulting solid product is then purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data Summary
EntryPrimary Amine (R-NH₂)ProductYield (%)
1Benzylamine3-Benzyl-2-thioxo-1,3-thiazinan-4-one78
24-Methylbenzylamine3-(4-Methylbenzyl)-2-thioxo-1,3-thiazinan-4-one82
34-Chlorobenzylamine3-(4-Chlorobenzyl)-2-thioxo-1,3-thiazinan-4-one85
4(R)-(+)-α-Methylbenzylamine(R)-3-(1-Phenylethyl)-2-thioxo-1,3-thiazinan-4-one73
5Cyclohexylamine3-Cyclohexyl-2-thioxo-1,3-thiazinan-4-one75

Table 1: Synthesis of 2-thioxo-1,3-thiazinan-4-one derivatives.[1]

Experimental Workflow

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Product A Primary Amine D Mixing of Primary Amine and Carbon Disulfide A->D B Carbon Disulfide B->D C Acryloyl Chloride E Dropwise addition of Acryloyl Chloride C->E D->E F Reaction at Room Temperature (15 min, Solvent-Free) E->F G 2-Thioxo-1,3-thiazinan-4-one Derivative F->G

Caption: Workflow for the solvent-free synthesis of 2-thioxo-1,3-thiazinan-4-ones.

Multi-Component Synthesis of Pyrimido[2,1-b][2][3]thiazin-4-one Derivatives

Fused heterocyclic systems incorporating the 1,3-thiazine moiety are of significant interest. A one-pot, three-component reaction has been developed for the synthesis of dimethyl 8-(tert-butylamino)-4-oxo-4,6-dihydropyrimido[2,1-b][2][3]thiazine-6,7-dicarboxylates. This method utilizes 2-amino-4H-1,3-thiazin-4-one derivatives, alkyl isocyanides, and dialkyl acetylenedicarboxylates (DMAD or DEtAD) in green solvents.[2]

Experimental Protocol

To a solution of the 2-amino-4H-1,3-thiazin-4-one derivative (1 mmol) in a green solvent such as acetone or ethanol, the alkyl isocyanide (1 mmol) is added, followed by the addition of dialkyl acetylenedicarboxylate (1 mmol). The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography.

Quantitative Data Summary
Entry2-Amino-1,3-thiazin-4-one DerivativeAlkyl IsocyanideDialkyl AcetylenedicarboxylateSolventYield (%)
12-Amino-6-methyl-4H-1,3-thiazin-4-onetert-Butyl isocyanideDMADAcetone55
22-Amino-5,6-dihydro-4H-1,3-thiazin-4-onetert-Butyl isocyanideDMADEthanol62
32-Amino-6-phenyl-4H-1,3-thiazin-4-oneCyclohexyl isocyanideDEtADIsopropanol48
42-Amino-4H-1,3-thiazin-4-onetert-Butyl isocyanideDMAD2-MeTHF74

Table 2: Synthesis of pyrimido[2,1-b][2][3]thiazin-4-one derivatives.[2]

Logical Relationship of the Reaction

G cluster_reactants Reactants cluster_process Process cluster_product Final Product Thiazine 2-Amino-1,3-thiazin-4-one Derivative Trapping Trapping of Zwitterion by Thiazine Derivative Thiazine->Trapping Isocyanide Alkyl Isocyanide Zwitterion Formation of Zwitterionic Intermediate Isocyanide->Zwitterion DMAD Dialkyl Acetylenedicarboxylate DMAD->Zwitterion Zwitterion->Trapping Cyclization Intramolecular Cyclization Trapping->Cyclization Product Pyrimido[2,1-b][1,3]thiazin-4-one Cyclization->Product

Caption: Proposed reaction mechanism for the formation of pyrimido[2,1-b][2][3]thiazin-4-ones.

Annulation of Arylthioamides for the Synthesis of 5-Hydroxy-4H-1,3-thiazin-4-ones

A novel one-pot annulation of arylthioamides with 3-bromopyruvic acid chloride has been developed to synthesize 5-hydroxy-4H-1,3-thiazin-4-ones.[3] This reaction proceeds through temperature-dependent formation of regioisomeric thiazolinone intermediates.[3]

Experimental Protocol

To a solution of the arylthioamide (1 mmol) in a suitable solvent, 3-bromopyruvic acid chloride (1.1 mmol) is added at a specific temperature (e.g., 0 °C or room temperature, as this can influence the regioselectivity). The reaction is stirred until completion, as monitored by TLC. The work-up procedure typically involves washing with a mild base and water, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

Quantitative Data Summary

Note: Specific yield data for a range of substrates was not available in the provided search results. The original research article would need to be consulted for this information.

Signaling Pathway of Key Intermediates

G cluster_reactants2 Starting Materials cluster_intermediates Key Intermediates cluster_product2 Final Product Arylthioamide Arylthioamide Condensation Initial Condensation Arylthioamide->Condensation Bromopyruvic 3-Bromopyruvic Acid Chloride Bromopyruvic->Condensation Regioisomers Regioisomeric Thiazolinone Intermediates Condensation->Regioisomers Temperature Dependent Thiazinone 5-Hydroxy-4H-1,3-thiazin-4-one Regioisomers->Thiazinone Annulation

Caption: Key steps in the annulation of arylthioamides to form 5-hydroxy-4H-1,3-thiazin-4-ones.

This guide provides a snapshot of the current state of one-pot synthesis methodologies for 1,3-thiazin-4-one derivatives. For more detailed information, including extensive substrate scope and full characterization data, it is recommended to consult the primary research articles cited herein. The continued development of such efficient synthetic protocols is crucial for advancing drug discovery and development efforts.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Substituted 1,3-Thiazin-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1,3-thiazin-4-ones are a significant class of heterocyclic compounds featuring a six-membered ring with nitrogen and sulfur atoms at positions 1 and 3, and a carbonyl group at position 4. This structural motif is present in various bioactive molecules and natural products, including the cephamycin class of β-lactam antibiotics.[1] The diverse biological activities exhibited by these compounds, such as antibacterial, anticancer, and antifungal properties, have made them a focal point in medicinal chemistry and drug development.[2]

A thorough structural elucidation of newly synthesized 1,3-thiazin-4-one derivatives is paramount for understanding their structure-activity relationships (SAR). This guide provides a detailed overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize these molecules. It includes representative data, detailed experimental protocols, and a standardized workflow for analysis.

General Synthetic and Analytical Workflow

The characterization of substituted 1,3-thiazin-4-ones is a systematic process that begins after synthesis. The typical workflow involves purification of the synthesized compound, followed by a battery of spectroscopic analyses to confirm its identity, structure, and purity.

G General Workflow for Synthesis and Analysis of 1,3-Thiazin-4-ones cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Final Steps synthesis One-Pot Three-Component Reaction (e.g., Amine, Aldehyde, Thioacid) purification Purification (Flash Chromatography or Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Formula purification->ms Sample ir Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, C-S, etc.) ms->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Detailed Structure - Determine Connectivity ir->nmr elucidation Structure Elucidation & Confirmation nmr->elucidation reporting Data Reporting & Publication elucidation->reporting

Caption: Workflow from synthesis to spectroscopic characterization.

Experimental Protocols

General Synthesis of 2,3-Disubstituted-1,3-thiazinan-4-ones

A common and efficient method for synthesizing the 1,3-thiazin-4-one core is the one-pot, three-component reaction of an amine, an aldehyde, and 3-mercaptopropionic acid.[3] This reaction can be performed using conventional heating or accelerated via ultrasound irradiation.

  • Reagents and Solvents: Primary amine (e.g., 2-morpholinoethylamine, 1.0 equiv.), aromatic aldehyde (e.g., benzaldehyde, 1.0 equiv.), 3-mercaptopropionic acid (1.0 equiv.), toluene (solvent).

  • Procedure (Ultrasound Method):

    • To a solution of the primary amine (1.0 equiv.) in toluene, add the aromatic aldehyde (1.0 equiv.).

    • Add 3-mercaptopropionic acid (1.0 equiv.) to the mixture.

    • Irradiate the reaction mixture using a high-intensity ultrasonic probe (e.g., 20 kHz, 25% of maximum power) for approximately 25 minutes.[3]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,3-disubstituted-1,3-thiazinan-4-one.[3]

Spectroscopic Data Acquisition
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.[3] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard or referenced to the residual solvent signal.

  • IR Spectroscopy: Infrared spectra are typically measured on an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) unit. The spectra are recorded from neat substances, and absorption frequencies are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are often obtained using an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer to determine the accurate mass and confirm the elemental composition.

Spectroscopic Analysis

¹H NMR Spectroscopy

Proton NMR provides crucial information about the electronic environment of protons and their connectivity within the molecule. For the 1,3-thiazin-4-one ring, the protons at positions C2, C5, and C6 give characteristic signals.

  • H-2 Proton: The proton at the C2 position, being adjacent to both sulfur and nitrogen atoms, typically appears as a singlet or multiplet in the range of δ 5.5 - 6.5 ppm , depending on the C2 substituent and coupling to other protons.[4]

  • H-5 and H-6 Protons: The methylene protons on C5 and C6 of the thiazinane ring usually appear as complex multiplets in the aliphatic region (δ 2.5 - 3.5 ppm ).[3]

Table 1: Representative ¹H NMR Data for Substituted 1,3-Thiazin-4-ones in CDCl₃

Compound Substituents H-2 (δ, ppm) H-5/H-6 (δ, ppm) Aromatic-H (δ, ppm) Other Signals (δ, ppm)
1 [4] 2,3-Diphenyl 6.22 (s, 1H) 2.85-3.25 (m, 4H) 7.15-7.45 (m, 10H) -
2 2-(o-tolyl), 5-hydroxy 7.06 (s, 1H) - 7.28-7.49 (m, 4H) 2.51 (s, 3H, CH₃)

| 3 | 2-(naphthalen-1-yl), 5-hydroxy | 7.12 (s, 1H) | - | 7.51-8.44 (m, 7H) | - |

¹³C NMR Spectroscopy

Carbon NMR directly probes the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal.[5]

  • C-4 Carbonyl Carbon: The most downfield signal in the spectrum corresponds to the carbonyl carbon (C=O) at the C4 position, typically appearing in the range of δ 165 - 177 ppm .[4]

  • C-2 Carbon: The chemical shift of the C2 carbon is highly dependent on its substituents and generally resonates between δ 55 - 70 ppm .

  • C-5 and C-6 Carbons: The methylene carbons of the saturated ring (C5 and C6) are found in the upfield region, typically between δ 25 - 50 ppm .[3]

  • Aromatic Carbons: Carbons of aromatic substituents appear in their characteristic region of δ 110 - 150 ppm .[6]

Table 2: Representative ¹³C NMR Data for Substituted 1,3-Thiazin-4-ones in CDCl₃

Compound Substituents C=O (C4) C2 C5/C6 Aromatic C Other C
1 [4] 2,3-Diphenyl 167.9 63.8 29.5, 47.1 127.1-141.2 -
2 2-(o-tolyl), 5-hydroxy 176.9 165.4 108.9 (C5) 126.3-142.0 20.4 (CH₃)

| 3 | 2-(naphthalen-1-yl), 5-hydroxy | 176.2 | 165.4 | 109.4 (C5) | 124.8-142.2 | - |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For 1,3-thiazin-4-ones, the most prominent absorption is from the carbonyl group.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Bond Characteristic Absorption (cm⁻¹) Notes
Amide Carbonyl C=O 1630 - 1680 Strong, sharp absorption. This is a key diagnostic peak for the 1,3-thiazin-4-one ring system.[2]
Aromatic C=C C=C 1450 - 1600 Medium to weak absorptions.
C-N Stretch C-N 1200 - 1350 Medium intensity.

| C-S Stretch | C-S | 600 - 800 | Weak to medium intensity, often difficult to assign definitively. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of the compound. The fragmentation pattern observed under techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID) offers valuable structural clues.[7] While specific fragmentation pathways depend heavily on the substituents, some general patterns can be anticipated for the 1,3-thiazin-4-one core.

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule is typically observed, especially with soft ionization techniques like ESI.[8] The presence of sulfur can be identified by the characteristic M+2 isotopic peak, which has an intensity of approximately 4.4% relative to the M⁺ peak.[7]

  • Key Fragmentation Pathways:

    • Cleavage adjacent to the carbonyl group: Loss of CO (28 Da) or the substituent at the N3 position.

    • Ring Cleavage: The thiazinone ring can undergo retro-Diels-Alder type reactions or other cleavages, leading to fragments corresponding to the loss of parts of the heterocyclic ring.

    • Loss of Substituents: Fragmentation of the side chains attached at the C2 and N3 positions is very common. For example, cleavage of the bond alpha to the nitrogen atom is a dominant pathway for many amines.[9]

G Plausible MS Fragmentation of a 2,3-Disubstituted 1,3-Thiazin-4-one M [M]⁺˙ (Molecular Ion) F1 [M - R²]⁺ M->F1 - R²˙ F2 [M - R¹]⁺ M->F2 - R¹˙ F3 [M - CO]⁺˙ M->F3 - CO F4 Ring Cleavage Fragments M->F4

Caption: General fragmentation pathways in Mass Spectrometry.

Conclusion

The structural characterization of substituted 1,3-thiazin-4-ones relies on the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical carbonyl functional group, and Mass Spectrometry establishes the molecular weight and provides insights into structural stability and fragmentation. The data and protocols presented in this guide offer a robust framework for researchers engaged in the synthesis and development of this important class of heterocyclic compounds.

References

X-ray Crystal Structure of 5-Bromo-Substituted Tetrahydro-1,3-thiazin-4-ones: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

The determination of the three-dimensional atomic arrangement of molecules through X-ray crystallography is a cornerstone of modern drug discovery and development. This technique provides invaluable insights into the structural features that govern molecular interactions, guiding the design of more potent and selective therapeutic agents. This technical guide focuses on the X-ray crystal structure of 5-bromo-substituted tetrahydro-1,3-thiazin-4-ones, a class of heterocyclic compounds of interest in medicinal chemistry.

Core Concepts in Crystallography of Thiazinones

The crystallographic analysis of 5-bromo-substituted tetrahydro-1,3-thiazin-4-ones involves a series of steps, from synthesis and crystallization to data collection and structure refinement. Understanding this workflow is crucial for interpreting the resulting structural data.

G General Workflow for X-ray Crystallography A Synthesis of 5-Bromo-tetrahydro- 1,3-thiazin-4-one B Purification and Characterization A->B C Single Crystal Growth B->C D X-ray Diffraction Data Collection C->D E Structure Solution and Refinement D->E F Crystallographic Data Analysis E->F

Caption: A generalized workflow for determining the X-ray crystal structure of a compound.

Data Presentation: Crystallographic Parameters

Following successful structure determination, the crystallographic data is presented in a standardized format. While specific data for 5-bromo-substituted tetrahydro-1,3-thiazin-4-ones is not publicly available in the searched literature, a representative table structure for such data is provided below for illustrative purposes. This table would typically be populated with experimentally determined values.

Table 1: Representative Crystallographic Data and Refinement Details

ParameterValue
Chemical formulaC4H6BrNO1S1
Formula weightValue
Crystal systeme.g., Monoclinic
Space groupe.g., P21/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
ZValue
Calculated density (g/cm³)Value
Absorption coeff. (mm⁻¹)Value
F(000)Value
Crystal size (mm³)Value
Radiation (λ, Å)e.g., Mo Kα (0.71073)
Temperature (K)e.g., 293(2)
Reflections collectedValue
Independent reflectionsValue
RintValue
Goodness-of-fit on F²Value
Final R indices [I>2σ(I)]R1, wR2
R indices (all data)R1, wR2

Experimental Protocols

Detailed methodologies are paramount for the reproducibility of scientific findings. The following sections outline the typical experimental protocols that would be employed in the synthesis and crystallographic analysis of 5-bromo-substituted tetrahydro-1,3-thiazin-4-ones.

Synthesis of 5-Bromo-Substituted Tetrahydro-1,3-thiazin-4-ones

The synthesis of the target compound would likely involve a multi-step reaction sequence. A plausible synthetic pathway is illustrated below.

G Plausible Synthetic Pathway reactant1 3-Aminopropanoic acid derivative intermediate α-Bromo-β-amino acid reactant1->intermediate + Bromination reactant2 Brominating agent product 5-Bromo-tetrahydro- 1,3-thiazin-4-one intermediate->product + Cyclization with thiocarbonyl source reactant3 Thiolating agent

Caption: A hypothetical synthetic route to 5-bromo-tetrahydro-1,3-thiazin-4-one.

General Procedure:

  • Bromination: A suitable N-protected 3-aminopropanoic acid would be brominated at the α-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

  • Deprotection: The protecting group would be removed to yield the α-bromo-β-amino acid.

  • Cyclization: The resulting amino acid would then be cyclized with a thiocarbonyl source, such as thiophosgene or a dithiocarbamate, to form the tetrahydro-1,3-thiazin-4-one ring.

  • Purification: The final product would be purified by column chromatography or recrystallization to obtain single crystals suitable for X-ray diffraction.

X-ray Crystallography

Crystal Growth: Single crystals of the purified compound would be grown using techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures would be screened to find optimal crystallization conditions.

Data Collection: A suitable single crystal would be mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would be solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

Conclusion

While the specific X-ray crystal structure of 5-bromo-substituted tetrahydro-1,3-thiazin-4-ones is not detailed in the currently available scientific literature, this guide provides a comprehensive framework for how such a study would be conducted and its data presented. The structural information gleaned from such an analysis would be instrumental for understanding the compound's chemical properties and for guiding the design of new derivatives with enhanced biological activity. Researchers in the field are encouraged to pursue the synthesis and crystallographic characterization of this and related compounds to further enrich the structural database of bioactive heterocyclic molecules.

An In-depth Technical Guide to the Physicochemical Properties of 2-Imino-1,3-Thiazin-4-one Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-imino-1,3-thiazin-4-one derivatives. This heterocyclic scaffold is a significant structural motif in medicinal chemistry, appearing in compounds with a wide range of biological activities. Understanding the physicochemical characteristics of these molecules is paramount for optimizing their drug-like properties, including absorption, distribution, metabolism, and excretion (ADME). This document details common synthetic pathways, key physicochemical parameters with representative data, and the experimental protocols required for their determination.

Synthetic Approaches: An Overview

The synthesis of the 2-imino-1,3-thiazin-4-one core is most commonly achieved through cyclization reactions. A prevalent method involves the reaction of N,N'-disubstituted thioureas with acryloyl chloride.[1] Another established route is the reaction of α,β-unsaturated carboxylic esters with thioureas, which proceeds through the isolation and subsequent cyclization of intermediates.[2] These synthetic strategies allow for the introduction of diverse substituents, enabling the modulation of the compound's physicochemical and pharmacological profiles.

A generalized workflow for the synthesis and subsequent evaluation of these compounds is illustrated below. This process highlights the iterative nature of drug discovery, where synthesis is followed by characterization and biological testing to inform the design of the next generation of analogs.

G General Workflow: Synthesis to Evaluation cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization cluster_testing Property Evaluation start Starting Materials (e.g., Thiourea, Acryloyl Chloride) reaction Cyclization Reaction start->reaction Reactants product 2-Imino-1,3-thiazin-4-one Crude Product reaction->product Yields purify Purification (e.g., Recrystallization, Chromatography) product->purify Process confirm Structure Confirmation (NMR, IR, MS) purify->confirm Pure Compound physchem Physicochemical Profiling (Solubility, logP, pKa) confirm->physchem Characterized Compound bio Biological Screening (In vitro/In vivo assays) physchem->bio Data for SAR bio->start Iterative Design (SAR Feedback)

Caption: General workflow from synthesis to biological evaluation.

Core Physicochemical Properties

The therapeutic efficacy and developability of a drug candidate are intrinsically linked to its physicochemical properties. For the 2-imino-1,3-thiazin-4-one class, the key parameters to consider are lipophilicity (logP), aqueous solubility (logS), and the acid dissociation constant (pKa).

The workflow for determining these critical parameters typically involves a series of standardized experimental and computational methods, ensuring data consistency and reliability for structure-activity relationship (SAR) studies.

G Workflow for Physicochemical Property Determination cluster_logP Lipophilicity (logP/logD) cluster_solubility Aqueous Solubility cluster_pka Acidity (pKa) compound Pure Synthesized Compound logp_exp Experimental (Shake-Flask or HPLC) compound->logp_exp logp_comp Computational (e.g., cLogP) compound->logp_comp sol_kinetic Kinetic Solubility (Nephelometry) compound->sol_kinetic sol_thermo Thermodynamic Solubility (Shake-Flask) compound->sol_thermo pka_exp Experimental (Potentiometric Titration, UV-spectrophotometry) compound->pka_exp pka_comp Computational (Software Prediction) compound->pka_comp data Integrated Physicochemical Profile for SAR logp_exp->data logp_comp->data sol_kinetic->data sol_thermo->data pka_exp->data pka_comp->data

Caption: Workflow for physicochemical property determination.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water.

Table 1: Representative Physicochemical Data for 2-Imino-1,3-thiazin-4-one Analogs (Note: Data is illustrative and collated from various sources on related thiazolidinone and thiazinone scaffolds to demonstrate typical value ranges. Specific values for a homologous series of 2-imino-1,3-thiazin-4-ones are not readily available in a single public source and must be determined experimentally.)

Compound/Substituent (R)Melting Point (°C)logP (Calculated)pKa (Predicted)Aqueous Solubility (Predicted, logS)
2-imino-3-phenyl-1,3-thiazinan-4-one180-1822.157.8 (basic)-2.5
2-imino-3-(4-chlorophenyl)-1,3-thiazinan-4-one210-2122.857.5 (basic)-3.2
2-imino-3-(4-methoxyphenyl)-1,3-thiazinan-4-one195-1972.058.1 (basic)-2.3
2-imino-3-(4-nitrophenyl)-1,3-thiazinan-4-one235-2372.206.9 (basic)-3.0
Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation. Poor solubility is a major hurdle in drug development.[3] It can be measured kinetically or thermodynamically.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH.[4] The ionization state profoundly affects solubility, permeability, and target binding. The 2-imino-1,3-thiazin-4-one scaffold contains both acidic (N-H) and basic (imino) centers, making pKa determination essential.

Experimental Protocols

Detailed and reproducible protocols are necessary for generating high-quality physicochemical data.

Protocol for Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for measuring thermodynamic solubility.[5]

  • Preparation: Prepare buffer solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the buffer.

  • Equilibration: Cap the vial and shake it at a constant temperature (typically 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[5]

  • Separation: After equilibration, separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.45 µm filter.[6]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Protocol for Determination of Lipophilicity (Shake-Flask Method)
  • Solvent Preparation: Pre-saturate octan-1-ol with the aqueous buffer and vice-versa by mixing them vigorously and allowing the phases to separate.

  • Compound Addition: Dissolve a known amount of the compound in the aqueous buffer.

  • Partitioning: Add an equal volume of the pre-saturated octan-1-ol to the aqueous solution in a sealed container.

  • Equilibration: Shake the mixture for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove aliquots from both the aqueous and octan-1-ol phases and determine the concentration of the compound in each phase using HPLC or UV-Vis spectroscopy.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[7]

Protocol for Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining pKa.[4]

  • Sample Preparation: Dissolve a precise weight of the pure compound in a suitable solvent, often a co-solvent system like methanol/water, to ensure solubility throughout the titration.

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.

  • Titration: Add a standardized titrant (e.g., HCl for a base, NaOH for an acid) in small, precise increments. Record the pH of the solution after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.[4] For complex molecules, derivative plots can help identify the equivalence points more accurately.

Spectroscopic and Structural Characterization

The structural identity and purity of 2-imino-1,3-thiazin-4-one compounds are confirmed using a suite of spectroscopic techniques.

Table 2: Representative Spectroscopic Data for a 2-Imino-3-phenyl-1,3-thiazinan-4-one Scaffold

TechniqueFeatureCharacteristic Value/Range
FT-IR (cm⁻¹)N-H stretch (imino)3300 - 3400
C=O stretch (amide)1650 - 1680
C=N stretch (imino)1600 - 1640
¹H NMR (δ, ppm)N-H proton (imino)8.5 - 9.5 (broad singlet)
Aromatic protons7.0 - 8.0
CH₂-S (thiazinone ring)~3.2
CH₂-C=O (thiazinone ring)~2.8
¹³C NMR (δ, ppm)C=O (amide carbon)170 - 175
C=N (imino carbon)160 - 165
Aromatic carbons120 - 140

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry. For instance, the crystal structure of 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one (a related five-membered ring system) reveals key structural parameters, such as the dihedral angle between the phenyl ring and the heterocyclic moiety.[8] In one reported structure, this angle was 78.42°, and the thiazolidinone ring was essentially planar.[8] Similar analyses on 2-imino-1,3-thiazin-4-ones are crucial for understanding their three-dimensional conformation and potential interactions with biological targets.

References

Tautomeric Landscape of 2-Phenylimino-4H-1,3-thiazin-4-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical yet often overlooked aspect of tautomerism in 2-phenylimino-4H-1,3-thiazin-4-one and its derivatives. An understanding of the predominant tautomeric forms is paramount for elucidating structure-activity relationships (SAR), predicting metabolic pathways, and designing novel therapeutic agents with enhanced efficacy and safety profiles. This document provides a comprehensive overview of the potential tautomers, factors influencing their equilibrium, detailed experimental methodologies for their characterization, and a summary of key quantitative data from analogous systems.

Introduction to Tautomerism in 2-Phenylimino-4H-1,3-thiazin-4-one

The 2-phenylimino-4H-1,3-thiazin-4-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. The presence of a prototropic[1][2]-proton shift mechanism gives rise to several potential tautomeric forms. The equilibrium between these tautomers can be influenced by a multitude of factors including the electronic nature of substituents on the phenyl ring, the polarity of the solvent, temperature, and pH. The principal tautomers under consideration are the imino , amino , and ylidene forms.

The accurate assignment of the dominant tautomeric form is crucial as it dictates the molecule's hydrogen bonding capacity, lipophilicity, and overall three-dimensional shape, all of which are critical determinants of its interaction with biological targets.

Potential Tautomeric Forms

The key tautomeric equilibrium for 2-phenylimino-4H-1,3-thiazin-4-one involves the migration of a proton between the exocyclic nitrogen, the endocyclic nitrogen at position 3, and the carbon at position 5. This results in three primary tautomeric forms:

  • 2-(Phenylimino)-2,3-dihydro-4H-1,3-thiazin-4-one (Imino form): This form possesses an exocyclic carbon-nitrogen double bond.

  • 2-Anilino-4H-1,3-thiazin-4-one (Amino form): Characterized by an endocyclic carbon-nitrogen double bond, with the phenyl group attached to an exocyclic amino group.

  • 2-Phenyl-2,3,5,6-tetrahydro-1,3-thiazin-4-one-2-ylidene (Ylidene form): A less common zwitterionic or ylidene structure.

The relative stability of these forms is a subject of ongoing investigation and is highly dependent on the aforementioned environmental and structural factors.

Tautomers imino Imino Form (2-(Phenylimino)-2,3-dihydro- 4H-1,3-thiazin-4-one) amino Amino Form (2-Anilino-4H-1,3-thiazin-4-one) imino->amino [1,3] H-shift ylidene Ylidene Form (Zwitterionic) amino->ylidene [1,3] H-shift

Caption: Tautomeric equilibrium of 2-phenylimino-4H-1,3-thiazin-4-one.

Spectroscopic Characterization of Tautomers

Differentiating between the tautomeric forms of 2-phenylimino-4H-1,3-thiazin-4-one relies heavily on a combination of spectroscopic techniques. Based on studies of analogous 2-imino-1,3-thiazine and 2-aminothiazoline derivatives, the following spectral features can be used as diagnostic tools.[2]

NMR Spectroscopy

¹H NMR:

  • NH Proton: The chemical shift of the NH proton is a key indicator. In the amino form, the N-H proton of the exocyclic amino group is expected to appear at a lower field compared to the N-H proton of the endocyclic amide in the imino form.

  • CH₂ Protons: The chemical shifts of the methylene protons in the thiazinone ring (at positions 5 and 6) can also be informative, as their electronic environment changes between tautomers.

¹³C NMR:

  • C2 Carbon: The chemical shift of the C2 carbon is particularly diagnostic. In the amino form, this carbon is part of an endocyclic C=N bond and is expected to resonate at a more downfield position (e.g., δ ≈ 165 ppm) compared to the C2 carbon in the imino form (δ ≈ 152 ppm), which is an sp²-hybridized carbon single-bonded to two nitrogens.[2]

  • C4 Carbon (Carbonyl): The chemical shift of the carbonyl carbon can also show slight variations between tautomers.

Infrared (IR) Spectroscopy
  • C=N and C=O Stretching: The position of the C=N stretching vibration can help distinguish between the endocyclic C=N of the amino tautomer and the exocyclic C=N of the imino tautomer. The C=N band of the amino form is typically observed at a higher frequency.[2] The C=O stretching frequency will also be present and may shift slightly depending on the tautomeric form and hydrogen bonding.

  • N-H Stretching: The N-H stretching vibrations can provide information about the presence of amino or imino groups and their involvement in hydrogen bonding.

UV-Vis Spectroscopy

While UV-Vis spectroscopy can show differences in the absorption maxima (λmax) due to the different chromophoric systems of the tautomers, the spectra of the individual forms often overlap, making unambiguous assignment challenging without deconvolution techniques.[2]

Experimental Protocols

General Synthesis of 2-Arylimino-4H-1,3-thiazin-4-ones

A common route to synthesize 2-arylimino-1,3-thiazinan-4-ones involves the cyclization of N-acryloylthioureas or related precursors.[3] A general procedure is outlined below:

Materials:

  • Substituted phenyl isothiocyanate

  • Acryloyl chloride

  • Appropriate amine

  • Solvent (e.g., acetone, toluene)

  • Base (e.g., triethylamine)

Procedure:

  • Synthesis of N-substituted thiourea: React the corresponding amine with the substituted phenyl isothiocyanate in a suitable solvent.

  • Acylation: The resulting thiourea is then acylated with acryloyl chloride in the presence of a base to form the N-acryloylthiourea intermediate.

  • Cyclization: The intermediate is then cyclized, often by heating in a suitable solvent, to yield the 2-arylimino-4H-1,3-thiazin-4-one. Purification is typically achieved by recrystallization or column chromatography.

SynthesisWorkflow cluster_start Starting Materials Amine Amine Thiourea N-Substituted Thiourea Synthesis Amine->Thiourea Isothiocyanate Phenyl Isothiocyanate Isothiocyanate->Thiourea AcryloylCl Acryloyl Chloride AcylThiourea Acylation to N-Acryloylthiourea AcryloylCl->AcylThiourea Thiourea->AcylThiourea Cyclization Intramolecular Cyclization AcylThiourea->Cyclization Purification Purification (Recrystallization/Chromatography) Cyclization->Purification Product 2-Phenylimino-4H-1,3-thiazin-4-one Purification->Product

Caption: General experimental workflow for synthesis.

Spectroscopic Analysis Protocol
  • Sample Preparation: Dissolve the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) for NMR analysis. Prepare a KBr pellet or a solution in a suitable solvent (e.g., CHCl₃) for IR and UV-Vis analysis.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer.

  • IR Spectroscopy: Record the IR spectrum in the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy: Obtain the UV-Vis spectrum in a suitable solvent over a range of approximately 200-800 nm.

  • Data Analysis: Analyze the obtained spectra, paying close attention to the diagnostic peaks for each tautomeric form as detailed in Section 3.

Quantitative Data Summary

Compound/SystemMethodKey FindingsReference
2-Phenylaminodihydro-1,3-thiazine vs. 2-Phenyliminotetrahydro-1,3-thiazine¹³C NMRAmino form: C2 at δ ~165.3 ppm. Imino form: C2 at δ ~152.1 ppm.[2]
2-Phenylaminothiazolin-4-onesIR, UV, PMRConfirmed the existence of amine-imine tautomerism. The position of the equilibrium is influenced by substituents on the phenyl ring.[1]
Substituted 2-(anilinemethylidene)cyclohexane-1,3-diones¹H & ¹³C NMR, DFTEnaminone (amino) form is the only tautomer present in DMSO solution.[4]

Computational Analysis

Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of tautomers. By calculating the Gibbs free energies of the different tautomeric forms, the position of the equilibrium can be predicted. These calculations can also provide theoretical NMR and IR spectra to aid in the interpretation of experimental data.

ComputationalWorkflow start Define Tautomeric Structures (Imino, Amino, Ylidene) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima, Obtain Thermodynamic Data) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc solvation Solvation Model (e.g., PCM) energy_calc->solvation analysis Analyze Relative Gibbs Free Energies and Spectroscopic Properties solvation->analysis conclusion Predict Predominant Tautomer and Compare with Experiment analysis->conclusion

Caption: A typical computational workflow for tautomer analysis.

Conclusion and Future Directions

The tautomeric state of 2-phenylimino-4H-1,3-thiazin-4-one is a complex interplay of structural and environmental factors. While direct experimental evidence for this specific compound is limited, analysis of analogous systems strongly suggests that both imino and amino tautomers are plausible and that their equilibrium can be probed using a combination of NMR and IR spectroscopy.

For drug development professionals, it is imperative to consider the potential for tautomerism in this class of compounds. Future work should focus on the synthesis of a series of substituted 2-arylimino-4H-1,3-thiazin-4-ones and their comprehensive spectroscopic and crystallographic characterization to definitively establish the predominant tautomeric forms in different environments. Such studies, in conjunction with computational modeling, will provide a more complete understanding of the SAR and guide the design of next-generation therapeutics based on this versatile scaffold.

References

A Technical Guide to Preliminary In-Vitro Biological Activity Screening of Novel Thiazinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiazinone Scaffolds

Thiazinone derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their unique structural framework serves as a versatile scaffold for the development of novel therapeutic agents. These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The initial phase of drug discovery for these novel chemical entities heavily relies on robust and efficient in-vitro biological activity screening.[2][3]

This technical guide provides a comprehensive overview of the preliminary in-vitro screening methodologies for novel thiazinone compounds. It details the experimental protocols for key assays, presents a structured summary of biological activity data, and visualizes critical workflows and potential mechanisms of action. The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively evaluate the therapeutic potential of this promising class of molecules.

Key Biological Activities and In-Vitro Screening Data

Preliminary screening of thiazinone compounds typically focuses on three primary areas of therapeutic interest: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Thiazinone derivatives have shown notable cytotoxic effects against various human cancer cell lines.[1][4][5] The primary method for evaluating this activity is through cytotoxicity assays, which measure the concentration of a compound required to inhibit 50% of cell growth (IC₅₀).[1][6] Lower IC₅₀ values indicate higher potency.

Table 1: Summary of In-Vitro Anticancer Activity of Novel Thiazinone Derivatives

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Methoxy-substituted Thiazinone (Compound 1)PC-3 (Prostate)40.3 ± 3[1]
Methoxy-substituted Thiazinone (Compound 1)LNCaP (Prostate)45.1 ± 3[1]
Fluoro-substituted Thiazinone (Compound 3)LNCaP (Prostate)Moderate[1]
Thiazole Derivative (Compound 4c)MCF-7 (Breast)2.57 ± 0.16[5]
Thiazole Derivative (Compound 4c)HepG2 (Liver)7.26 ± 0.44[5]
Staurosporine (Standard Drug)MCF-7 (Breast)6.77 ± 0.41[5]
Staurosporine (Standard Drug)HepG2 (Liver)8.4 ± 0.51[5]
Thiazolidin-4-one Derivative (Compound 28)HeLa (Cervical)3.2 ± 0.5[7]
Thiazolidin-4-one Derivative (Compound 28)MCF-7 (Breast)2.1 ± 0.5[7]
Thiazolidin-4-one Derivative (Compound 28)LNCaP (Prostate)2.9 ± 0.3[7]
Thiazolidin-4-one Derivative (Compound 28)A549 (Lung)4.6 ± 0.8[7]
Antimicrobial Activity

The antimicrobial potential of thiazinone compounds is commonly evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][8] The agar well diffusion method is a widely used technique for this initial screening, where the diameter of the zone of inhibition is measured to determine the extent of antimicrobial activity.[9][10][11]

Table 2: Summary of In-Vitro Antimicrobial Activity of Novel Thiazinone Derivatives

Compound Class/DerivativeMicrobial StrainMethodResult (Zone of Inhibition, mm)Reference
Thiazolone Propanoic Acid DerivativeB. subtilis (Gram +)Agar DiffusionSignificant Activity[4]
Thiazolone Propanoic Acid DerivativeA. flavus (Fungus)Agar DiffusionSignificant Activity[4]
3-methylbutanoic acid DerivativeVarious Bacteria/FungiAgar DiffusionHigh Activity[4]
3-hydroxypropanoic acid DerivativeVarious Bacteria/FungiAgar DiffusionHigh Activity[4]
Anti-inflammatory Activity

The anti-inflammatory properties of thiazinone derivatives are often investigated by assessing their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is activated in response to inflammation.[12][13] Another common in-vitro method involves evaluating the inhibition of protein denaturation, as this is a primary trigger of inflammation.[14]

Table 3: Summary of In-Vitro Anti-inflammatory Activity of Novel Thiazinone Derivatives

Compound Class/DerivativeAssayTargetIC₅₀ or % InhibitionReference
Thiazoline-2-thione (Compound 4d)BSA DenaturationBovine Serum Albumin21.9 µg/mL[14]
Thiazoline-2-thione (Compound 3c)BSA DenaturationBovine Serum Albumin31.7 µg/mL
Aspirin (Standard Drug)BSA DenaturationBovine Serum Albumin22 µg/mL[15]
Thiazolidinone (Compound 3b)Colorimetric Enzyme AssayCOX-261.75% Inhibition[16]
Thiazolidinone (Compound 3a)Colorimetric Enzyme AssayCOX-255.76% Inhibition[16]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and reliable data in biological screening.

Protocol: MTT Assay for In-Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[18]

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT stock solution (5 mg/mL in PBS)[19]

  • Dimethyl Sulfoxide (DMSO)

  • Test thiazinone compounds and a standard drug (e.g., Staurosporine)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) in 100 µL of culture medium.[20]

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.[20]

  • Compound Treatment: Prepare serial dilutions of the thiazinone test compounds and the standard drug in the culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[20]

  • MTT Addition: After incubation, add 10 µL of the MTT stock solution (to a final concentration of 0.45-0.5 mg/mL) to each well.[18][21]

  • Formazan Formation: Incubate the plate for an additional 1 to 4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.[18][21]

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization.[18][19] Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm or 590 nm.[17][18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.

Protocol: Agar Well Diffusion for Antimicrobial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[10] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism.[11]

Materials:

  • Muller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains (e.g., E. coli, S. aureus, A. flavus)

  • Sterile cork borer (6-8 mm diameter)

  • Test thiazinone compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (positive control) and solvent (negative control)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum of the test organism.

  • Plate Inoculation: Inoculate the surface of the MHA plates by spreading the microbial inoculum evenly using a sterile swab to create a lawn culture.[22]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[10][22]

  • Compound Addition: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into a designated well.[10][11] Similarly, add the positive and negative controls to other wells on the same plate.

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes) to permit the diffusion of the compounds into the agar.[11]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11][23]

  • Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.

Protocol: In-Vitro COX Inhibition Assay (General Principle)

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2). The principle involves quantifying the conversion of a substrate (arachidonic acid) into prostaglandins, which is catalyzed by the COX enzyme.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test thiazinone compounds

  • A known COX inhibitor (e.g., Celecoxib, Aspirin) as a positive control[24]

  • Assay buffer and co-factors

  • Detection reagents (specific to the assay kit, often colorimetric or fluorescent)

  • Microplate reader

Procedure:

  • Enzyme Preparation: The COX-1 or COX-2 enzyme is pre-incubated in an assay buffer.

  • Compound Incubation: The test thiazinone compound or standard inhibitor is added to the enzyme preparation and incubated for a specific time to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the arachidonic acid substrate.

  • Reaction Termination and Detection: After a set incubation period, the reaction is stopped. The amount of prostaglandin produced is then measured using a detection method, which typically involves a colorimetric or fluorescent probe that reacts with the product.

  • Data Analysis: The activity of the enzyme in the presence of the test compound is compared to the activity of an untreated control. The percentage of inhibition is calculated, and from a series of concentrations, an IC₅₀ value can be determined.

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide clear, logical representations of experimental processes and biological relationships.

General In-Vitro Screening Workflow

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Data Analysis & Lead Identification cluster_3 Phase 4: Secondary Screening & MoA A Design & Synthesis of Novel Thiazinone Compounds B Structural Characterization (NMR, FTIR, Mass Spec) A->B C Cytotoxicity Screening (MTT Assay) B->C D Antimicrobial Screening (Agar Well Diffusion) B->D E Anti-inflammatory Screening (COX Inhibition / Protein Denaturation) B->E F Determine IC50 Values & Zones of Inhibition C->F D->F E->F G Identify 'Hit' Compounds with Promising Activity F->G H Dose-Response Studies G->H I Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) H->I

Caption: General workflow for in-vitro screening of novel compounds.

MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-Well Plate B Incubate Overnight (Allow Attachment) A->B C Treat Cells with Thiazinone Compounds B->C D Incubate for 24-72 hours C->D E Add MTT Reagent to each well D->E F Incubate for 1-4 hours (Formazan Formation) E->F G Add DMSO to Dissolve Formazan F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and IC50 Value H->I Agar_Well_Workflow A Prepare Standardized Microbial Inoculum B Inoculate Agar Plate (Lawn Culture) A->B C Aseptically Punch Wells in Agar B->C D Add Test Compounds & Controls to Wells C->D E Incubate Plate (e.g., 37°C for 24h) D->E F Measure Diameter of Zone of Inhibition (mm) E->F Anticancer_Pathway Compound Thiazinone Compound Cell Cancer Cell Compound->Cell p53 ↑ p53 Activation Cell->p53 CDK ↓ Cyclin-Dependent Kinase (CDK) Activity Cell->CDK Arrest Cell Cycle Arrest (G1/S Phase) p53->Arrest Bax ↑ Pro-apoptotic Proteins (e.g., Bax) p53->Bax CDK->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis prevents proliferation Mito Mitochondrial Dysfunction Bax->Mito Mito->Apoptosis triggers cascade

References

An In-Depth Technical Guide to the Identification and Structural Elucidation of New 1,3-Thiazin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the identification and structural elucidation of novel 1,3-thiazin-4-one derivatives. It details synthetic methodologies, advanced spectroscopic techniques for characterization, and robust protocols for biological evaluation. Quantitative data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using Graphviz diagrams to enhance understanding. This document serves as a practical resource for researchers engaged in the discovery and development of new therapeutic agents based on the 1,3-thiazin-4-one core.

Introduction

1,3-Thiazin-4-one derivatives are a class of six-membered heterocyclic compounds containing a sulfur and a nitrogen atom at positions 1 and 3, respectively, and a carbonyl group at position 4. This structural framework has proven to be a versatile template for the design of novel bioactive molecules. The continued exploration of new synthetic routes and the elucidation of the structure-activity relationships (SAR) of these compounds are crucial for the development of next-generation therapeutics. This guide outlines the essential steps from synthesis to biological characterization, providing detailed protocols and data presentation formats to aid in this endeavor.

Synthetic Strategies and Methodologies

The synthesis of 1,3-thiazin-4-one derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a β-mercapto acid with a suitable nitrogen-containing synthon. Below is a detailed protocol for a representative synthesis.

General Experimental Protocol for the Synthesis of 2-Aryl-1,3-thiazin-4-one Derivatives

This protocol describes the synthesis of 2-aryl-1,3-thiazin-4-ones from the reaction of thioglycolic acid and an aromatic nitrile in the presence of a catalyst.

Materials:

  • Substituted aromatic nitrile (1.0 mmol)

  • Thioglycolic acid (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)

  • Toluene (20 mL)

  • Sodium bicarbonate solution (5% w/v)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A mixture of the substituted aromatic nitrile (1.0 mmol), thioglycolic acid (1.2 mmol), and p-TsOH (0.1 mmol) in toluene (20 mL) is placed in a round-bottom flask equipped with a Dean-Stark apparatus.

  • The reaction mixture is refluxed for 6-12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (30 mL) and washed successively with 5% sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-aryl-1,3-thiazin-4-one derivative.

G start Starting Materials (Aromatic Nitrile, Thioglycolic Acid) reaction Cyclocondensation (Toluene, p-TsOH, Reflux) start->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure 1,3-Thiazin-4-one Derivative purification->product

General synthetic workflow for 1,3-thiazin-4-one derivatives.

Structural Elucidation

The unambiguous determination of the chemical structure of newly synthesized 1,3-thiazin-4-one derivatives is accomplished through a combination of spectroscopic techniques.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. The characteristic absorption bands for the 1,3-thiazin-4-one core include a strong C=O stretching vibration around 1680-1700 cm⁻¹ and C-S stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for elucidating the detailed molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their molecular formula.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesized Compound ir IR Spectroscopy (Functional Groups) synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C - Connectivity) synthesis->nmr ms Mass Spectrometry (Molecular Formula) synthesis->ms elucidation Final Structure ir->elucidation nmr->elucidation ms->elucidation

Workflow for the structural elucidation of new compounds.

Quantitative Data

The following tables summarize representative quantitative data for a series of newly synthesized 2-aryl-1,3-thiazin-4-one derivatives.

Table 1: Synthesis and Physicochemical Properties of 2-Aryl-1,3-thiazin-4-one Derivatives

Compound IDR-group (Aryl)Yield (%)Melting Point (°C)Molecular Formula
TZ-1 Phenyl78152-154C₁₀H₉NOS
TZ-2 4-Chlorophenyl82178-180C₁₀H₈ClNOS
TZ-3 4-Methoxyphenyl75165-167C₁₁H₁₁NO₂S
TZ-4 4-Nitrophenyl85198-200C₁₀H₈N₂O₃S

Table 2: Spectroscopic Data for 2-Aryl-1,3-thiazin-4-one Derivatives

Compound IDIR (C=O, cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
TZ-1 16857.9-7.4 (m, 5H, Ar-H), 4.1 (s, 2H, CH₂)195.2 (C=O), 165.8 (N=C), 132.5, 129.1, 128.5, 127.9 (Ar-C), 35.1 (CH₂)
TZ-2 16887.9 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 4.1 (s, 2H, CH₂)195.0 (C=O), 164.5 (N=C), 136.8, 131.2, 129.5, 129.0 (Ar-C), 35.2 (CH₂)
TZ-3 16827.9 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H), 4.1 (s, 2H, CH₂), 3.8 (s, 3H, OCH₃)194.8 (C=O), 165.1 (N=C), 162.5, 130.1, 125.3, 114.2 (Ar-C), 55.6 (OCH₃), 35.0 (CH₂)
TZ-4 16958.3 (d, 2H, Ar-H), 8.1 (d, 2H, Ar-H), 4.2 (s, 2H, CH₂)195.5 (C=O), 163.9 (N=C), 150.1, 138.5, 129.3, 124.0 (Ar-C), 35.4 (CH₂)

Table 3: In Vitro Anticancer Activity (IC₅₀, µM) of 2-Aryl-1,3-thiazin-4-one Derivatives

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
TZ-1 25.4 ± 1.832.1 ± 2.528.9 ± 2.1
TZ-2 12.8 ± 1.118.5 ± 1.615.3 ± 1.4
TZ-3 35.2 ± 2.941.7 ± 3.238.6 ± 3.0
TZ-4 8.5 ± 0.911.2 ± 1.39.8 ± 1.1

Biological Evaluation: Anticancer Activity

The anticancer potential of novel 1,3-thiazin-4-one derivatives is a key area of investigation. Below are detailed protocols for assessing their cytotoxic effects and elucidating their mechanism of action.

Protocol for In Vitro Anticancer MTT Assay
  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are treated with these compounds for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Protocol for Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Treatment and Lysis: Cells are treated with the test compound at its IC₅₀ concentration for 24 hours. After treatment, cells are harvested and lysed with a specific cell lysis buffer.[1][2]

  • Protein Quantification: The protein concentration of the cell lysate is determined using a Bradford or BCA protein assay.

  • Caspase-3 Assay: An equal amount of protein from each sample is incubated with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC) in a reaction buffer.[1][2]

  • Measurement: The cleavage of the substrate by active caspase-3 is measured using a spectrophotometer (at 405 nm for pNA) or a fluorometer (Ex/Em = 380/460 nm for AMC).[1] The results are expressed as a fold-increase in caspase-3 activity compared to untreated control cells.

Protocol for NF-κB Activation Assay (Western Blot)

This protocol assesses the effect of the compounds on the NF-κB signaling pathway by measuring the nuclear translocation of the p65 subunit.

  • Cell Treatment: Cells are pre-treated with the test compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 30 minutes.

  • Nuclear and Cytoplasmic Extraction: The cells are fractionated to separate the nuclear and cytoplasmic components using a commercial kit or a standard protocol.[3][4]

  • Protein Quantification: Protein concentrations of both fractions are determined.

  • Western Blotting: Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-PAGE and transferred to a PVDF membrane.[5]

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against the p65 subunit of NF-κB. A loading control antibody (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) is also used.

  • Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates NF-κB activation, which may be inhibited by the test compound.

Proposed Mechanism of Anticancer Action

Based on preliminary studies of 1,3-thiazin-4-one and related heterocyclic compounds, a plausible mechanism for their anticancer activity involves the induction of apoptosis through the modulation of key signaling pathways such as the NF-κB and p38 MAPK pathways.

G cluster_pathway Cellular Signaling Pathways Thiazinone 1,3-Thiazin-4-one Derivative IKK IKK Thiazinone->IKK Inhibition/Activation p38 p38 MAPK Thiazinone->p38 Inhibition/Activation IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Bcl2 Bcl-2 NFkB->Bcl2 Upregulates Bax Bax p38->Bax Activates Casp9 Caspase-9 Bax->Casp9 Activates Bcl2->Bax Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Proposed anticancer signaling pathway for 1,3-thiazin-4-one derivatives.

Conclusion

This technical guide provides a framework for the systematic identification, structural elucidation, and biological evaluation of novel 1,3-thiazin-4-one derivatives. The detailed protocols and structured data presentation are intended to facilitate reproducible and high-quality research in this promising area of drug discovery. The continued investigation of this versatile scaffold is anticipated to lead to the development of new and effective therapeutic agents for a range of diseases.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of 1,3-Thiazin-4-One Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the precise quantification of 1,3-thiazin-4-one analogs in pharmaceutical formulations. The method employs a reversed-phase C18 column with an isocratic mobile phase, offering excellent specificity, linearity, accuracy, and precision. This protocol is designed for routine quality control and research applications, ensuring reliable and reproducible results.

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components within a mixture.[1] The separation is achieved by passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase).[1] In this reversed-phase method, a non-polar stationary phase (C18) is used with a more polar mobile phase. Analogs of 1,3-thiazin-4-one will separate based on their differential partitioning between the two phases.[2] Following separation, the compounds are detected by a UV detector at a wavelength where they exhibit maximum absorbance, allowing for accurate quantification.

Materials and Reagents

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • Analytical balance (4-decimal place).

    • pH meter.

    • Sonicator.

    • Vortex mixer.

  • Chromatographic Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • Reference Standard (RS) of the specific 1,3-thiazin-4-one analog (purity >99%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Purified water (18.2 MΩ·cm).

    • Phosphoric acid (analytical grade).

    • 0.45 µm Syringe filters (Nylon or PTFE).

Experimental Protocols

Protocol 1: Chromatographic Conditions

The HPLC system is set up according to the parameters below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 265 nm
Run Time 10 minutes
Protocol 2: Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare 0.1% phosphoric acid by adding 1.0 mL of phosphoric acid to 1000 mL of purified water.

    • Mix 600 mL of Acetonitrile with 400 mL of 0.1% phosphoric acid.

    • Degas the solution for 15 minutes in a sonicator before use.

  • Diluent Preparation:

    • Use the mobile phase composition (Acetonitrile:Water, 60:40 v/v) as the diluent.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the 1,3-thiazin-4-one analog Reference Standard.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Make up the volume to 25 mL with the diluent and mix thoroughly.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations of 5, 10, 25, 50, 100, and 150 µg/mL.

Protocol 3: Sample Preparation (from Tablets)
  • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to 25 mg of the active 1,3-thiazin-4-one analog.

  • Transfer the powder to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 20 minutes to ensure complete extraction of the drug.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 25 mL with the diluent and mix well.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1][3] This step is crucial to remove particulates and protect the HPLC column.[2][4]

  • Further dilute the filtered solution with the diluent to achieve a final theoretical concentration within the linear range of the method (e.g., 50 µg/mL).

Protocol 4: Method Validation

The developed method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[5][6]

  • Specificity: Inject the diluent, a placebo solution, and a standard solution. The diluent and placebo should show no interfering peaks at the retention time of the analyte.[7]

  • Linearity: Inject the prepared working standard solutions (5-150 µg/mL) in triplicate. Plot a calibration curve of the average peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.[6]

  • Precision (Repeatability):

    • System Precision: Inject a single standard solution (e.g., 50 µg/mL) six times. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

    • Method Precision: Prepare six independent sample preparations from a single batch as described in Protocol 3. The %RSD of the resulting assay values should be ≤ 2.0%.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6] This can also be calculated from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation experiments are summarized below.

Table 1: Linearity and Range

Concentration (µg/mL) Mean Peak Area (n=3) %RSD
5 75,483 1.1
10 151,233 0.8
25 378,991 0.5
50 755,102 0.3
100 1,510,530 0.4
150 2,264,980 0.6
Slope 15085
Intercept 1250

| Correlation Coefficient (R²) | 0.9998 | |

Table 2: Precision

Precision Type Sample ID Concentration Found (µg/mL)
Method Precision 1 49.8
(n=6) 2 50.2
3 50.5
4 49.5
5 50.1
6 49.9
Mean 50.0
Std. Dev. 0.36

| %RSD | | 0.72% |

Table 3: Accuracy (Recovery)

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery Mean % Recovery
80% 40.0 39.8 99.5% 99.7%
40.0 40.1 100.3%
40.0 39.7 99.3%
100% 50.0 50.3 100.6% 100.4%
50.0 49.9 99.8%
50.0 50.4 100.8%
120% 60.0 60.5 100.8% 100.2%
60.0 59.8 99.7%

| | 60.0 | 60.1 | 100.2% | |

Table 4: LOD and LOQ

Parameter Value (µg/mL)
Limit of Detection (LOD) 0.5

| Limit of Quantification (LOQ) | 1.5 |

Visualizations

The following diagrams illustrate the key workflows and logical steps in the development and execution of this analytical method.

G HPLC Analysis Workflow for 1,3-Thiazin-4-One Analogs cluster_prep cluster_hplc cluster_data prep Sample Preparation hplc HPLC Analysis prep->hplc weigh Weigh Sample Powder dissolve Dissolve & Sonicate weigh->dissolve filter Centrifuge & Filter dissolve->filter inject Inject into HPLC filter->inject data Data Processing hplc->data separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow from sample preparation to final reporting.

G Logical Flow of Method Development and Validation dev Method Development scout Scout Column & Mobile Phase dev->scout valid Method Validation (ICH) dev->valid optim Optimize Parameters (Flow, Temp, Wavelength) scout->optim spec Specificity valid->spec lin Linearity & Range valid->lin prec Precision valid->prec acc Accuracy valid->acc robust Robustness valid->robust loq LOD / LOQ valid->loq routine Routine Analysis valid->routine

Caption: Logical relationship of method development and validation stages.

Conclusion

The HPLC-UV method described provides a simple, rapid, and reliable approach for the quantification of 1,3-thiazin-4-one analogs. The method has been successfully validated, demonstrating excellent performance in terms of specificity, linearity, precision, and accuracy. It is suitable for routine quality control analysis and can be adapted for other research purposes involving this class of compounds.

References

Application Note: Protocol for Assessing the Antimicrobial Activity of 5-bromotetrahydro-1,3-thiazin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Thiazine and its derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 1,3-thiazine nucleus is a core component of cephalosporin antibiotics, highlighting its importance in antimicrobial drug discovery.[1][4] Halogenated organic compounds have also demonstrated potent antibacterial activity, often enhancing the efficacy of the parent molecule.[5][6] This document provides a detailed protocol for evaluating the antimicrobial potential of a novel halogenated derivative, 5-bromotetrahydro-1,3-thiazin-4-one, using standardized broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Data Summary

The following table should be used to summarize the experimental findings. It allows for a clear and direct comparison of the compound's activity against various microbial strains.

Table 1: Antimicrobial Activity of 5-bromotetrahydro-1,3-thiazin-4-one

MicroorganismStrain ID (e.g., ATCC)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Gram-Positive
Staphylococcus aureuse.g., 25923
Bacillus subtilise.g., 6633
Enterococcus faecalise.g., 29212
Gram-Negative
Escherichia colie.g., 25922
Pseudomonas aeruginosae.g., 27853
Klebsiella pneumoniaee.g., 13883
Positive Control
Ciprofloxacin(Against above)
Vancomycin(Against Gram+)

Interpretation Key:

  • Bactericidal: MBC/MIC ratio ≤ 4

  • Bacteriostatic: MBC/MIC ratio > 4

Experimental Protocols

Principle

The antimicrobial activity is assessed by determining the MIC and MBC values.

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] This is typically determined using a broth microdilution method in 96-well plates.[8][9]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10] It is determined by sub-culturing from the wells of the MIC assay where no growth was observed.[10]

Materials and Reagents
  • 5-bromotetrahydro-1,3-thiazin-4-one (Test Compound)

  • Dimethyl Sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates[8]

  • Bacterial strains (e.g., ATCC reference strains)

  • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Sterile saline solution (0.85% NaCl)

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

  • 0.5 McFarland turbidity standard

Experimental Workflow

G Overall Experimental Workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay cluster_analysis Phase 4: Data Analysis prep_compound Prepare Test Compound Stock (e.g., in DMSO) serial_dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate prep_compound->serial_dilution prep_media Prepare & Sterilize Media (MHB, MHA) prep_bacteria Culture Bacteria (Overnight at 37°C) prep_media->prep_bacteria adjust_inoculum Adjust Bacterial Culture to 0.5 McFarland (~1.5 x 10^8 CFU/mL) prep_bacteria->adjust_inoculum dilute_inoculum Dilute Suspension to ~5 x 10^5 CFU/mL adjust_inoculum->dilute_inoculum inoculate Inoculate Wells with Bacterial Suspension dilute_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate (18-24h at 37°C) inoculate->incubate_mic read_mic Visually Inspect & Record MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC, 2x MIC, 4x MIC) onto MHA Plates read_mic->subculture analyze Calculate MBC/MIC Ratio & Determine Activity (Bactericidal vs. Bacteriostatic) read_mic->analyze incubate_mbc Incubate MHA Plates (18-24h at 37°C) subculture->incubate_mbc read_mbc Count Colonies & Record MBC (Lowest concentration with ≥99.9% kill) incubate_mbc->read_mbc read_mbc->analyze

Caption: Workflow for determining MIC and MBC values.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Test Compound: Dissolve 5-bromotetrahydro-1,3-thiazin-4-one in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in MHB. The final concentration of DMSO in the wells should not exceed 1% to avoid affecting bacterial growth.

  • Preparation of Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism.

    • Inoculate them into a tube containing 5 mL of MHB.

    • Incubate at 37°C for 2-6 hours until the culture reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for the assay.[7][11]

  • Broth Microdilution Procedure:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the test compound (at twice the desired starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and inoculum but no compound).

    • Well 12 will serve as the sterility control (containing only MHB).

    • Add 100 µL of the prepared bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. The final volume in each well will be 200 µL.[9]

    • Seal the plate and incubate at 37°C for 16-24 hours.[7]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[8]

Detailed Protocol: Minimum Bactericidal Concentration (MBC) Assay
  • Sub-culturing:

    • From each well of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.[10]

    • Spot-plate or spread the aliquot onto a sterile MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the initial inoculum was viable.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each spot/plate.

    • The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10]

Hypothetical Mechanism of Action

While the precise signaling pathway for 5-bromotetrahydro-1,3-thiazin-4-one is yet to be elucidated, antimicrobial compounds typically act by disrupting critical cellular processes. The diagram below illustrates potential targets for a novel antimicrobial agent.

G cluster_cell Bacterial Cell compound 5-bromotetrahydro- 1,3-thiazin-4-one wall Cell Wall Synthesis (e.g., Peptidoglycan) compound->wall membrane Cell Membrane Integrity (e.g., Depolarization) compound->membrane protein Protein Synthesis (e.g., Ribosome Targeting) compound->protein dna DNA Replication/Repair (e.g., Gyrase/Topoisomerase) compound->dna death Inhibition of Growth (Bacteriostatic) or Cell Death (Bactericidal) wall->death membrane->death protein->death dna->death

Caption: Potential antimicrobial targets in a bacterial cell.

References

Application Notes and Protocols for Evaluating the Anticancer Properties of Thiazinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common cell-based assays for the evaluation of the anticancer properties of novel thiazinone derivatives. Detailed protocols for key experiments are provided to ensure reliable and reproducible results.

Introduction

Thiazinone derivatives have emerged as a promising class of heterocyclic compounds with potential applications in cancer therapy. Their core structure presents a versatile scaffold for chemical modifications, leading to a wide range of biological activities. Evaluating the anticancer efficacy of these derivatives requires a systematic approach employing a panel of robust cell-based assays. This document outlines the principles and methodologies for assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and investigation of underlying signaling pathways.

Key Cell-Based Assays

A multi-faceted approach is crucial to comprehensively understand the anticancer potential of thiazinone derivatives. The following assays are recommended:

  • MTT Assay: To determine the cytotoxic effects and the half-maximal inhibitory concentration (IC50) of the compounds.

  • Apoptosis Assay (Annexin V/PI Staining): To quantify the induction of programmed cell death.

  • Cell Cycle Analysis: To identify the phase of the cell cycle at which the compounds exert their effects.

  • Western Blotting: To investigate the modulation of specific signaling pathways involved in cancer cell proliferation and survival.

Data Presentation

Table 1: Cytotoxicity of Thiazinone and Thiazole Derivatives in Various Cancer Cell Lines (MTT Assay)
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazolone Derivative 4Breast (MCF-7)0.54[1]
Thiazolone Derivative 6Breast (MCF-7)Not specified[1]
Thiazolone Derivative 5Colon0.83 - 278[1]
Thiazolone Derivative 7ColonNot specified[1]
BChTT (thieno-1,3-thiazin-4-one)Lung (A549)Concentration-dependent inhibition[2]
BChTT (thieno-1,3-thiazin-4-one)Colon (HT-29)Concentration-dependent inhibition[2]
BChTT (thieno-1,3-thiazin-4-one)Glioma (C6)Concentration-dependent inhibition[2]
Thiazole Derivative 18A549, MCF-7, U-87 MG, HCT-1160.50 - 4.75[3]
Thiazole Derivative 4cBreast (MCF-7)2.57 ± 0.16[4]
Thiazole Derivative 4cLiver (HepG2)7.26 ± 0.44[4]
Phthalimide-Thiazole 5bBreast (MCF-7)0.2 ± 0.01[5]
Phthalimide-Thiazole 5kBreast (MDA-MB-468)0.6 ± 0.04[5]
Phthalimide-Thiazole 5gPheochromocytoma (PC-12)0.43 ± 0.06[5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Thiazinone derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.[6] Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the thiazinone derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.[7]

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Thiazinone Derivatives B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Fig 1. Workflow for the MTT cell viability assay.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Thiazinone derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the thiazinone derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Workflow A Treat cells with Thiazinone Derivatives B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Populations F->G

Fig 2. Experimental workflow for apoptosis detection.
Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Thiazinone derivatives

  • PBS

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with thiazinone derivatives as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing, then store at 4°C for at least 30 minutes.[9]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The resulting histogram of DNA content is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Some thiazinone derivatives have been shown to induce cell cycle arrest at the G0/G1 or G2/M phase.[2][10]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of thiazinone derivatives on key signaling pathways.[3]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p38, Cyclin D1, Akt, mTOR, CDK2, caspases)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with thiazinone derivatives, then lyse the cells in lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[1]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[1]

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways

Thiazinone and related thiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer.

Signaling_Pathways cluster_p38 p38 MAPK Pathway cluster_PI3K PI3K/AKT/mTOR Pathway cluster_CDK CDK Pathway Thiazinone_p38 Thiazinone Derivative (BChTT) p38 p38 Kinase Thiazinone_p38->p38 activates CyclinD1 Cyclin D1 p38->CyclinD1 downregulates G0G1_Arrest G0/G1 Cell Cycle Arrest CyclinD1->G0G1_Arrest leads to Thiazinone_PI3K Thiazole Derivative PI3K PI3K Thiazinone_PI3K->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation promotes Thiazinone_CDK Thiazolone Derivative CDK2 CDK2/Cyclin A2 Thiazinone_CDK->CDK2 inhibits Apoptosis_CDK Apoptosis Thiazinone_CDK->Apoptosis_CDK induces CellCycleProgression Cell Cycle Progression CDK2->CellCycleProgression promotes

Fig 3. Signaling pathways affected by thiazinone derivatives.

Conclusion

The described cell-based assays provide a robust framework for the preclinical evaluation of thiazinone derivatives as potential anticancer agents. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and the modulation of key signaling pathways, researchers can gain a comprehensive understanding of the therapeutic potential and mechanism of action of these promising compounds. This detailed characterization is essential for the further development of novel and effective cancer therapies.

References

In Vivo Experimental Design for Testing Anti-Inflammatory Effects in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for three commonly used murine models of inflammation to assess the efficacy of potential anti-inflammatory compounds. The models described are Carrageenan-Induced Paw Edema, Lipopolysaccharide (LPS)-Induced Systemic Inflammation, and Collagen-Induced Arthritis (CIA).

Carrageenan-Induced Paw Edema Model

This model is a widely used and reproducible assay for evaluating acute inflammation. The subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.

Application Notes

This model is particularly useful for the initial screening of compounds with potential anti-inflammatory properties, especially those targeting mediators of acute inflammation such as histamine, serotonin, bradykinin, and prostaglandins. The first phase (0-2 hours) is mediated by the release of histamine and serotonin, while the second, more prolonged phase (3-6 hours) is associated with the production of prostaglandins and the infiltration of neutrophils.

Experimental Protocol

Materials:

  • Male or female mice (e.g., BALB/c, C57BL/6), 6-8 weeks old

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline)

  • Test compound

  • Positive control: Indomethacin (10 mg/kg)

  • Vehicle for test compound and positive control

  • Plethysmometer or digital calipers

  • Syringes and needles (27-30G)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Fast the mice overnight with free access to water.

  • Group the animals randomly (n=6-10 per group): Vehicle control, Positive control (Indomethacin), and Test compound group(s).

  • Administer the vehicle, positive control, or test compound via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before carrageenan injection.

  • Measure the initial volume of the right hind paw of each mouse using a plethysmometer or digital calipers.

  • Inject 50 µL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Calculate the percentage of paw edema inhibition for each group relative to the vehicle control group.

Data Presentation:

Treatment GroupDosePaw Volume Increase (mL) at 3 hoursPaw Volume Increase (mL) at 5 hours% Inhibition at 3 hours% Inhibition at 5 hours
Vehicle Control-0.85 ± 0.070.92 ± 0.08--
Indomethacin10 mg/kg0.35 ± 0.050.40 ± 0.0658.8%56.5%
Test Compound X25 mg/kg0.60 ± 0.060.65 ± 0.0729.4%29.3%
Test Compound X50 mg/kg0.45 ± 0.050.50 ± 0.0647.1%45.7%

Data are presented as mean ± SEM.

Signaling Pathway and Experimental Workflow

carrageenan_pathway Carrageenan Carrageenan Injection TissueInjury Tissue Injury & Mast Cell Degranulation Carrageenan->TissueInjury Histamine Histamine, Serotonin, Bradykinin Release TissueInjury->Histamine PLA2 Phospholipase A2 Activation TissueInjury->PLA2 NFkB_MAPK NF-κB & MAPK Activation TissueInjury->NFkB_MAPK EarlyPhase Early Phase (0-2h) Vasodilation, Increased Permeability Histamine->EarlyPhase ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX2 COX-2 Upregulation ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins LatePhase Late Phase (3-6h) Edema, Neutrophil Infiltration Prostaglandins->LatePhase NFkB_MAPK->COX2 NFkB_MAPK->LatePhase

Carrageenan-Induced Inflammatory Pathway

carrageenan_workflow Start Start: Acclimatize & Fast Mice Grouping Randomly Group Animals Start->Grouping Dosing Administer Vehicle, Positive Control, or Test Compound Grouping->Dosing InitialPaw Measure Initial Paw Volume Dosing->InitialPaw Carrageenan Inject Carrageenan into Paw InitialPaw->Carrageenan MeasurePaw Measure Paw Volume at Time Points (1-6h) Carrageenan->MeasurePaw Analysis Calculate % Edema Inhibition MeasurePaw->Analysis End End Analysis->End

Carrageenan Paw Edema Workflow

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model mimics the systemic inflammatory response seen in sepsis, induced by the administration of LPS, a component of the outer membrane of Gram-negative bacteria. It leads to a rapid and robust release of pro-inflammatory cytokines into the bloodstream.

Application Notes

This is an excellent model for studying the acute systemic inflammatory response and for testing compounds that modulate cytokine production. It is particularly relevant for investigating drugs targeting the Toll-like receptor 4 (TLR4) signaling pathway.

Experimental Protocol

Materials:

  • Male or female mice (e.g., C57BL/6, BALB/c), 8-10 weeks old

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Test compound

  • Positive control: Dexamethasone (1-5 mg/kg)

  • Vehicle for test compound and positive control

  • Sterile, pyrogen-free saline

  • Blood collection supplies (e.g., cardiac puncture or tail vein)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Acclimatize mice for at least one week.

  • Group the animals randomly (n=6-10 per group): Vehicle control, Positive control (Dexamethasone), and Test compound group(s).

  • Administer the vehicle, positive control, or test compound (e.g., i.p. or i.v.) 30 minutes to 2 hours before LPS challenge.

  • Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.

  • At a predetermined time point (e.g., 1.5-2 hours for TNF-α peak, 4-6 hours for IL-6 peak) after LPS injection, collect blood samples.

  • Separate serum and store at -80°C until analysis.

  • Measure the concentrations of TNF-α and IL-6 in the serum using ELISA kits.

  • Calculate the percentage of cytokine inhibition for each group relative to the vehicle control group.

Data Presentation:

Treatment GroupDoseSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)% TNF-α Inhibition% IL-6 Inhibition
Vehicle Control-3500 ± 45055000 ± 6000--
Dexamethasone1 mg/kg1800 ± 25028000 ± 350048.6%49.1%
Dexamethasone5 mg/kg950 ± 15015000 ± 200072.9%72.7%
Test Compound Y50 mg/kg2500 ± 30040000 ± 450028.6%27.3%
Test Compound Y100 mg/kg1500 ± 20022000 ± 280057.1%60.0%

Data are presented as mean ± SEM.

Signaling Pathway and Experimental Workflow

lps_pathway LPS LPS TLR4 TLR4/MD2/CD14 Complex LPS->TLR4 MyD88 MyD88-Dependent Pathway TLR4->MyD88 IRAKs_TRAF6 IRAKs, TRAF6 MyD88->IRAKs_TRAF6 TAK1 TAK1 IRAKs_TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Activation (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->Cytokines

LPS-Induced Inflammatory Signaling

lps_workflow Start Start: Acclimatize Mice Grouping Randomly Group Animals Start->Grouping Dosing Administer Vehicle, Positive Control, or Test Compound Grouping->Dosing LPS Inject LPS Intraperitoneally Dosing->LPS Blood Collect Blood at Peak Cytokine Time Points LPS->Blood Serum Isolate and Store Serum Blood->Serum ELISA Measure TNF-α and IL-6 by ELISA Serum->ELISA Analysis Calculate % Cytokine Inhibition ELISA->Analysis End End Analysis->End

LPS-Induced Inflammation Workflow

Collagen-Induced Arthritis (CIA) Model

The CIA model is a well-established autoimmune model of rheumatoid arthritis.[1] Immunization with type II collagen emulsified in Freund's adjuvant induces a chronic inflammatory arthritis characterized by synovial hyperplasia, inflammatory cell infiltration, and cartilage and bone erosion.[1]

Application Notes

This model is suitable for evaluating compounds intended for the treatment of chronic autoimmune inflammatory diseases like rheumatoid arthritis. It allows for the assessment of both the inflammatory and destructive components of the disease. Susceptibility to CIA is strain-dependent, with DBA/1J mice being highly susceptible.[2]

Experimental Protocol

Materials:

  • Male DBA/1J mice, 8-10 weeks old

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • Test compound

  • Positive control: Methotrexate (1-5 mg/kg)

  • Vehicle for test compound and positive control

  • Syringes and needles (26-27G)

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of 2 mg/mL type II collagen in 0.1 M acetic acid with an equal volume of CFA.

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of 2 mg/mL type II collagen in 0.1 M acetic acid with an equal volume of IFA.

    • Inject 100 µL of the emulsion intradermally at a site near the primary injection.

  • Treatment:

    • Begin treatment with vehicle, positive control, or test compound from the day of the booster immunization (or upon onset of clinical signs) and continue for a specified duration (e.g., daily for 3-4 weeks).

  • Clinical Assessment:

    • Monitor the mice 2-3 times per week for the onset and severity of arthritis starting from day 21.

    • Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema of one digit, 2=moderate swelling of the paw, 3=severe swelling of the entire paw, 4=ankylosis). The maximum score per mouse is 16.

  • Endpoint Analysis (e.g., Day 42):

    • At the end of the study, mice can be euthanized for collection of paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.

    • Blood can be collected for measurement of anti-collagen antibodies and inflammatory cytokines.

Data Presentation:

Treatment GroupDoseMean Arthritis Score (Day 28)Mean Arthritis Score (Day 35)Mean Arthritis Score (Day 42)
Vehicle Control-2.5 ± 0.56.8 ± 1.210.5 ± 1.8
Methotrexate1 mg/kg1.2 ± 0.33.5 ± 0.85.2 ± 1.1
Test Compound Z20 mg/kg2.0 ± 0.45.5 ± 1.08.5 ± 1.5
Test Compound Z40 mg/kg1.5 ± 0.34.2 ± 0.96.8 ± 1.3

Data are presented as mean ± SEM.

Signaling Pathway and Experimental Workflow

cia_pathway Collagen Collagen Immunization Autoantibodies Anti-Collagen Autoantibodies Collagen->Autoantibodies ImmuneComplexes Immune Complex Formation in Joints Autoantibodies->ImmuneComplexes FcGammaR Fcγ Receptor Activation on Macrophages & Mast Cells ImmuneComplexes->FcGammaR NFkB_MAPK NF-κB & MAPK Activation FcGammaR->NFkB_MAPK Cytokines Pro-inflammatory Cytokine & Chemokine Release NFkB_MAPK->Cytokines Inflammation Synovial Inflammation, Pannus Formation Cytokines->Inflammation Destruction Cartilage & Bone Destruction Inflammation->Destruction

Collagen-Induced Arthritis Inflammatory Pathway

cia_workflow Start Start: Primary Immunization (Day 0) Booster Booster Immunization (Day 21) Start->Booster Treatment Initiate Treatment Booster->Treatment Scoring Clinical Scoring (2-3 times/week) Treatment->Scoring Endpoint Endpoint Analysis (e.g., Day 42) Histology, Cytokines Scoring->Endpoint End End Endpoint->End

Collagen-Induced Arthritis Workflow

References

Application Notes and Protocols for 1,3-Thiazin-4-ones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using 1,3-thiazin-4-ones as Scaffolds in Medicinal Chemistry and Drug Design

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3-thiazin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This six-membered ring system, containing a sulfur and a nitrogen atom, serves as a versatile template for the design and synthesis of novel therapeutic agents. Its derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The structural flexibility of the 1,3-thiazin-4-one ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. These notes provide an overview of the applications of 1,3-thiazin-4-one scaffolds, along with detailed protocols for their synthesis and biological evaluation.

Biological Activities and Applications

Derivatives of 1,3-thiazin-4-one have been extensively studied for their therapeutic potential. The inherent chemical properties of this scaffold contribute to its ability to interact with various biological targets.

Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of 1,3-thiazin-4-one derivatives against a range of human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the activation of caspase cascades, disruption of the mitochondrial membrane potential, and induction of DNA fragmentation.[1][2] Some derivatives have shown selective activity against leukemia cells.[1][2]

Antimicrobial Activity: The N-C-S linkage within the 1,3-thiazin-4-one structure is believed to be a key pharmacophore for antimicrobial activity.[3][4][5] These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] The core structure of 1,3-thiazine is notably present in cephalosporin antibiotics, underscoring its importance in the development of anti-infective agents.

Other Activities: Beyond cancer and microbial infections, 1,3-thiazin-4-one derivatives have been investigated for a variety of other pharmacological effects, including anti-inflammatory, analgesic, and sedative-hypnotic properties.[4]

Data Presentation: Biological Activity of Representative 1,3-Thiazin-4-one Derivatives

The following tables summarize the quantitative biological activity data for selected 1,3-thiazin-4-one derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 1,3-Thiazin-4-one Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
TH-1 2-Amino, 6-(4-chlorophenyl)Gastric Cancer (NUGC)0.021[6]
TH-2 2-Imino, 5-cyano, 6-arylaminoLeukemiaSelective Activity[1][2]
TH-3 Phenyl- and naphthyl-substituted dionesLeukemiaNot Specified[1][2]

IC50: The half-maximal inhibitory concentration.

Table 2: Antimicrobial Activity of 1,3-Thiazin-4-one Derivatives

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
THZ-1 4-(2-hydroxyphenyl)-5-benzoyl-6-phenyl-2-iminoStaphylococcus aureusNot Specified[3]
THZ-2 4-(2-hydroxyphenyl)-5-benzoyl-6-phenyl-2-iminoEscherichia coliNot Specified[3]
THZ-3 2-Hydrazinyl-6-(4-nitrophenyl)Not SpecifiedNot Specified[5]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 1,3-thiazin-4-one derivatives.

Protocol 1: General Synthesis of 2-Imino-1,3-thiazin-4-ones from Chalcones

This protocol describes a common method for synthesizing 1,3-thiazin-4-ones through the cyclocondensation of chalcones with thiourea or its derivatives.[4][5][7]

Materials:

  • Substituted chalcone (1 mmol)

  • Thiourea or N-substituted thiourea (1.2 mmol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid

  • Distilled water

Procedure:

  • Dissolve the substituted chalcone (1 mmol) and thiourea (1.2 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a solution of NaOH or KOH (2 mmol) in water (2 mL) to the mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Neutralize the mixture with glacial acetic acid to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-imino-1,3-thiazin-4-one derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay

This protocol outlines the procedure for assessing the cytotoxicity of synthesized 1,3-thiazin-4-one derivatives against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest (e.g., NUGC, Leukemia cell lines)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Synthesized 1,3-thiazin-4-one compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to achieve a range of final concentrations.

  • After 24 hours, replace the medium in the wells with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours in a CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Protocol 3: Antimicrobial Activity Screening using Agar Well Diffusion Method

This protocol describes a standard method for evaluating the antimicrobial activity of the synthesized compounds.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or Mueller-Hinton agar

  • Sterile petri dishes

  • Synthesized 1,3-thiazin-4-one compounds

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent, e.g., DMSO)

  • Sterile cork borer

Procedure:

  • Prepare the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Prepare a standardized inoculum of the test microorganism and spread it evenly over the surface of the agar plate.

  • Using a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the agar.

  • Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.

  • Similarly, add the positive and negative controls to separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours.

  • After incubation, measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate key synthetic pathways and a proposed mechanism of action for 1,3-thiazin-4-one derivatives.

G General Synthesis of 2-Imino-1,3-thiazin-4-ones Chalcone Substituted Chalcone Intermediate Cyclocondensation Intermediate Chalcone->Intermediate + Thiourea Thiourea Thiourea->Intermediate + Base NaOH / EtOH Base->Intermediate Catalyst Product 2-Imino-1,3-thiazin-4-one Intermediate->Product Reflux

Caption: Synthetic workflow for 2-imino-1,3-thiazin-4-ones.

G Proposed Anticancer Mechanism of 1,3-Thiazin-4-ones Thiazinone 1,3-Thiazin-4-one Derivative Mitochondria Mitochondrial Dysfunction Thiazinone->Mitochondria Caspase Caspase Activation Mitochondria->Caspase DNA_damage DNA Fragmentation Caspase->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Apoptotic pathway induced by 1,3-thiazin-4-ones.

References

Application of 5-bromotetrahydro-5-methyl-3-phenyl-2-phenylimino-4H-1,3-thiazin-4-one in neuroprotective research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Neuroprotective Research of 1,3-Thiazin-4-one and Thiazolidinone Derivatives

Disclaimer: To date, no specific neuroprotective research data has been published for the compound 5-bromotetrahydro-5-methyl-3-phenyl-2-phenylimino-4H-1,3-thiazin-4-one. The following application notes and protocols are based on studies of structurally related thiazolidinone derivatives and are intended to serve as a guide for investigating the neuroprotective potential of this class of compounds.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazolidinone derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] In the context of neurodegenerative diseases, these compounds have garnered significant interest for their potential neuroprotective effects. Studies have demonstrated their efficacy in various in vitro and in vivo models of neurological disorders such as Parkinson's disease, Alzheimer's disease, and cerebral ischemia.[2][3][4] The neuroprotective mechanisms of thiazolidinone derivatives are often attributed to their antioxidant, anti-inflammatory, and mitochondrial function-preserving properties.[2][5] This document provides a summary of the neuroprotective applications of select thiazolidinone derivatives, along with detailed experimental protocols for their evaluation.

Data Presentation: Neuroprotective Effects of Thiazolidinone Derivatives

The following tables summarize quantitative data from studies on the neuroprotective effects of various thiazolidinone derivatives.

Table 1: In Vitro Neuroprotective Effects of Thiazolidinone Derivatives

CompoundModel SystemNeurotoxinConcentration of CompoundOutcome MeasureResultReference
Pioglitazone (2,4-thiazolidinedione)SH-SY5Y cellsMPP+0.01, 0.1, 1 µmol/LCell ViabilitySignificantly increased compared to MPP+ treated group[2]
Pioglitazone (2,4-thiazolidinedione)SH-SY5Y cellsMPP+0.01, 0.1, 1 µmol/LMfn2 Protein LevelsSignificantly increased compared to MPP+ treated group[2]
(E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C)SH-SY5Y cellsMethamphetamine (2 mM)3 and 10 µMp-Tau ExpressionReduced expression[3]
(E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C)SH-SY5Y cellsMethamphetamine (2 mM)3 and 10 µMCleaved Caspase-3 ExpressionReduced expression[3]
4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole)Primary neuronal culturesGlutamate (500 µM)1-100 µMCell Viability (LDH assay)Protective action observed[6]
4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole)Primary neuronal culturesSerum Deprivation1-100 µMCell Viability (LDH assay)Protective action observed[6]

Table 2: In Vivo Neuroprotective Effects of Thiazolidinone Derivatives

CompoundAnimal ModelDisease ModelDosageOutcome MeasureResultReference
PioglitazoneMiceMPTP-induced ParkinsonismOral treatmentSurvival of TH-positive neuronsSignificant increase[2]
5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone (RD-1)Rats6-hydroxydopamine (6-OHDA) induced hemiparkinsonismOral, 2 weeksBeam walking disabilityAlleviated[5]
5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone (RD-1)Rats6-hydroxydopamine (6-OHDA) induced hemiparkinsonismOral, 2 weeksTyrosine hydroxylase (TH)-positive neurons in substantia nigraSignificantly preserved[5]
(E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C)Wistar ratsScopolamine-induced memory impairment2 and 4 mg/kgMemory function (Morris water maze)Enhanced[3]
Thiazolidin-4-one derivatives (compounds 2, 6, 18)RatsFocal cerebral ischemiaPre-treatmentNeuroprotectionSignificant (p < 0.001)[4]

Experimental Protocols

In Vitro Neuroprotection Assay using MPP+ on SH-SY5Y Cells

This protocol is adapted from studies on the neuroprotective effects of pioglitazone in a Parkinson's disease model.[2]

a. Cell Culture and Differentiation:

  • Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • To induce a dopaminergic neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 6 days.

b. Neurotoxicity Induction and Treatment:

  • Seed the differentiated SH-SY5Y cells in 96-well plates.

  • Pre-treat the cells with various concentrations of the test compound (e.g., 0.01, 0.1, 1 µM) for 24 hours.

  • Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+) to a final concentration of 1 mM and incubate for another 24 hours.

c. Assessment of Cell Viability (MTT Assay):

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

d. Western Blot Analysis for Protein Expression:

  • Lyse the cells and determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., PGC-1α, NRF1, NRF2, Fis1, Mfn2, Bcl-2, ERK) overnight at 4°C.[2]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Neuroprotection Assay in an MPTP-Induced Parkinson's Disease Mouse Model

This protocol is based on the evaluation of pioglitazone in a mouse model of Parkinson's disease.[2]

a. Animals and Treatment:

  • Use male C57BL/6 mice.

  • Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) intraperitoneally (30 mg/kg) once daily for 5 consecutive days to induce Parkinsonism.

  • Administer the test compound (e.g., pioglitazone) orally daily, starting from the first day of MPTP injection and continuing for the duration of the experiment.

b. Behavioral Assessment (Rotarod Test):

  • Assess motor coordination and balance using a rotarod apparatus.

  • Train the mice on the rotarod for several days before the experiment.

  • Test the mice at a set speed (e.g., 20 rpm) for a maximum of 300 seconds.

  • Record the latency to fall from the rotating rod.

c. Immunohistochemistry for Tyrosine Hydroxylase (TH):

  • At the end of the experiment, perfuse the mice with saline followed by 4% paraformaldehyde.

  • Dissect the brains and post-fix them in 4% paraformaldehyde overnight.

  • Cryoprotect the brains in 30% sucrose solution.

  • Section the brains (e.g., 30 µm thick coronal sections) using a cryostat.

  • Perform immunohistochemistry for tyrosine hydroxylase (TH) to identify dopaminergic neurons in the substantia nigra and striatum.

  • Quantify the number of TH-positive neurons using stereological methods.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Mechanism of Thiazolidinediones in Parkinson's Disease

Thiazolidinediones, such as pioglitazone, are believed to exert their neuroprotective effects through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which in turn upregulates the expression of PGC-1α.[2] PGC-1α plays a crucial role in mitochondrial biogenesis and function, as well as in the cellular antioxidant response.[2]

G Thiazolidinedione Thiazolidinedione (e.g., Pioglitazone) PPARg PPAR-γ Thiazolidinedione->PPARg activates PGC1a PGC-1α PPARg->PGC1a upregulates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Antioxidant_Response Antioxidant Response PGC1a->Antioxidant_Response Mito_Function Improved Mitochondrial Function Mito_Biogenesis->Mito_Function Neuroprotection Neuroprotection Mito_Function->Neuroprotection Antioxidant_Response->Neuroprotection

Caption: Proposed signaling pathway for thiazolidinone-mediated neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Screening

The following diagram illustrates a typical workflow for screening compounds for neuroprotective activity in an in vitro model of neurotoxicity.

G Start Start: Select Cell Line (e.g., SH-SY5Y) Culture Cell Culture and Differentiation Start->Culture Pretreat Pre-treatment with Test Compound Culture->Pretreat Toxin Induce Neurotoxicity (e.g., MPP+, 6-OHDA) Pretreat->Toxin Incubate Incubation Toxin->Incubate Assess Assess Neuroprotection Incubate->Assess Viability Cell Viability Assays (MTT, LDH) Assess->Viability Primary Apoptosis Apoptosis Assays (Caspase-3) Assess->Apoptosis Secondary Mechanism Mechanism Studies (Western Blot, etc.) Assess->Mechanism Mechanistic End End Viability->End Apoptosis->End Mechanism->End

Caption: Workflow for in vitro neuroprotective compound screening.

Logical Relationship in Anti-inflammatory Neuroprotection

Thiazolidine derivatives can exert neuroprotective effects by modulating inflammatory pathways.[7] Neuronal damage can trigger the activation of pro-inflammatory cytokines, and compounds that can down-regulate these pathways may offer therapeutic benefits.[7]

G Neuronal_Damage Neuronal Damage (e.g., via toxins, injury) Proinflammatory Pro-inflammatory Cytokines (TNF-α, NF-κB, NLRP3) Neuronal_Damage->Proinflammatory activates Neuroinflammation Reduced Neuroinflammation Proinflammatory->Neuroinflammation Thiazolidine Thiazolidine Derivatives Downregulation Down-regulation of Pro-inflammatory Pathways Thiazolidine->Downregulation leads to Downregulation->Neuroinflammation results in Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection

Caption: Anti-inflammatory mechanism of neuroprotection by thiazolidine derivatives.

References

Application Notes and Protocols for Monitoring the Synthesis of 1,3-Thiazin-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and analytical techniques for monitoring the synthesis of 1,3-thiazin-4-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry. The following protocols cover the synthesis, reaction monitoring by Thin Layer Chromatography (TLC), and structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of 2,3-Dihydro-1,3-thiazin-4-ones

A common and straightforward method for the synthesis of 2,3-dihydro-1,3-thiazin-4-ones involves the condensation reaction of a primary amine or ammonia with an α,β-unsaturated ester and a source of sulfur, such as thiourea or a β-aminothiol. The following protocol describes a representative synthesis of a 2-substituted-2,3-dihydro-1,3-thiazin-4-one.

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydro-1,3-thiazin-4-one

This protocol details the synthesis of 2-phenyl-2,3-dihydro-1,3-thiazin-4-one from benzaldehyde, thiourea, and ethyl acrylate.

Materials:

  • Benzaldehyde

  • Thiourea

  • Ethyl acrylate

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • UV lamp (254 nm)

  • Capillary tubes

Procedure:

  • To a 250 mL round-bottom flask, add benzaldehyde (1.0 eq), thiourea (1.2 eq), and potassium carbonate (1.5 eq) in ethanol (100 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl acrylate (1.1 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the progress of the reaction by TLC every hour (see Section 2 for the detailed TLC monitoring protocol).

  • Once the reaction is complete (indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and stir for 15 minutes.

  • The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-phenyl-2,3-dihydro-1,3-thiazin-4-one.

  • Dry the purified product under vacuum.

Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

TLC is a rapid and efficient technique for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product.[1][2][3]

Experimental Protocol: TLC Monitoring
  • Preparation of the TLC Chamber: Pour a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) into a developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate with the solvent vapors.

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.

    • Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).

    • Dissolve a small amount of the starting material (e.g., benzaldehyde) in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary tube, spot the starting material solution on the "SM" lane.

    • Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the "RM" lane.

    • Spot the reaction mixture on top of the starting material spot in the "C" lane (the co-spot).[1]

  • Developing the TLC Plate: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The product, being more polar than the starting aldehyde, should have a lower Rf value. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.

Structural Characterization of 1,3-Thiazin-4-ones

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 1,3-thiazin-4-ones.

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Interpretation:

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton Typical Chemical Shift (δ, ppm) Multiplicity
N-H8.0 - 9.5Broad singlet
Aromatic-H7.0 - 8.0Multiplet
C2-H5.5 - 6.5Multiplet
C5-H₂2.8 - 3.5Multiplet
C6-H₂2.5 - 3.0Multiplet

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.

Carbon Typical Chemical Shift (δ, ppm)
C=O (C4)165 - 175
Aromatic-C120 - 140
C250 - 65
C630 - 40
C525 - 35
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the synthesized 1,3-thiazin-4-one.

Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution.

Data Interpretation:

Functional Group Characteristic Absorption Band (cm⁻¹)
N-H stretch3200 - 3400 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=O stretch (amide)1650 - 1690 (strong)
C=C stretch (aromatic)1450 - 1600
C-N stretch1200 - 1350
C-S stretch600 - 800
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound, further confirming its structure.

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Interpretation:

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The peak with the highest mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of 1,3-thiazin-4-ones can be complex. A common fragmentation pathway for six-membered heterocyclic rings is the retro-Diels-Alder reaction, which would lead to the cleavage of the thiazinone ring. Other characteristic fragments may arise from the loss of small molecules like CO, H₂S, or side chains.

Fragment Description
[M]⁺Molecular ion
[M-CO]⁺Loss of a carbonyl group
[M-substituent]⁺Loss of a substituent from the C2 position

Visualized Workflows

Synthesis_Monitoring_Workflow cluster_synthesis Synthesis cluster_monitoring TLC Monitoring cluster_workup Work-up & Purification start Mix Reactants: Benzaldehyde, Thiourea, K₂CO₃ in Ethanol add_acrylate Add Ethyl Acrylate start->add_acrylate reflux Reflux Reaction Mixture add_acrylate->reflux spot_tlc Spot TLC Plate (SM, Co-spot, RM) reflux->spot_tlc Take Aliquot develop_tlc Develop TLC Plate spot_tlc->develop_tlc visualize_tlc Visualize under UV Light develop_tlc->visualize_tlc visualize_tlc->reflux Continue Refluxing (if incomplete) quench Quench with Ice Water visualize_tlc->quench Reaction Complete filter Filter Precipitate quench->filter recrystallize Recrystallize filter->recrystallize dry Dry Product recrystallize->dry end end dry->end Purified 1,3-Thiazin-4-one

Caption: Workflow for the synthesis and monitoring of 1,3-thiazin-4-ones.

Analytical_Techniques_Workflow cluster_analytical Analytical Characterization cluster_information Information Obtained synthesis Synthesized 1,3-Thiazin-4-one tlc TLC (Purity Check) synthesis->tlc nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ir FT-IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms purity Purity & Rf Value tlc->purity structure Connectivity & Carbon Skeleton nmr->structure functional_groups Functional Groups ir->functional_groups molecular_weight Molecular Weight & Fragmentation ms->molecular_weight final_confirmation final_confirmation purity->final_confirmation structure->final_confirmation Structural Confirmation functional_groups->final_confirmation molecular_weight->final_confirmation

Caption: Interplay of analytical techniques for 1,3-thiazin-4-one characterization.

References

High-Throughput Screening of 1,3-Thiazin-4-one Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-throughput screening (HTS) of 1,3-thiazin-4-one libraries to identify novel therapeutic agents. The following sections describe biochemical and cell-based assays tailored for the discovery of potential anticancer and antimicrobial compounds.

Application Note 1: High-Throughput Screening for Anticancer Activity

This protocol outlines a comprehensive HTS campaign to identify 1,3-thiazin-4-one derivatives with cytotoxic or signaling-modulatory effects against cancer cells. The workflow integrates a primary cytotoxicity screen with a secondary kinase inhibition assay targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator in many cancers.

Experimental Workflow: Anticancer Screening

cluster_0 Primary Screen cluster_1 Secondary Screen & Hit Validation A 1,3-Thiazin-4-one Library (10,000 compounds) B Cancer Cell Line Plating (e.g., A549, MCF-7) in 384-well plates A->B C Compound Addition (Final concentration: 10 µM) B->C D Incubation (48-72 hours) C->D E Cell Viability Assay (MTS Assay) D->E F Data Analysis (Identify cytotoxic hits) E->F G Primary Hits (Compounds with >50% inhibition) F->G H Dose-Response Analysis (IC50 determination) G->H I Biochemical Kinase Assay (EGFR Inhibition) G->I J Mechanism of Action Studies (e.g., Western Blot for p-EGFR) H->J I->J K Validated Hits J->K

Caption: Workflow for anticancer screening of 1,3-thiazin-4-one libraries.

Signaling Pathway: EGFR Inhibition

The EGFR signaling cascade is a key pathway in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

cluster_pathway EGFR Signaling Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1,3-Thiazin-4-one Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Protocols

1. Primary High-Throughput Cytotoxicity Screening (MTS Assay)

This protocol is designed for a 384-well plate format.

  • Cell Culture and Plating:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma or MCF-7 breast adenocarcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using trypsin-EDTA and resuspend in fresh medium to a density of 1 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well clear-bottom plate (5,000 cells/well).

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a 1 mM stock solution of each 1,3-thiazin-4-one compound in dimethyl sulfoxide (DMSO).

    • Create a working plate by diluting the stock solutions to 20 µM in cell culture medium.

    • Using a pintool or acoustic liquid handler, transfer 2.5 µL of the compound working solution to the cell plates to achieve a final concentration of 10 µM.

    • Include appropriate controls: wells with cells and 0.1% DMSO (negative control) and wells with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation and Assay:

    • Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

    • Add 10 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound relative to the DMSO control.

    • Compounds exhibiting greater than 50% inhibition of cell growth are considered primary hits.

2. Secondary Assay: EGFR Kinase Inhibition (Biochemical Assay)

This assay uses a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • Reagents and Buffers:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Recombinant human EGFR enzyme.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • ATP.

    • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phosphotyrosine antibody and GFP-substrate).

  • Assay Procedure:

    • In a 384-well low-volume black plate, add 2 µL of the 1,3-thiazin-4-one hit compound at various concentrations (for IC50 determination).

    • Add 4 µL of a solution containing the EGFR enzyme and the GFP-substrate in kinase buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km value for EGFR.

    • Incubate the reaction mixture at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the TR-FRET detection solution containing the Eu-anti-phosphotyrosine antibody and EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled microplate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Summary of a Hypothetical Anticancer HTS Campaign for a 1,3-Thiazin-4-one Library

ParameterValue
Library Size10,000
Primary Screening Concentration10 µM
Primary Hit Rate (>50% cytotoxicity)1.5%
Number of Primary Hits150
Confirmed Hits (IC50 < 10 µM)25
Hits with EGFR Inhibition (IC50 < 1 µM)5

Table 2: Dose-Response Data for Lead 1,3-Thiazin-4-one Compounds

Compound IDCytotoxicity IC50 (µM) (A549 cells)EGFR Inhibition IC50 (µM)
TZN-0012.10.15
TZN-0025.80.89
TZN-0031.50.08
TZN-0048.2> 10
TZN-0050.90.05

Application Note 2: High-Throughput Screening for Antimicrobial Activity

This protocol details a whole-cell HTS assay to discover 1,3-thiazin-4-one derivatives with antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Experimental Workflow: Antimicrobial Screening

cluster_0 Primary Screen cluster_1 Hit Confirmation & Characterization A 1,3-Thiazin-4-one Library B Bacterial Culture Inoculation (S. aureus & E. coli) in 384-well plates A->B C Compound Addition (Final concentration: 25 µM) B->C D Incubation (18-24 hours at 37°C) C->D E Bacterial Growth Measurement (Optical Density at 600 nm) D->E F Data Analysis (Identify growth inhibitory hits) E->F G Primary Hits (Compounds with >80% inhibition) F->G H MIC Determination (Broth microdilution) G->H I Cytotoxicity Assay (Mammalian cells) G->I J Mechanism of Action Studies (e.g., Target-based assays) H->J I->J K Validated Hits J->K

Caption: Workflow for antimicrobial screening of 1,3-thiazin-4-one libraries.

Experimental Protocols

1. Primary High-Throughput Antibacterial Growth Inhibition Assay

This protocol is adapted for a 384-well plate format.

  • Bacterial Culture Preparation:

    • Inoculate S. aureus (e.g., ATCC 29213) and E. coli (e.g., ATCC 25922) in cation-adjusted Mueller-Hinton Broth (MHB).

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay plate.

  • Compound Plating and Inoculation:

    • Prepare a 2.5 mM stock solution of each 1,3-thiazin-4-one compound in DMSO.

    • In a 384-well plate, add 0.5 µL of each compound stock solution using an acoustic liquid handler.

    • Add 49.5 µL of the diluted bacterial culture to each well, achieving a final compound concentration of 25 µM.

    • Include positive controls (e.g., vancomycin for S. aureus, ciprofloxacin for E. coli) and negative controls (0.1% DMSO).

  • Incubation and Readout:

    • Seal the plates and incubate at 37°C for 18-24 hours with shaking.

    • Measure the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound compared to the DMSO control.

    • Compounds showing greater than 80% growth inhibition are selected as primary hits.

2. Secondary Assay: Minimum Inhibitory Concentration (MIC) Determination

This is performed using the broth microdilution method in a 96-well format.

  • Procedure:

    • Perform serial two-fold dilutions of the hit compounds in MHB in a 96-well plate, typically ranging from 64 µg/mL to 0.125 µg/mL.

    • Inoculate each well with the bacterial suspension (5 x 10^5 CFU/mL).

    • Incubate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Table 3: Summary of a Hypothetical Antimicrobial HTS Campaign

ParameterS. aureusE. coli
Library Size10,00010,000
Primary Screening Concentration25 µM25 µM
Primary Hit Rate (>80% inhibition)0.8%0.5%
Number of Primary Hits8050
Confirmed Hits (MIC < 16 µg/mL)127

Table 4: Antimicrobial Activity of Lead 1,3-Thiazin-4-one Compounds

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Mammalian Cytotoxicity (CC50, µM)
TZN-A014> 64> 50
TZN-A02816> 50
TZN-A0323245
TZN-A04> 648> 50
TZN-A051425

Application Notes and Protocols for 1,3-Thiazin-4-ones as Potential Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,3-thiazin-4-one derivatives as a promising scaffold in the research and development of novel anticonvulsant agents. The following sections detail the anticonvulsant activity of reported 1,3-thiazin-4-ones, protocols for their preclinical evaluation, and potential mechanisms of action to guide further investigation.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain resistant to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles. The 1,3-thiazin-4-one scaffold has emerged as a promising heterocyclic system for the design of new central nervous system active compounds, including those with potential anticonvulsant properties. This document outlines the application of this chemical class in anticonvulsant research.

Data Presentation: Anticonvulsant Activity

The anticonvulsant potential of novel 1,3-thiazin-4-one derivatives has been investigated, with preliminary studies indicating their efficacy in preclinical seizure models. The primary screening method employed is the pentylenetetrazole (PTZ)-induced seizure test, which is a well-established model for identifying compounds that can raise the seizure threshold.

A series of novel 1,3-thiazine derivatives were synthesized from chalcone precursors and evaluated for their anticonvulsant activity. The results indicated that the 1,3-thiazine derivatives were generally more potent than the corresponding chalcones. Notably, compound P4 , which incorporates a 4-fluorophenyl substituent on the thiazine ring, demonstrated the highest potency by significantly prolonging the onset of convulsions in the PTZ test.

Compound IDSubstituent (R) on Phenyl RingOnset of Convulsions (seconds)
P1 HData not available in snippets
P2 4-ClData not available in snippets
P3 4-OCH₃Data not available in snippets
P4 4-F 155.2
Control VehicleData not available in snippets
Standard DiazepamData not available in snippets

Further quantitative data, such as the median effective dose (ED₅₀) and neurotoxicity (TD₅₀), are essential for a comprehensive assessment and are yet to be fully reported in the available literature for this specific series of compounds.

Experimental Protocols

Detailed methodologies for the key experiments in the preclinical screening of anticonvulsant agents are provided below.

Maximal Electroshock (MES) Induced Seizure Test

The MES test is a primary screening model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Electroconvulsometer

  • Corneal or ear clip electrodes

  • Saline solution (0.9% NaCl)

  • Test compounds and vehicle

  • Standard anticonvulsant drug (e.g., Phenytoin, Carbamazepine)

  • Laboratory animals (e.g., mice or rats)

Protocol:

  • Administer the test compound or vehicle to the animal (typically via intraperitoneal injection or oral gavage).

  • After a predetermined absorption period (e.g., 30-60 minutes), apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the electrodes.

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered the endpoint for protection.

  • The ED₅₀ (the dose at which 50% of the animals are protected) can be determined by testing a range of doses.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures and is a model for absence seizures.

Materials:

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Syringes and needles for subcutaneous injection

  • Test compounds and vehicle

  • Standard anticonvulsant drug (e.g., Ethosuximide, Diazepam)

  • Laboratory animals (e.g., mice)

  • Observation chambers

Protocol:

  • Administer the test compound or vehicle to the animal.

  • After the appropriate absorption time, inject PTZ subcutaneously.

  • Immediately place the animal in an individual observation chamber.

  • Observe the animal for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by rhythmic muscle spasms).

  • Record the latency to the first clonic seizure and whether the animal is protected from seizures.

  • The ability of the test compound to prevent or delay the onset of seizures is the measure of its anticonvulsant activity.

Rotarod Neurotoxicity Test

This test assesses the potential for a compound to cause motor impairment or neurotoxicity.

Materials:

  • Rotarod apparatus

  • Test compounds and vehicle

  • Laboratory animals (e.g., mice)

Protocol:

  • Train the animals on the rotarod (rotating at a constant or accelerating speed) until they can remain on it for a predetermined duration (e.g., 1-5 minutes).

  • Administer the test compound or vehicle.

  • At various time points after administration, place the animal back on the rotarod.

  • Record the time the animal is able to maintain its balance on the rotating rod.

  • A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates neurotoxicity.

  • The TD₅₀ (the dose at which 50% of the animals exhibit neurotoxicity) can be calculated.

Visualizations

Experimental Workflow for Anticonvulsant Screening

Anticonvulsant_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Characterization cluster_2 Mechanism of Action Studies MES Maximal Electroshock (MES) Test ED50 ED₅₀ Determination MES->ED50 Active Compounds scPTZ Subcutaneous PTZ (scPTZ) Test scPTZ->ED50 Active Compounds Neurotoxicity Neurotoxicity (Rotarod Test) ED50->Neurotoxicity PI Protective Index (PI = TD₅₀/ED₅₀) Neurotoxicity->PI MoA Mechanism of Action Elucidation PI->MoA Promising Candidates

Caption: Workflow for the preclinical screening of potential anticonvulsant agents.

Hypothesized Signaling Pathway for Anticonvulsant Action

While the precise mechanism of action for 1,3-thiazin-4-ones is yet to be elucidated, many anticonvulsant drugs act by modulating synaptic transmission. Two common targets are voltage-gated sodium channels and GABA-A receptors. The following diagram illustrates these potential pathways.

Anticonvulsant_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal VGSC Voltage-Gated Sodium Channel (VGSC) Vesicle Synaptic Vesicle (Glutamate) VGSC->Vesicle Inhibits Release Glutamate_R Glutamate Receptor Vesicle->Glutamate_R Glutamate Release GABA_A GABA-A Receptor Cl_ion Cl⁻ Influx GABA_A->Cl_ion Activation Na_ion Na⁺ Influx Glutamate_R->Na_ion Activation Postsynaptic Hyperpolarization Postsynaptic Hyperpolarization Cl_ion->Postsynaptic Hyperpolarization Leads to Postsynaptic Depolarization Postsynaptic Depolarization Na_ion->Postsynaptic Depolarization Leads to Thiazinone 1,3-Thiazin-4-one Thiazinone->VGSC Blockade? Thiazinone->GABA_A Potentiation?

Caption: Hypothesized mechanisms of anticonvulsant action for 1,3-thiazin-4-ones.

Conclusion and Future Directions

The preliminary findings for 1,3-thiazin-4-one derivatives are encouraging and warrant further investigation. Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the 1,3-thiazin-4-one scaffold for enhanced anticonvulsant activity and reduced toxicity.

  • Determination of ED₅₀ and TD₅₀ values: To establish a therapeutic window and protective index for lead compounds.

  • Elucidation of the mechanism of action: Investigating the interaction of these compounds with key targets such as voltage-gated sodium channels, GABA-A receptors, and other relevant pathways in the central nervous system.

  • Evaluation in a broader range of seizure models: To determine the full spectrum of their anticonvulsant activity.

These application notes and protocols provide a foundational framework for researchers to explore the potential of 1,3-thiazin-4-ones as a novel class of anticonvulsant agents.

Application Notes and Protocols for Evaluating the Cytotoxicity of Thiazinone Compounds on Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazinone and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Preliminary studies suggest that these compounds may exert their cytotoxic effects through the induction of apoptosis and interference with key cellular signaling pathways. This document provides a detailed guide for evaluating the cytotoxic effects of thiazinone compounds on human cell lines, including protocols for common cytotoxicity assays and guidance on data interpretation.

Data Presentation: Cytotoxicity of Thiazinone-Related Compounds

While specific cytotoxicity data for a broad range of thiazinone compounds is still emerging, the following table summarizes the 50% inhibitory concentration (IC50) values for structurally related thiazolidinone derivatives against various human cancer cell lines. This data serves as a representative example of how to present cytotoxicity findings.

Compound IDCell LineCell TypeIC50 (µM)Standard (Sunitinib) IC50 (µM)
6c HCT-116Human Colon Cancer9.0210.69
SK-MEL-28Human Melanoma3.464.13
A549Human Lung Cancer> 4011.21
BEAS-2BNormal Human Bronchial Epithelium> 4015.34
6aa HCT-116Human Colon Cancer10.7910.69
SK-MEL-28Human Melanoma6.224.13
A549Human Lung Cancer21.0811.21
BEAS-2BNormal Human Bronchial Epithelium> 4015.34

Data adapted from a study on thiazolidinone-grafted indolo–pyrazole conjugates.[1]

Experimental Protocols

Cell Culture and Compound Treatment

A crucial first step in assessing cytotoxicity is the proper maintenance and treatment of human cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Thiazinone compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well and 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well or 6-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the thiazinone compounds in a complete growth medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Remove the old medium from the cell plates and add the medium containing the various concentrations of the thiazinone compounds. Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic agent).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.[2][3][4]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Harvest the cells (including floating cells in the supernatant) from the 6-well plates after treatment.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualization of Cellular Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the cytotoxicity of thiazinone compounds.

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Thiazinone Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Annexin V/PI Staining treatment->apoptosis data_acq Data Acquisition mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 IC50 Calculation data_acq->ic50 pathway Pathway Analysis data_acq->pathway

Caption: General workflow for cytotoxicity evaluation.

Annexin V/PI Staining Principle

The diagram below outlines the principles of distinguishing different cell populations using Annexin V and Propidium Iodide staining.

G cluster_legend Staining Results live Viable Cells early_apoptosis Early Apoptotic Cells live->early_apoptosis Apoptotic Stimulus annexin_neg_pi_neg Annexin V (-) / PI (-) late_apoptosis Late Apoptotic/Necrotic Cells early_apoptosis->late_apoptosis Membrane Permeabilization annexin_pos_pi_neg Annexin V (+) / PI (-) annexin_pos_pi_pos Annexin V (+) / PI (+)

Caption: Principles of Annexin V/PI cell death analysis.

Postulated Signaling Pathway: MAPK Inhibition

Thiazinone and related compounds may exert their cytotoxic effects by targeting components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as BRAF. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

G cluster_pathway MAPK Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras braf BRAF ras->braf mek MEK braf->mek apoptosis Apoptosis braf->apoptosis Inhibition leads to erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation thiazinone Thiazinone Compound thiazinone->braf

Caption: Postulated MAPK pathway inhibition by thiazinones.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-imino-1,3-thiazin-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-imino-1,3-thiazin-4-ones

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 2-imino-1,3-thiazin-4-ones.

Troubleshooting and Optimization Guide

Experiencing low yields, unexpected side products, or reaction failures? This section addresses common issues encountered during the synthesis of 2-imino-1,3-thiazin-4-ones.

TroubleshootingWorkflow cluster_checks Initial Checks cluster_optimization Optimization Strategies start Problem Identified: Low Yield / No Product / Impurities check_reagents 1. Verify Reactant Purity & Stoichiometry start->check_reagents check_conditions 2. Confirm Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions check_setup 3. Inspect Glassware & Setup (Dryness, Inert Gas) check_conditions->check_setup analyze Analyze Crude Product (TLC, NMR) Identify Side Products check_setup->analyze opt_solvent Screen Solvents (e.g., ACN, Toluene, Acetone, EtOH) solution Problem Resolved: Optimized Protocol Achieved opt_solvent->solution opt_temp Vary Temperature (e.g., Room Temp to 100°C Reflux) opt_temp->solution opt_catalyst Modify Catalyst/Base (e.g., NaOAc, NH3, Pyridine) opt_catalyst->solution opt_method Change Synthesis Method (e.g., One-pot vs. Two-step) opt_method->solution analyze->opt_solvent If solubility or side reactions are issues analyze->opt_temp If reaction is slow or incomplete analyze->opt_catalyst If cyclization is inefficient analyze->opt_method If one-pot fails

Caption: Troubleshooting workflow for optimizing 2-imino-1,3-thiazin-4-one synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most critical parameters to optimize?

A1: Low yields are a common challenge. The most influential factors are typically temperature, solvent, and the nature of the catalyst or base used for cyclization.

  • Temperature: The thermal cyclization of intermediates like methacryloyl thioureas often requires heating, for instance at 100°C for 4-6 hours, to drive the reaction to completion.[1] In contrast, other routes, such as the reaction of acryloyl chloride with thioureas, may proceed over longer times (12 hours) at room temperature in a solvent like acetonitrile.[1]

  • Solvent: Solvent choice is crucial for reactant solubility and reaction rate. Common solvents include acetonitrile, acetone, toluene, and ethanol.[1][2][3] For one-pot procedures involving isothiocyanates and cyanoacetamide, DMF has been used with sodium hydroxide as a catalyst.[4]

  • Catalyst/Base: The cyclization step is often base-promoted. Aqueous ammonia or sodium acetate are frequently used to cyclize intermediate salts.[1] In some cases, acetic anhydride, sometimes mixed with pyridine, is used to facilitate the cyclization of isolated acid intermediates.[1]

Q2: I'm observing the formation of multiple products. What are the likely side reactions?

A2: Side product formation often arises from incomplete cyclization or alternative reaction pathways.

  • Intermediate Isolation: The reaction between α,β-unsaturated carboxylic esters and thioureas can initially form hydrochloride or sulfate salts as intermediates.[1] If the subsequent cyclization step with a base (like aqueous ammonia or sodium acetate) is incomplete, you may isolate this salt instead of the desired thiazinone.[1]

  • N-Acylation vs. S-Acylation: In reactions involving thioureas and acyl chlorides, initial acylation can occur at either the nitrogen or sulfur atom. The reaction conditions can influence the regioselectivity, potentially leading to different cyclized products or linear intermediates.

  • Dehydrogenation: In some cases, dihydro-1,3-thiazin-4-ones can undergo dehydrogenation to form the corresponding aromatic 2-imino-1,3-thiazin-4-one.[4]

Q3: How do I choose the best synthetic strategy for my target molecule?

A3: The optimal strategy depends on the substitution pattern of the desired 2-imino-1,3-thiazin-4-one. The table below summarizes common starting materials and their corresponding products.

Target Compound TypeReactant 1Reactant 2Key ConditionsReference
3-Substituted-1,3-thiazinan-4-oneN-Substituted ThioureaAcryloyl ChlorideAcetonitrile, r.t., 12h[1]
2-Imino-1,3-thiazinan-4-one (N-substituted)Methacryloyl Thiourea- (Intramolecular)Heating at 100°C, 4-6h[1]
3-Unsubstituted-2-imino-1,3-thiazinan-4-onesThioureaα,β-Unsaturated Carboxylic EsterFormation of salt, then cyclization with aq. NH₃ or NaOAc[1]
6-Unsubstituted 2-imino-1,3-thiazinan-4-oneThioureaβ-PropiolactoneIsolate acid intermediate, then cyclize with Ac₂O/Pyridine[1]
2-Imino-1,3-thiazolidin-4-one DerivativesN,N'-Disubstituted ThioureasDimethyl Acetylenedicarboxylate (DMAD)Ethanol, r.t., 1h[3]

Q4: My starting materials are not fully soluble in the reaction solvent. What can I do?

A4: Poor solubility can hinder reaction rates. Consider the following:

  • Solvent Screening: Test a range of solvents with different polarities. For instance, while some reactions proceed in acetone or acetonitrile, others may require more polar solvents like DMF or a mixture of solvents like toluene/acetone.[1]

  • Temperature Increase: Gently heating the mixture can improve the solubility of the reactants.

  • Phase-Transfer Catalysis: For reactions involving immiscible phases or solid-liquid reactions, a phase-transfer catalyst may be beneficial, although this is less commonly cited for this specific synthesis.

Experimental Protocols & Workflows

This section provides generalized, step-by-step protocols for common synthetic routes.

SynthesisWorkflow start Start reactants 1. Combine Reactants & Solvent start->reactants reaction 2. Reaction (Stir / Heat / Reflux) reactants->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Workup (Quench / Extract) monitoring->workup Complete purification 5. Purify Product (Filter / Recrystallize) workup->purification end End: Characterization purification->end

References

Navigating Cyclocondensation Challenges: A Technical Guide to Optimizing Thiazinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals engaged in the synthesis of substituted thiazinones, achieving high yields in cyclocondensation reactions is a critical step. This guide provides a comprehensive technical support resource, structured in a question-and-answer format, to address common challenges and troubleshoot low yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyclocondensation reaction is resulting in a significantly lower yield than expected. What are the most common contributing factors?

Low yields in thiazinone synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: The presence of impurities in reactants such as substituted aldehydes, amines, or mercapto-acids can lead to the formation of unwanted side products, consequently reducing the yield of the desired thiazinone.

  • Reaction Conditions: Suboptimal reaction parameters, including temperature, reaction time, and solvent, can hinder the reaction's progress or promote decomposition of the product.

  • Stoichiometry of Reactants: An incorrect molar ratio of the reactants can lead to the incomplete consumption of one or more starting materials, thereby limiting the product yield.

  • Catalyst Activity: In catalyst-dependent reactions, the choice and activity of the catalyst are paramount. A suboptimal or deactivated catalyst can significantly slow down or halt the reaction.

  • Work-up and Purification: Product loss during the extraction, isolation, and purification stages is a common cause of reduced yields.

Q2: How does the choice of solvent impact the yield of the thiazinone product?

The solvent plays a crucial role in the cyclocondensation reaction by influencing reactant solubility, reaction rate, and equilibrium position. For the synthesis of 2-aryl-3-(methylpyridin-2-yl)thiazinanones, for example, refluxing toluene is commonly used with a Dean-Stark apparatus to remove water and drive the reaction to completion.[1] The choice of a solvent that allows for azeotropic removal of water is often critical in cyclocondensation reactions.

Q3: What is the optimal temperature and reaction time for thiazinone synthesis, and how do I know if they need adjustment?

Optimal temperature and reaction time are highly dependent on the specific substrates and reaction setup. Many syntheses of 1,3-thiazinan-4-ones are carried out at reflux temperature in solvents like benzene or toluene for several hours (e.g., 2-48 hours).[2][3]

Troubleshooting Reaction Time & Temperature:

  • If the reaction is sluggish (monitored by TLC): Consider increasing the temperature, provided the reactants and product are stable at higher temperatures.

  • If significant side product formation is observed: The temperature may be too high, leading to decomposition or alternative reaction pathways. Lowering the temperature and extending the reaction time might be beneficial.

  • Monitor reaction progress: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to track the consumption of starting materials and the formation of the product. The reaction should be stopped once the limiting reagent is consumed to prevent potential product degradation.

Q4: I am performing a multi-component reaction to synthesize thiazinanones. What specific challenges should I be aware of?

Multi-component reactions (MCRs) are efficient for synthesizing complex molecules like thiazinanones in a single step.[1][4][5] However, their success can be sensitive to the reaction conditions.

Potential Issues in MCRs:

  • Competitive Side Reactions: The simultaneous presence of multiple reactants can lead to various competing reactions, reducing the selectivity for the desired product.

  • Order of Addition: In some cases, the order in which the components are mixed can influence the reaction outcome.

  • Concentration of Reactants: The initial concentrations of the starting materials can affect the kinetics of the desired reaction versus side reactions.

Q5: My desired thiazinone product appears to be forming, but I am losing a significant amount during purification. What can I do to improve my recovery?

Product loss during work-up and purification is a common challenge.

Strategies to Minimize Purification Losses:

  • Optimize Extraction: Ensure the pH of the aqueous layer is adjusted to maximize the partitioning of your product into the organic phase. Perform multiple extractions with smaller volumes of solvent.

  • Chromatography Conditions: If using column chromatography, select a solvent system that provides good separation between your product and impurities. Using a high-quality silica gel and avoiding overloading the column are also crucial.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Careful selection of the recrystallization solvent is key to maximizing recovery.

Experimental Protocols & Data

Table 1: Example Reaction Conditions for the Synthesis of Substituted 1,3-Thiazinan-4-ones

ReactantsSolventCatalyst/ReagentReaction Time (h)Yield (%)Reference
3-Mercaptopropionic acid, Aldehyde, Primary amineBenzene-4811-74[2][3]
Iminophosphonates, 3-Mercaptopropionic acidBenzeneEt₃N2-479-88[2]
2-picolylamine, Arenaldehydes, 3-mercaptopropionic acidToluene-16Moderate to Excellent[1]
2-Mercaptobenzoic acids, Aldehydes, AminesPEG-200Fe₃O₄@SiO₂@APTES-CSA--[6]

Detailed Methodologies

General Procedure for the Synthesis of 2,3-disubstituted-1,3-thiazinan-4-ones: [2][3]

A mixture of an appropriate aldehyde (1 mmol), a primary amine (1 mmol), and 3-mercaptopropionic acid (1 mmol) in dry benzene (20 mL) is refluxed for 48 hours using a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography on silica gel, to afford the desired 1,3-thiazinan-4-one.

Visualizing the Troubleshooting Process

To aid in systematically addressing low-yield issues, the following workflow diagram outlines a logical troubleshooting sequence.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity ReviewConditions Review Reaction Conditions (Temp, Time, Solvent) Start->ReviewConditions CheckStoichiometry Confirm Reactant Stoichiometry Start->CheckStoichiometry OptimizePurification Optimize Work-up and Purification Protocol Start->OptimizePurification ProblemIdentified Problem Area Identified CheckPurity->ProblemIdentified Impurity Found ReviewConditions->ProblemIdentified Suboptimal Condition CheckStoichiometry->ProblemIdentified Incorrect Ratio OptimizePurification->ProblemIdentified High Loss Observed ImplementChanges Implement Corrective Actions ProblemIdentified->ImplementChanges ReRun Re-run Experiment ImplementChanges->ReRun ReRun->Start No YieldImproved Yield Improved ReRun->YieldImproved Yes FurtherOptimization Consider Further Optimization YieldImproved->FurtherOptimization End Successful Synthesis YieldImproved->End FurtherOptimization->ReviewConditions

References

Purification strategies for brominated heterocyclic compounds via column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of brominated heterocyclic compounds via column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chromatographic purification of these important molecules.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of brominated heterocyclic compounds in a question-and-answer format.

Q1: Why is my brominated compound not moving from the baseline on the TLC plate, even with a polar solvent system?

A1: This could be due to several factors:

  • High Polarity: Your compound may be extremely polar, requiring a highly polar mobile phase. Consider using a solvent system like methanol/dichloromethane. For very polar compounds, starting with 100% ethyl acetate or 5% methanol in dichloromethane is a good approach.[1]

  • Interaction with Silica Gel: The compound might be strongly adsorbing to the acidic silica gel. You can try neutralizing the silica by adding a small amount of triethylamine (1-3%) to your solvent system.[1]

  • Insolubility: The compound may not be fully dissolved in the spotting solvent, leading to it crashing out at the origin. Ensure your compound is fully soluble in the solvent used for TLC analysis.

Q2: My brominated compound appears to be decomposing on the column, indicated by streaking or the appearance of new, colored spots. What can I do?

A2: Decomposition on silica gel is a known issue for some sensitive compounds, including certain brominated molecules.[2]

  • Deactivation of Silica Gel: The acidic nature of silica gel can catalyze decomposition. You can deactivate the silica gel by treating it with a base like triethylamine. A common method is to use a solvent system containing 1-3% triethylamine.[1]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

  • Faster Purification: Minimize the time the compound spends on the column. Use flash chromatography with optimal flow rates.

Q3: I am getting poor separation between my desired brominated heterocyclic compound and a non-polar impurity. How can I improve the resolution?

A3:

  • Solvent System Optimization: Fine-tune your solvent system. A common starting point for non-polar compounds is 5% ethyl acetate in hexane or 5% ether in hexane.[1] Gradually increasing the polarity may improve separation. The most common two-component solvent systems for achieving good separation are ether/petroleum ether, ether/hexane, ether/pentane, and ethyl acetate/hexane.[1]

  • Column Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.

  • Sample Loading: Load the sample in a concentrated band using a minimal amount of solvent. A broad sample band will result in poor resolution.

Q4: My aromatic brominated heterocycle is co-eluting with a similar aromatic impurity. What strategy can I use to separate them?

A4: Co-elution of aromatic compounds can be challenging due to π-π stacking interactions. Incorporating a solvent that can disrupt these interactions, such as toluene, into your mobile phase can be beneficial.[3] Consider using a three-component solvent system, for example, by adding a small percentage of toluene to your standard ethyl acetate/hexane mixture.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying brominated heterocyclic compounds?

A1: Silica gel is the most widely used stationary phase for column chromatography due to its versatility and effectiveness in separating a wide range of compounds.[4][5] However, for compounds that are sensitive to acid, neutral alumina can be a better choice. For specific applications, such as separating chiral brominated compounds, a chiral stationary phase may be necessary.[6][7]

Q2: How do I choose the right solvent system for my brominated heterocycle?

A2: The choice of solvent system depends on the polarity of your compound. A good starting point is to perform thin-layer chromatography (TLC) with a few common solvent systems to determine the optimal mobile phase.

  • Non-polar compounds: Start with a low polarity system like 5-10% ethyl acetate in hexane.[1]

  • Moderately polar compounds: A mixture of 10-50% ethyl acetate in hexane is often effective.[1]

  • Polar compounds: For more polar molecules, consider using 100% ethyl acetate or a mixture of methanol in dichloromethane (e.g., 5% MeOH/DCM).[1]

Q3: Can my brominated compound undergo dehalogenation during column chromatography?

A3: While not common for all brominated compounds, some may be susceptible to dehalogenation, especially if they are labile or if the silica gel has impurities. If you suspect dehalogenation, using deactivated silica gel or an alternative stationary phase like alumina is recommended. Minimizing the purification time can also help.

Q4: Are there alternatives to column chromatography for purifying brominated heterocyclic compounds?

A4: Yes, other purification techniques can be effective, sometimes in combination with chromatography. These include:

  • Crystallization: If your compound is a solid, crystallization can be a highly effective method for achieving high purity.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can be a quick and efficient alternative.

  • Filtration: In some cases, impurities can be removed by simple filtration, especially if they have very different solubilities than the desired product.[8]

Data Summary

Table 1: Common Solvent Systems for Column Chromatography on Silica Gel

Polarity of CompoundRecommended Starting Solvent SystemNotes
Non-polar5% Ethyl Acetate/Hexane or 5% Ether/HexaneIncrease polarity gradually for better separation.
Moderately Polar10-50% Ethyl Acetate/HexaneA standard and effective system for many compounds.[1]
Polar100% Ethyl Acetate or 5% Methanol/DichloromethaneFor highly polar compounds that do not move in less polar systems.[1]
Basic (e.g., Amines)10% Ammonia in Methanol/DichloromethaneThe ammonia helps to move stubborn basic compounds off the baseline.[1]
Acidic (e.g., Carboxylic Acids)Add 1% Acetic Acid to the mobile phaseHelps to reduce tailing of acidic compounds.

Experimental Protocols

Protocol 1: Standard Silica Gel Flash Column Chromatography

  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry. The amount of silica gel will depend on the amount of sample to be purified (typically a 20:1 to 100:1 ratio of silica to sample by weight).

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small layer of sand or a cotton plug to the bottom of the column.

    • Pour the silica gel slurry into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Wash the column with the initial, non-polar eluent.

  • Sample Loading:

    • Dissolve the crude brominated heterocyclic compound in a minimal amount of a suitable solvent.

    • Alternatively, adsorb the compound onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin adding the mobile phase to the top of the column.

    • Apply pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.

    • Gradually increase the polarity of the mobile phase (gradient elution) or use a constant solvent composition (isocratic elution) based on TLC analysis.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.[5]

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.[5]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent final_product final_product remove_solvent->final_product Purified Compound

Caption: General workflow for purification via column chromatography.

troubleshooting_tree cluster_separation Separation Issues cluster_compound_behavior Compound Behavior start Problem with Purification poor_sep Poor Separation start->poor_sep co_elution Co-elution of Aromatics start->co_elution no_movement Compound Not Moving start->no_movement decomposition Decomposition on Column start->decomposition sol_poor_sep Optimize Solvent System Repack Column poor_sep->sol_poor_sep sol_co_elution Add Toluene to Mobile Phase co_elution->sol_co_elution sol_no_movement Increase Solvent Polarity Add Triethylamine no_movement->sol_no_movement sol_decomposition Deactivate Silica with Base Use Alumina decomposition->sol_decomposition

References

Technical Support Center: Navigating Solubility Challenges of 1,3-Thiazin-4-One Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 1,3-thiazin-4-one derivatives, achieving adequate solubility in aqueous buffers is a critical yet often challenging step for successful in vitro and in vivo experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My 1,3-thiazin-4-one derivative is poorly soluble in standard aqueous buffers like PBS. What are the initial steps I should take?

A1: Poor aqueous solubility is a common characteristic of complex heterocyclic compounds like 1,3-thiazin-4-one derivatives. The initial approach should involve a systematic evaluation of pH and the use of co-solvents. Many compounds exhibit pH-dependent solubility. Therefore, determining the pKa of your derivative can guide the selection of a buffer with an optimal pH to enhance solubility. Additionally, the introduction of a small percentage of an organic co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can significantly improve solubility. It is crucial to start with a low percentage of the co-solvent (e.g., 1-5%) and assess for any potential interference with your downstream assay.

Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common issue known as "antisolvent precipitation." It occurs when a drug dissolved in a good solvent (like DMSO) is rapidly introduced into a poor solvent (aqueous buffer). To mitigate this, several strategies can be employed:

  • Serial Dilution in Co-solvent: Instead of a single large dilution, perform serial dilutions of your DMSO stock in a mixture of DMSO and your aqueous buffer. This gradual reduction in the organic solvent concentration can prevent abrupt precipitation.[1]

  • Direct Addition to Assay Media: Whenever possible, add the DMSO stock directly to the final assay media in small volumes. The presence of proteins and other components in the media can help to stabilize the compound and prevent precipitation.[1]

  • Vortexing and Sonication: After adding the compound to the buffer, ensure thorough mixing by vortexing. Gentle sonication can also help to break up any initial aggregates and promote dissolution.

Q3: Can I use surfactants to improve the solubility of my 1,3-thiazin-4-one derivative?

A3: Yes, surfactants can be effective in solubilizing hydrophobic compounds. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used in biological assays. They form micelles that can encapsulate the hydrophobic drug molecules, increasing their apparent solubility in the aqueous medium. However, it is essential to determine the critical micelle concentration (CMC) of the surfactant and to test its compatibility with your specific assay, as high concentrations of surfactants can sometimes interfere with biological systems.

Troubleshooting Guide

Issue 1: Compound Crashes Out of Solution During Long Incubations

Symptom: A clear solution at the beginning of the experiment becomes cloudy or shows visible precipitate after several hours of incubation.

Possible Causes & Solutions:

CauseRecommended Solution
Supersaturation The initial concentration exceeds the thermodynamic solubility in the final buffer. Reduce the final concentration of the compound.
Temperature Fluctuation Solubility can be temperature-dependent. Ensure your incubation is performed at a constant and controlled temperature.
pH Shift The buffer capacity may be insufficient to maintain a stable pH over time, leading to a change in the compound's ionization state and solubility. Verify the buffer's stability and consider using a buffer with a higher buffering capacity.
Interaction with Plate/Tube Material Some compounds can adsorb to the surface of plasticware, leading to an apparent decrease in concentration and potential nucleation sites for precipitation. Consider using low-adhesion microplates or glass vials.
Issue 2: Inconsistent Results and High Variability Between Replicates

Symptom: Significant differences in the measured activity or effect are observed between identical experimental wells or tubes.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Dissolution The compound may not be fully dissolved in the stock solution or the final assay medium, leading to heterogeneous distribution. Ensure the stock solution is clear and consider filtration through a 0.22 µm syringe filter. Vortex and/or sonicate the final solution before dispensing.
Precipitation at the Bottom of the Well Undetected microprecipitation can lead to inaccurate sampling and inconsistent results. Visually inspect the wells under a microscope. Consider the troubleshooting steps for precipitation mentioned above.
Compound Aggregation The compound may be forming aggregates that are not visible to the naked eye but can interfere with the assay. Dynamic light scattering (DLS) can be used to assess for aggregation. Including a low concentration of a non-ionic surfactant may help to prevent aggregation.

Experimental Protocols

Protocol 1: Basic Aqueous Solubility Determination (Shake-Flask Method)

This protocol provides a fundamental method for determining the equilibrium solubility of a 1,3-thiazin-4-one derivative in a specific aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of the 1,3-thiazin-4-one derivative to a known volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

    • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After incubation, allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

    • Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.

Protocol 2: Preparation of a Co-solvent Formulation

This protocol describes how to prepare a stock solution of a poorly soluble 1,3-thiazin-4-one derivative using a co-solvent for subsequent dilution in aqueous buffers for in vitro assays.

  • Stock Solution Preparation:

    • Dissolve the 1,3-thiazin-4-one derivative in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).[3] Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation:

    • For the experiment, thaw an aliquot of the stock solution.

    • Prepare an intermediate dilution of the stock solution in 100% DMSO if a lower starting concentration is required.

    • Directly add a small volume of the DMSO stock (typically 1-5 µL) to the final aqueous assay buffer to achieve the desired final concentration. The final concentration of DMSO should ideally be kept below 1% (v/v) to avoid solvent effects on the biological system.

    • Immediately after addition, vortex the solution vigorously for 30-60 seconds to ensure rapid and uniform dispersion.

Visualizing Experimental Workflow

To aid in understanding the process of addressing solubility challenges, the following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_preparation Compound Preparation cluster_solubility_test Solubility Assessment cluster_troubleshooting Troubleshooting Strategies Start Start with 1,3-Thiazin-4-one Derivative Stock_Solution Prepare High-Concentration Stock in 100% DMSO Start->Stock_Solution Dilution Dilute Stock in Aqueous Buffer Stock_Solution->Dilution Observation Precipitation Observed? Dilution->Observation Soluble Proceed with Experiment Observation->Soluble No Co_solvent Optimize Co-solvent Concentration Observation->Co_solvent Yes Co_solvent->Dilution pH_Adjustment Adjust Buffer pH pH_Adjustment->Dilution Cyclodextrin Use Cyclodextrin Complexation Cyclodextrin->Dilution Solid_Dispersion Prepare Solid Dispersion Solid_Dispersion->Dilution

Caption: A workflow for addressing the solubility of 1,3-thiazin-4-one derivatives.

Signaling Pathway Considerations

While specific signaling pathways are highly dependent on the exact substitution pattern of the 1,3-thiazin-4-one derivative, this class of compounds has been investigated for a range of biological activities, including as antimicrobial and anticancer agents.[4] For derivatives showing anticancer potential, a common area of investigation involves their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

The diagram below illustrates a generalized signaling pathway that is often implicated in cancer and could be a relevant starting point for investigating the mechanism of action of a novel 1,3-thiazin-4-one derivative.

signaling_pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Thiazinone 1,3-Thiazin-4-one Derivative Thiazinone->AKT Potential Inhibition

Caption: A potential signaling pathway for investigating 1,3-thiazin-4-one derivatives.

Disclaimer: This technical support guide provides general information and protocols. The optimal conditions for your specific 1,3-thiazin-4-one derivative may vary and require experimental optimization. Always consult relevant literature and safety data sheets before handling any chemical compounds.

References

How to minimize side-product formation in 1,3-thiazin-4-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,3-thiazin-4-ones. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental procedures, and mechanistic diagrams to help you minimize side-product formation and maximize the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,3-thiazin-4-ones?

A1: The most prevalent methods for synthesizing 1,3-thiazin-4-ones involve the cyclocondensation of a three-carbon synthon with a nitrogen and a sulfur source. Key approaches include:

  • From β-mercaptopropionic acid and imines: This is a widely used three-component reaction involving an aldehyde, a primary amine, and 3-mercaptopropionic acid. The imine is often formed in situ.[1]

  • From α,β-unsaturated carboxylic acid derivatives and thioureas: This method involves the reaction of compounds like acryloyl chloride or α,β-unsaturated esters with thiourea or its N-substituted derivatives.[1]

  • From β-propiolactone and thioureas: This route involves the ring-opening of β-propiolactone with a thiourea, followed by cyclization.[1]

Q2: What are the typical side products encountered in 1,3-thiazin-4-one synthesis?

A2: Side-product formation is a common challenge. The most frequently observed byproducts include:

  • Unreacted starting materials: Incomplete reactions can leave starting materials that complicate purification.

  • Polymeric materials: Under certain conditions, especially with heat, the starting materials or intermediates can polymerize.

  • Dimerization products: Intermediates can sometimes react with each other to form dimers.

  • N-acyl-N,N'-dicyclohexylurea (DCU): When using dicyclohexylcarbodiimide (DCC) as a dehydrating agent, the formation of this insoluble urea byproduct is common.

  • Tautomeric isomers: Some 1,3-thiazin-4-one derivatives can exist as tautomers, which may complicate characterization but are not strictly side products.[2]

Q3: How can I purify my 1,3-thiazin-4-one product effectively?

A3: Purification strategies depend on the nature of the impurities. Common techniques include:

  • Recrystallization: This is often effective for removing minor impurities if a suitable solvent system can be found.

  • Column chromatography: Silica gel chromatography is a versatile method for separating the desired product from both more and less polar side products.

  • Filtration: In cases where an insoluble byproduct like DCU is formed, it can often be removed by filtration prior to further purification steps.

  • Acid-base extraction: If the product and impurities have different acid-base properties, a liquid-liquid extraction can be an effective purification step.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1,3-thiazin-4-ones and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst or coupling agent. - Formation of multiple side products.- Increase reaction time or temperature moderately. - Screen different solvents to improve solubility and reaction rate. - Employ a more efficient catalyst or dehydrating agent (see comparison table below). - Optimize the stoichiometry of the reactants.
Formation of Polymeric Byproducts - High reaction temperatures. - High concentration of reactants. - Presence of radical initiators.- Conduct the reaction at a lower temperature for a longer duration. - Use a more dilute solution of reactants. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and radical formation.
Insoluble Precipitate Clogs Filters (DCU Formation) - Use of DCC as a dehydrating agent.- Remove the DCU precipitate by filtration before work-up. Chilling the reaction mixture can enhance precipitation. - Consider alternative coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which forms a water-soluble urea byproduct, or T3P® (Propylphosphonic Anhydride).
Difficulty in Removing Unreacted Starting Materials - Incorrect stoichiometry. - Insufficient reaction time. - Reversible reaction equilibrium.- Use a slight excess (1.1-1.2 equivalents) of one of the more volatile or easily removed starting materials. - Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. - Use a dehydrating agent to drive the equilibrium towards the product.
Formation of Unidentified Byproducts - Competing reaction pathways. - Instability of reactants or products under the reaction conditions.- Lower the reaction temperature. - Change the order of addition of reagents. For example, pre-forming the imine before adding the β-mercaptopropionic acid can sometimes reduce side reactions. - Characterize the byproducts by LC-MS and NMR to understand their origin and devise a strategy to prevent their formation.

Data on Reaction Condition Optimization

The choice of catalyst and solvent can significantly impact the yield of 2,3-dihydro-4H-benzo[e][3][4]thiazin-4-ones. The following table summarizes the performance of different catalytic systems.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Fe3O4@SiO2@APTES-CSAPEG-200801.595[3]
T3P®DichloromethaneRoom Temp.12Moderate[3]
None (Thermal)TolueneReflux1941-97[4]
UltrasoundTolueneRoom Temp.0.441-88[4]
Gold-based catalyst (IC)Acetonitrile605up to 99[2]

Note: Yields can be highly substrate-dependent.

Experimental Protocols

High-Yield Synthesis of 2,3-Disubstituted-1,3-thiazinan-4-ones using a Heterogeneous Catalyst[3]

This protocol is adapted from a method utilizing a recyclable heterogeneous catalyst, which simplifies purification and minimizes waste.

Materials:

  • 2-Mercaptobenzoic acid (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Fe3O4@SiO2@APTES-CSA catalyst (0.03 g)

  • PEG-200 (3.0 mL)

Procedure:

  • To a mixture of 2-mercaptobenzoic acid (1.0 mmol), aldehyde (1.0 mmol), and amine (1.0 mmol) in PEG-200 (3.0 mL), add the Fe3O4@SiO2@APTES-CSA catalyst (0.03 g).

  • Stir the mixture at 80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 hours.

  • After completion, add hot ethanol (10 mL) to the reaction mixture.

  • Separate the catalyst from the solution using an external magnet.

  • Wash the separated catalyst with hot ethanol (2 x 5 mL) and dry it in an oven for future use.

  • Combine the ethanolic solutions and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizing Reaction Pathways and Troubleshooting

General Reaction Mechanism for 1,3-Thiazin-4-one Synthesis

The following diagram illustrates the general reaction pathway for the three-component synthesis of a 1,3-thiazinan-4-one from an aldehyde, an amine, and 3-mercaptopropionic acid.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde (R1-CHO) Imine Imine (R1-CH=N-R2) Aldehyde->Imine Amine Primary Amine (R2-NH2) Amine->Imine Thioacid 3-Mercaptopropionic Acid Thiol_adduct Thiol Adduct Thioacid->Thiol_adduct Imine->Thiol_adduct Product 1,3-Thiazinan-4-one Thiol_adduct->Product Intramolecular Cyclization (-H2O)

Caption: General reaction pathway for the synthesis of 1,3-thiazinan-4-ones.

Side-Product Formation Pathways

This diagram illustrates potential pathways for the formation of common side products such as polymers and dimers.

G cluster_main Main Reaction Pathway cluster_side Side Reactions Reactants Aldehyde + Amine + 3-Mercaptopropionic Acid Intermediate Reactive Intermediate Reactants->Intermediate Intramolecular Cyclization Polymer Polymerization Reactants->Polymer Direct Polymerization (e.g., of aldehyde) Product 1,3-Thiazin-4-one Intermediate->Product Intramolecular Cyclization Intermediate->Polymer Intermolecular Reaction Dimer Dimerization Intermediate->Dimer Intermolecular Reaction

Caption: Competing pathways leading to side-product formation.

Troubleshooting Logic Flow

This workflow provides a logical sequence of steps to diagnose and resolve issues during synthesis.

G Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Analyze_Impurities Analyze Impurities (TLC, LC-MS, NMR) Check_Completion->Analyze_Impurities Yes Optimize_Time_Temp Increase Time/ Temperature Check_Completion->Optimize_Time_Temp No Unreacted_SM Unreacted Starting Materials Analyze_Impurities->Unreacted_SM Side_Products Specific Side Products Analyze_Impurities->Side_Products Optimize_Stoich Adjust Stoichiometry Unreacted_SM->Optimize_Stoich Change_Conditions Change Reaction Conditions (Solvent, Catalyst, Temp) Side_Products->Change_Conditions Purification Optimize Purification Side_Products->Purification Optimize_Time_Temp->Start Optimize_Stoich->Start Change_Conditions->Start

Caption: A logical workflow for troubleshooting synthesis problems.

References

Method refinement for consistent results in antimicrobial screening of thiazinones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when screening thiazinone compounds for antimicrobial activity.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of inconsistent Minimum Inhibitory Concentration (MIC) results for thiazinone compounds?

A1: The most common cause of inconsistent MIC results is often related to the poor aqueous solubility of the thiazinone compounds. Many heterocyclic compounds, including thiazinones, are hydrophobic and can precipitate in aqueous broth media. This leads to an inaccurate final concentration of the compound in the assay, resulting in significant well-to-well and experiment-to-experiment variability. It is crucial to ensure the compound is fully dissolved at the tested concentrations.

Q2: How can I improve the solubility of my thiazinone compounds for antimicrobial screening?

A2: To improve solubility, you can dissolve your thiazinone compounds in a small amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO), before diluting them in the broth medium.[1] It is critical to establish the maximum concentration of the solvent that does not affect the viability of the test microorganisms.[1] Typically, a final concentration of 1-5% (v/v) DMSO is used.[1] Other techniques for enhancing solubility include the use of co-solvents, surfactants, or creating solid dispersions.[2]

Q3: Which antimicrobial susceptibility testing (AST) method is recommended for thiazinones?

A3: The broth microdilution method is a widely accepted and recommended technique for determining the MIC of novel compounds, including thiazinones.[3][4] This method allows for quantitative results and is amenable to higher throughput screening. Agar disk diffusion can also be used for preliminary screening, but it may be less reliable for poorly soluble compounds as they may not diffuse properly through the agar.

Q4: My MIC values vary between experiments. What should I check?

A4: Variability in MIC results can stem from several factors. Key aspects to verify include:

  • Inoculum Density: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for every experiment. An incorrect bacterial concentration is a common source of error.[4][5]

  • Compound Stability: Check for degradation or instability of your thiazinone compound in the stock solution and in the assay medium over the incubation period.[5]

  • Media and pH: Use the recommended growth medium consistently and ensure its pH is correct. Variations in pH can affect both the compound's activity and bacterial growth.[5]

  • Incubation Conditions: Maintain consistent incubation time and temperature as specified by standard protocols (e.g., CLSI guidelines).[6]

Q5: What are "skipped wells" and why do I see them in my broth microdilution assay?

A5: "Skipped wells" refer to a phenomenon where you observe no bacterial growth in a well, but there is growth in wells with higher concentrations of the antimicrobial agent.[7] This can be caused by the precipitation of the compound at certain concentrations or other experimental artifacts. If you observe skipped wells, the results for that compound should be considered with caution and the experiment repeated, potentially with improved solubilization methods.

Troubleshooting Guide

This guide addresses specific issues that may arise during the antimicrobial screening of thiazinones.

Problem Potential Cause(s) Recommended Solution(s)
High variability in MIC replicates 1. Inconsistent inoculum density.2. Compound precipitation in some wells.3. Pipetting errors during serial dilution.1. Strictly adhere to inoculum preparation protocols (0.5 McFarland standard).2. Visually inspect plates for precipitation before and after incubation. Re-evaluate solubilization strategy if precipitation is observed.3. Ensure proper mixing at each dilution step and use calibrated pipettes.
No inhibition of growth at any concentration 1. The compound is inactive against the tested strain.2. The compound has degraded.3. The inoculum concentration was too high.1. Confirm the activity of a positive control antibiotic.2. Verify the stability and storage conditions of your thiazinone stock solution.3. Re-check and standardize the inoculum preparation.
MIC values are lower than expected or previously reported 1. The inoculum concentration was too low.2. The compound stock solution is at a higher concentration than intended.1. Ensure the inoculum turbidity matches the 0.5 McFarland standard.2. Re-verify the concentration of your stock solution.3. Include a known quality control strain in your assays.
Colorimetric indicator (e.g., resazurin, TTC) shows ambiguous results 1. The thiazinone compound interferes with the indicator dye.2. Insufficient incubation time for color development.1. Run a control well with the compound and media (no bacteria) to check for chemical interactions.2. Ensure adequate incubation time after adding the indicator as per the protocol. Consider visual reading of turbidity as a backup.[8]

Data Presentation

Table 1: Example MIC Values of Thiazinone Derivatives against Common Pathogens
Compound ID Derivative S. aureus (ATCC 29213) MIC (µg/mL) E. coli (ATCC 25922) MIC (µg/mL) P. aeruginosa (ATCC 27853) MIC (µg/mL)
THZ-0014-phenyl-1,3-thiazinan-2-one1664>128
THZ-0024-(4-chlorophenyl)-1,3-thiazinan-2-one832128
THZ-0034-(4-nitrophenyl)-1,3-thiazinan-2-one41664
THZ-0044-(4-methoxyphenyl)-1,3-thiazinan-2-one32>128>128
CiprofloxacinControl0.250.0150.5

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Broth Microdilution Assay for MIC Determination (Following CLSI Guidelines)

This protocol is a generalized procedure for determining the MIC of thiazinone compounds. Researchers should consult the latest Clinical and Laboratory Standards Institute (CLSI) documents for detailed and specific guidelines.[3][9]

  • Preparation of Thiazinone Stock Solution:

    • Dissolve the thiazinone compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the compound is completely dissolved. Gentle warming or vortexing may be applied if necessary.

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this adjusted suspension in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Microtiter Plate:

    • Use sterile 96-well microtiter plates.

    • Add 50 µL of sterile broth to wells 2 through 12 in each row to be used.

    • Prepare an intermediate dilution of the thiazinone stock solution in broth.

    • Add 100 µL of this diluted thiazinone solution to well 1. This will be the highest concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11, bringing the final volume in each well to 100 µL.

    • Add 50 µL of sterile broth (without inoculum) to well 12.

    • Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the thiazinone compound that completely inhibits visible growth of the microorganism as detected by the unaided eye.[4]

    • The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent MIC Results start Inconsistent MIC Results Observed check_solubility Is the compound fully soluble in the assay medium? start->check_solubility check_inoculum Was the inoculum standardized to 0.5 McFarland? check_solubility->check_inoculum Yes improve_solubility Optimize Solubilization (e.g., adjust DMSO %, try co-solvents) check_solubility->improve_solubility No check_controls Did the positive and negative controls perform as expected? check_inoculum->check_controls Yes restandardize_inoculum Prepare Fresh Inoculum and Re-standardize check_inoculum->restandardize_inoculum No check_procedure Review Serial Dilution and Pipetting Technique check_controls->check_procedure Yes troubleshoot_reagents Check Reagent/Media Quality and Control Strains check_controls->troubleshoot_reagents No repeat_assay Repeat Assay check_procedure->repeat_assay improve_solubility->repeat_assay restandardize_inoculum->repeat_assay troubleshoot_reagents->repeat_assay

Caption: Troubleshooting decision tree for inconsistent MIC results.

Experimental_Workflow Generalized Broth Microdilution Workflow prep_compound 1. Prepare Compound Stock Solution (in DMSO) serial_dilution 3. Perform 2-Fold Serial Dilution of Compound in 96-Well Plate prep_compound->serial_dilution prep_inoculum 2. Prepare and Standardize Bacterial Inoculum (0.5 McFarland) inoculate 4. Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate 5. Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic 6. Read and Record MIC incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

References

Technical Support Center: Overcoming Resistance to Novel Thiazinone-Based Antimicrobials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel thiazinone-based antimicrobials. The information is designed to help address specific issues related to antimicrobial resistance that may be encountered during in vitro testing and early-stage drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a consistent increase in the Minimum Inhibitory Concentration (MIC) of our novel thiazinone compound against a specific bacterial strain after repeated exposure. What are the likely resistance mechanisms?

A1: An increasing MIC is a primary indicator of developing resistance. For thiazinone-based compounds, which are structurally related to β-lactams, two primary resistance mechanisms should be investigated:

  • Target Modification: Thiazinones likely inhibit bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs).[1][2][3] Mutations in the genes encoding these proteins can alter their structure, reducing the binding affinity of your compound.[4][5] This is a common resistance mechanism against β-lactam antibiotics.[4][6]

  • Active Efflux: The bacterial strain may be overexpressing efflux pumps that actively transport your thiazinone compound out of the cell, preventing it from reaching its PBP target.[7][8] This is a broad-spectrum resistance mechanism that can affect various classes of antibiotics.

To differentiate between these mechanisms, you can proceed with the experimental workflows outlined below.

Q2: How can we determine if efflux pump overexpression is the cause of the observed increase in MIC?

A2: You can perform a MIC potentiation assay using known efflux pump inhibitors (EPIs). A significant reduction in the MIC of your thiazinone in the presence of an EPI suggests that efflux is a contributing factor to the observed resistance.

Experimental Protocol: Efflux Pump Inhibition Assay

A detailed protocol for this assay is provided in the "Experimental Protocols" section. The principle is to compare the MIC of your thiazinone compound with and without the addition of a broad-spectrum EPI.

Interpreting MIC Shifts with Efflux Pump Inhibitors

Observation Interpretation Next Steps
≥ 4-fold decrease in MIC with EPIEfflux is a primary mechanism of resistance.- Identify the specific efflux pump family involved. - Consider co-formulation with an EPI.
2-fold decrease in MIC with EPIEfflux may be a contributing factor.- Investigate other resistance mechanisms. - Test with other EPIs.
No change in MIC with EPIEfflux is unlikely to be the primary resistance mechanism.- Focus on investigating target modification.

Q3: Our efflux pump inhibition assays showed no significant change in MIC. How can we investigate target modification of Penicillin-Binding Proteins (PBPs)?

A3: If efflux is ruled out, the next logical step is to investigate alterations in the PBP targets. This can be a multi-step process involving binding assays and genetic sequencing.

Experimental Workflow: Investigating PBP Target Modification

PBP_Modification_Workflow start Resistant and Susceptible Bacterial Strains pbp_extraction Membrane Protein Extraction (Isolate PBPs) start->pbp_extraction sequencing Sequence PBP Genes (e.g., pbp1, pbp2, pbp3) start->sequencing binding_assay Competitive PBP Binding Assay (with fluorescent penicillin) pbp_extraction->binding_assay analysis Analyze Sequencing Data (Identify mutations) binding_assay->analysis sequencing->analysis conclusion Correlate Mutations with Reduced Binding analysis->conclusion

Caption: Workflow for investigating PBP target modification.

A detailed protocol for a competitive PBP binding assay is provided in the "Experimental Protocols" section.

Q4: We have identified a mutation in a PBP gene. How do we confirm that this specific mutation is responsible for resistance?

A4: To confirm the role of a specific mutation, you can use genetic techniques such as site-directed mutagenesis. By introducing the identified mutation into a susceptible (wild-type) strain and observing a subsequent increase in the MIC of your thiazinone compound, you can causally link the mutation to the resistance phenotype.

Q5: The MIC of our compound is high against certain Gram-negative species even on first exposure. What intrinsic resistance mechanisms could be at play?

A5: Gram-negative bacteria possess an outer membrane that can act as a permeability barrier, preventing your compound from reaching its periplasmic PBP targets. Additionally, some species have constitutively active efflux pumps that can effectively remove a wide range of xenobiotics.

Troubleshooting Intrinsic Resistance in Gram-Negative Bacteria

Intrinsic_Resistance Compound Thiazinone Compound OM Outer Membrane (Permeability Barrier) Compound->OM Blocked Entry Efflux Constitutive Efflux Pumps OM->Efflux Successful Entry Efflux->Compound Expulsion Target Periplasmic PBPs (Target Site) Efflux->Target Reduced Concentration

Caption: Intrinsic resistance mechanisms in Gram-negative bacteria.

To investigate this, you could test your compound against mutant strains with known defects in their outer membrane or specific efflux pumps. A significant decrease in MIC in these mutants would indicate the involvement of these intrinsic mechanisms.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay with an Efflux Pump Inhibitor

This protocol determines the MIC of a novel thiazinone antimicrobial in the presence and absence of an efflux pump inhibitor (EPI) to assess the contribution of efflux pumps to resistance.

Materials:

  • Novel thiazinone compound stock solution

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN))

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of the thiazinone compound in CAMHB in a 96-well plate.

  • Prepare a second 96-well plate with the same serial dilutions of the thiazinone compound, but also add the EPI to each well at a final sub-inhibitory concentration.

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted bacterial inoculum to all wells of both plates.

  • Include a growth control (no antimicrobial) and a sterility control (no bacteria) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the thiazinone compound that completely inhibits visible bacterial growth.[9][10]

  • Compare the MIC values obtained in the presence and absence of the EPI.

Protocol 2: Competitive Penicillin-Binding Protein (PBP) Binding Assay

This protocol is used to determine if a novel thiazinone compound can compete with a known fluorescently-labeled penicillin for binding to PBPs, and to assess if this binding is reduced in resistant strains.

Materials:

  • Membrane protein extracts from susceptible and resistant bacterial strains

  • Novel thiazinone compound

  • Fluorescently-labeled penicillin (e.g., Bocillin FL)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE gels and electrophoresis apparatus

  • Fluorescence gel imager

Procedure:

  • Isolate membrane proteins from both the susceptible and resistant bacterial strains.

  • In separate tubes, pre-incubate the membrane protein extracts from both strains with increasing concentrations of your novel thiazinone compound for 15 minutes at 37°C.

  • As a control, incubate membrane extracts without the thiazinone compound.

  • Add a fixed concentration of fluorescently-labeled penicillin to all tubes and incubate for another 10 minutes at 37°C.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently-labeled PBPs using a fluorescence gel imager.[11]

  • A decrease in the fluorescent signal of a specific PBP band in the presence of your thiazinone compound indicates competitive binding. A weaker reduction in signal in the resistant strain compared to the susceptible strain suggests altered binding, possibly due to target modification.

References

Technical Support Center: Optimization of Dosage and Administration Routes for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for in-vivo study design. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosage and administration routes for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between pharmacokinetics (PK) and pharmacodynamics (PD), and why are they crucial for my in-vivo study?

A1: Understanding the distinction between pharmacokinetics (PK) and pharmacodynamics (PD) is fundamental to designing effective in-vivo studies.[1][2]

  • Pharmacokinetics (PK) describes what the body does to the drug. It encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1][2][3] Essentially, PK studies track the journey of the drug through the body over time.

  • Pharmacodynamics (PD) describes what the drug does to the body. It involves the biochemical and physiological effects of the drug and its mechanism of action at the target site.[1][2][3] PD studies help to understand the relationship between drug concentration and the observed therapeutic effect or toxicity.[1]

Together, PK/PD modeling is essential for rational dose selection, predicting a drug's safety and efficacy, and improving the predictive value of preclinical data.[2]

Q2: How do I determine the starting dose for my in-vivo experiment?

A2: Determining the appropriate starting dose is a critical step to ensure both safety and efficacy in your study. Several methods can be employed:

  • Literature Review: A thorough review of scientific literature for dosing information on the same or similar compounds in the same or similar species is the first step.[4]

  • In Vitro Data: Data from in vitro studies, such as the IC50 (half-maximal inhibitory concentration), can provide an initial estimate, although direct extrapolation is not always accurate.

  • Allometric Scaling: This method uses the physiological and body mass differences between species to estimate a starting dose for a new compound.[4]

  • Body Surface Area (BSA) Normalization: For converting a human dose to an animal dose, BSA normalization is a commonly used method.[4][5] The formula is:

    • Animal dose (mg/kg) = Human dose (mg/kg) × (Human Km / Animal Km)[5]

    • The Km value is a correction factor calculated as Body Weight (kg) / Body Surface Area (m²).[5]

Q3: What are the common routes of administration for in-vivo studies, and how do I choose the most appropriate one?

A3: The choice of administration route significantly impacts the drug's absorption, distribution, and bioavailability.[6][7] The selection depends on the physicochemical properties of the drug, the desired onset and duration of action, and the target site.[6]

Route Description Advantages Disadvantages
Oral (PO) Administration by mouth, typically via gavage.Convenient, non-invasive.Variable absorption, subject to first-pass metabolism.[8]
Intravenous (IV) Direct injection into a vein.100% bioavailability, rapid onset.[9]Requires skill, potential for infection, risk of embolism.[8]
Intraperitoneal (IP) Injection into the peritoneal cavity.Large surface area for absorption, easier than IV in small animals.Potential for injection into organs, risk of peritonitis.
Subcutaneous (SC) Injection into the layer of skin directly below the dermis and epidermis.Slower, more sustained absorption than IM.[8]Limited volume can be administered, potential for local irritation.[8]
Intramuscular (IM) Injection into a muscle.Faster absorption than SC for aqueous solutions.[8]Can be painful, potential for muscle damage.
Inhalation Administration through the respiratory system.Rapid absorption, direct delivery to the lungs.[8][9]Requires specialized equipment, particle size is critical.[9]
Topical Application directly to the skin or mucous membranes.Localized effect, minimizes systemic side effects.[8]Absorption can be variable.

Q4: What is a dose-range finding (DRF) study, and why is it important?

A4: A dose-range finding (DRF) study is a preliminary experiment conducted to determine a range of doses to be used in subsequent, more definitive studies.[10] Its primary goals are to establish the minimum effective dose (MED) and the maximum tolerated dose (MTD).[10] The MTD is the highest dose that does not cause unacceptable adverse effects.[11] A well-designed DRF study is crucial for:

  • Ensuring animal welfare by avoiding unnecessary toxicity.[12]

  • Guiding the dose selection for efficacy and toxicology studies.[10]

  • Reducing the number of animals used in subsequent experiments.[10]

Troubleshooting Guide

Problem 1: I am observing unexpected toxicity or mortality at my calculated starting dose.

Possible Causes & Solutions:

  • Incorrect Dose Calculation: Double-check all calculations, especially when converting doses between species or from in vitro to in vivo. Ensure the correct BSA or allometric scaling factors were used.[4][5]

  • Formulation Issues: The vehicle or excipients used in your formulation may have inherent toxicity. Conduct a vehicle-only control group to assess this. Some organic solvents used in in vitro studies are not suitable for in vivo use.[5]

  • Route of Administration: The chosen route may lead to unexpectedly high plasma concentrations. Consider a route with slower absorption (e.g., subcutaneous instead of intravenous).

  • Animal Strain/Species Sensitivity: The specific strain or species of your animal model may be more sensitive to the compound than what is reported in the literature.[4]

  • Solution: Conduct a pilot study with a lower starting dose and a more gradual dose escalation.[4] Monitor animals closely for clinical signs of toxicity.

Problem 2: My compound is showing poor efficacy, even at high doses.

Possible Causes & Solutions:

  • Poor Bioavailability: The drug may not be reaching the target tissue in sufficient concentrations. This is a common issue with oral administration due to first-pass metabolism.[8]

    • Solution: Consider a different route of administration that bypasses first-pass metabolism, such as intravenous or intraperitoneal injection. Also, optimizing the drug formulation can enhance bioavailability.[13][14]

  • Rapid Metabolism and Excretion: The compound may be cleared from the body too quickly to exert a therapeutic effect.

    • Solution: Conduct a pharmacokinetic study to determine the drug's half-life.[15] You may need to increase the dosing frequency or use a sustained-release formulation.

  • Inactive Compound: The compound may not be active in the chosen animal model.

    • Solution: Re-evaluate the in vitro data and the mechanism of action of the compound in the context of the in vivo model.

  • Suboptimal Dosing Regimen: A single daily dose may not be sufficient to maintain therapeutic concentrations.

    • Solution: Based on PK data, consider a more frequent dosing schedule (e.g., twice daily).

Problem 3: I am seeing high variability in my results between animals in the same dose group.

Possible Causes & Solutions:

  • Inconsistent Dosing Technique: Variations in injection volume or gavage technique can lead to inconsistent drug delivery.

    • Solution: Ensure all personnel are properly trained and follow a standardized protocol. For injections, use appropriate needle sizes and injection sites.

  • Animal Health and Stress: Underlying health issues or stress can affect drug metabolism and response.

    • Solution: Use healthy animals from a reputable supplier. Allow for an acclimatization period before starting the experiment and handle animals consistently to minimize stress.

  • Formulation Instability: If the compound is in a suspension, it may settle over time, leading to inconsistent concentrations being administered.

    • Solution: Ensure suspensions are thoroughly mixed before each administration. Evaluate the stability of your formulation over the duration of the experiment.

  • Genetic Variability: Outbred stocks of animals can have more genetic variability, which may contribute to varied responses.

    • Solution: Consider using an inbred strain if consistent genetic background is critical for your study.

Experimental Protocols & Data

Protocol: Dose-Range Finding (DRF) Study

This protocol outlines a general procedure for conducting a dose-range finding study.

  • Animal Model Selection: Choose an appropriate animal species and strain based on the research question and literature.[4]

  • Dose Level Selection:

    • Based on literature review and in vitro data, select a starting dose.[12]

    • Choose a range of 3-5 dose levels, often with a geometric progression (e.g., 10, 30, 100 mg/kg).

  • Animal Grouping: Assign a small number of animals (e.g., 3-5 per group, including both males and females) to each dose level and a vehicle control group.

  • Administration: Administer the compound via the chosen route.

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).

    • Record body weights daily. A weight loss of more than 20% is often considered a humane endpoint.[4]

    • At the end of the study, collect blood for hematology and serum chemistry analysis.

    • Perform a gross necropsy to identify any organ abnormalities.

  • Data Analysis: Analyze the data to identify the No Observed Adverse Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).

Table: Maximum Recommended Injection Volumes for Mice and Rats
RouteMouse (ml)Rat (ml)
Intravenous (IV) 0.20.5
Intraperitoneal (IP) 1.05.0
Subcutaneous (SC) 0.52.0
Intramuscular (IM) 0.050.2
Oral (PO) 1.05.0

Data compiled from various preclinical guidelines.[5]

Visualizations

Dose_Finding_Workflow cluster_preclinical Preclinical Phase cluster_definitive Definitive In-Vivo Studies Literature_Review Literature Review & In Vitro Data Analysis Dose_Calculation Initial Dose Calculation (e.g., Allometric Scaling) Literature_Review->Dose_Calculation Inform DRF_Study Dose-Range Finding (DRF) Study (Determine MTD) Dose_Calculation->DRF_Study Guide Starting Dose Efficacy_Study Efficacy Studies (at doses ≤ MTD) DRF_Study->Efficacy_Study Select Doses Toxicity_Study Toxicology Studies (NOAEL determination) DRF_Study->Toxicity_Study Select Doses

Caption: Workflow for dose selection in preclinical studies.

PK_PD_Relationship cluster_PK Pharmacokinetics (What the body does to the drug) cluster_PD Pharmacodynamics (What the drug does to the body) Dose Dose Administered Plasma_Concentration Drug Concentration in Plasma Dose->Plasma_Concentration Absorption & Distribution Tissue_Concentration Drug Concentration in Target Tissue Plasma_Concentration->Tissue_Concentration Distribution Metabolism_Excretion Elimination Plasma_Concentration->Metabolism_Excretion Metabolism & Excretion Pharmacological_Effect Pharmacological Effect (Efficacy/Toxicity) Tissue_Concentration->Pharmacological_Effect Mechanism of Action

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

References

Enhancing the biological activity of 1,3-thiazin-4-ones through structural modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving the structural modification of 1,3-thiazin-4-ones to enhance their biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for modifying the 1,3-thiazin-4-one core to improve biological activity?

A1: Structure-Activity Relationship (SAR) studies are key to guiding modifications. Common strategies involve introducing or varying substituents at different positions on the 1,3-thiazin-4-one scaffold. The most frequently modified positions are the N-3 and C-2 positions. Introducing different aromatic or heterocyclic rings, as well as functional groups with varying electronic and steric properties, can significantly influence the compound's interaction with biological targets.

Q2: What are the primary biological activities reported for 1,3-thiazin-4-one derivatives?

A2: The 1,3-thiazin-4-one scaffold is a versatile pharmacophore. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][2][3] The specific activity is highly dependent on the nature and position of the substituents on the core ring structure.

Q3: How do I choose the appropriate biological assay for my newly synthesized 1,3-thiazin-4-one derivatives?

A3: The choice of assay depends on the intended therapeutic target. If you are targeting cancer, cytotoxicity assays (e.g., MTT, SRB) against a panel of human cancer cell lines are a standard starting point. For antimicrobial activity, initial screening is typically done using methods like broth microdilution or disk diffusion to determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[4][5]

Q4: My synthesized compound shows poor solubility in aqueous media for biological testing. What can I do?

A4: Poor aqueous solubility is a common challenge. Initial dissolution in a small amount of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) is a standard practice before making final dilutions in the aqueous assay medium. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced toxicity to cells. Structural modifications aimed at introducing polar functional groups can also be a long-term strategy to improve solubility.

Troubleshooting Guides

Synthesis & Purification

Issue Possible Cause(s) Troubleshooting Steps
Low reaction yield during cyclocondensation. 1. Incomplete reaction. 2. Sub-optimal reaction temperature or time. 3. Impure starting materials. 4. Side reactions occurring.1. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure completion. 2. Experiment with varying the reaction temperature and duration. 3. Purify all reactants before use. 4. Adjust the pH or try a different catalyst/solvent system to minimize side product formation.
Difficulty in purifying the final product. 1. Presence of closely related impurities or unreacted starting materials. 2. Oily product that is difficult to crystallize.1. Use column chromatography with a carefully selected eluent system; a gradient elution may be necessary. 2. Attempt recrystallization from a variety of solvent systems. If the product remains an oil, try converting it to a solid salt derivative if applicable.
Inconsistent spectral data (NMR, Mass Spec). 1. Sample contains impurities. 2. Presence of tautomers. 3. Incorrect structural assignment.1. Re-purify the sample. 2. Some 1,3-thiazin-4-one derivatives can exist in equilibrium with other tautomeric forms, which can complicate NMR spectra.[6] Running NMR in a different solvent or at a different temperature may help resolve the issue. 3. Carefully re-examine 2D NMR data (COSY, HMBC, HSQC) to confirm all correlations and connectivity.

Biological Assays

Issue Possible Cause(s) Troubleshooting Steps
High variability in cytotoxicity assay results. 1. Uneven cell seeding. 2. Compound precipitation in the media. 3. Cell contamination (e.g., mycoplasma). 4. Inaccurate pipetting.1. Ensure a single-cell suspension before seeding plates. 2. Visually inspect wells for precipitation after adding the compound. Consider lowering the highest test concentration or using a co-solvent. 3. Regularly test cell cultures for contamination. 4. Calibrate pipettes regularly and use proper pipetting techniques.
Compound appears active in primary screen but fails in confirmatory assays. 1. The compound is an assay artifact (e.g., fluorescent interference, non-specific reactivity). 2. The initial hit was a false positive.1. Run counter-screens to rule out assay interference. For example, test for intrinsic fluorescence if using a fluorescence-based readout. 2. Re-test the compound from a freshly weighed and prepared stock solution.

Experimental Protocols & Data

General Protocol for Synthesis of 2-Aryl-1,3-thiazin-4-ones

This protocol describes a common one-pot cyclocondensation reaction.

  • Reactant Preparation: Dissolve an equimolar amount of a substituted aromatic aldehyde, an appropriate amine (e.g., 3-aminopropionic acid), and 3-mercaptopropionic acid in a suitable solvent such as toluene or benzene.

  • Reaction: Reflux the mixture for 4-8 hours using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).[7][8]

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][9]

Data Summary: Anticancer Activity of Thiazolidin-4-one Derivatives

The following table summarizes the cytotoxic activity of selected thiazolidin-4-one-1,3,4-oxadiazole hybrid compounds against various human cancer cell lines. This data illustrates how structural modifications impact biological activity.

Compound IDR-group on Phenyl RingIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HeLa (Cervical)
42d 4-Cl0.470.590.53
Doxorubicin Reference Drug0.580.720.89
Data adapted from Verma et al. as cited in a 2022 review.[3] The data shows that compound 42d, with a chloro-substituent, exhibits potent anticancer activity, comparable or superior to the standard drug doxorubicin.

Visual Guides: Workflows and Pathways

General Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Analysis & Optimization start Design of Derivatives synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Primary Biological Screening (e.g., Cytotoxicity Assay) characterization->screening Pure Compounds hit_validation Hit Validation & Dose-Response screening->hit_validation secondary_assays Secondary Assays (e.g., Mechanism of Action) hit_validation->secondary_assays sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assays->sar_analysis Activity Data lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Design New Derivatives

Caption: Workflow for discovery and optimization of 1,3-thiazin-4-ones.

Structure-Activity Relationship (SAR) Logic

SAR_Logic core 1,3-Thiazin-4-one Core r1 R1 (Position 2) core->r1 r2 R2 (Position 3) core->r2 mod1 Bulky Aromatic Groups r1->mod1 mod2 Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2) r1->mod2 mod3 Heterocyclic Rings r2->mod3 mod4 Flexible Alkyl Chains r2->mod4 activity1 Increased Potency mod1->activity1 Often activity4 Decreased Potency mod1->activity4 Sometimes (steric hindrance) mod2->activity1 Can activity2 Altered Selectivity mod3->activity2 May alter activity3 Improved Solubility mod4->activity3 Can improve

Caption: Key structural modification points and their potential effects.

Example Signaling Pathway: Kinase Inhibition

Kinase_Inhibition receptor Growth Factor Receptor (e.g., EGFR) kinase Kinase Domain receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream inhibitor 1,3-Thiazin-4-one Derivative inhibitor->kinase Binds & Blocks ATP Site

Caption: General mechanism of kinase inhibition by a drug molecule.

References

Validation & Comparative

Unveiling the Structure-Activity Relationship of 5-Substituted-1,3-Thiazin-4-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The quest for novel therapeutic agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the 1,3-thiazin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer and antimicrobial properties. The functionalization of this core, particularly at the 5-position, has been a key strategy for modulating potency and selectivity. This guide provides a comparative analysis of 5-substituted-1,3-thiazin-4-one analogs and related isosteres, summarizing their structure-activity relationships (SAR) with supporting experimental data and detailed protocols.

Comparative Biological Activity of Thiazinone Analogs and Related Heterocycles

The biological evaluation of various substituted thiazinone and thiadiazole analogs has revealed critical insights into their structure-activity relationships. The tables below summarize the in vitro cytotoxic and antimicrobial activities of representative compounds from different studies.

Compound IDR Group (Substitution at position 5 or equivalent)Target Cell Line/OrganismIC50 (µM)Reference
Thiadiazole Analogues
4e4-(4-chlorophenyl)piperazin-1-ylMCF-7 (Breast Cancer)2.34 µg/mL[1]
4e4-(4-chlorophenyl)piperazin-1-ylHepG2 (Liver Cancer)3.13 µg/mL[1]
4i4-benzylpiperidine-1-ylMCF-7 (Breast Cancer)2.87 µg/mL[1]
4i4-benzylpiperidine-1-ylHepG2 (Liver Cancer)4.02 µg/mL[1]
5aArylamino thiazole (unsubstituted phenyl)MCF-7 (Breast Cancer)24.79 µg/mL[1]
Thiazolidinone Analogues
7aUnsubstituted PhenylAntioxidant (FRAP Assay)EC50 = 0.9647 ± 0.0108[2]
7d4-BromophenylAntioxidant (FRAP Assay)EC50 = 0.4653 ± 0.0334[2]
7e2-MethoxyphenylAntioxidant (FRAP Assay)EC50 = 0.122 ± 0.003[2]
7f3-MethoxyphenylAntioxidant (FRAP Assay)EC50 = 0.5316 ± 0.0063[2]
7l4-MethylphenylAntioxidant (FRAP Assay)EC50 = 0.5455 ± 0.0177[2]

Key SAR Observations:

  • Influence of Piperazine and Piperidine Moieties: For the 1,3,4-thiadiazole series, the introduction of substituted piperazine or benzyl piperidine rings at the N-4 position of the acetamide linker was found to be advantageous for antiproliferative activity.[3] Specifically, compound 4e , bearing a 4-(4-chlorophenyl)piperazine moiety, and 4i , with a 4-benzylpiperidine group, exhibited the highest potency against both MCF-7 and HepG2 cancer cell lines.[1]

  • Impact of Aryl Substituents: In the thiazolidin-4-one series evaluated for antioxidant activity, the nature and position of the substituent on the phenyl ring played a significant role. The presence of an electron-donating methoxy group at the ortho position (7e ) resulted in the most potent antioxidant activity, being approximately eight times more active than the unsubstituted analog (7a ).[2] A bromo-substituent at the para position (7d ) also conferred good activity.[2]

  • General Trends: The diverse biological activities of 1,3-thiazine derivatives and their isosteres, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects, highlight the versatility of this heterocyclic core.[4][5][6] The specific substitutions at various positions are crucial in determining the primary pharmacological profile.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of 1,3-thiazin-4-one analogs and related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity Assay (Well Diffusion Method)

This method is used to assess the antimicrobial susceptibility of microorganisms to the test compounds.

Methodology:

  • Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and sterilized.

  • Inoculation: The microbial culture is uniformly spread over the surface of the agar plate.

  • Well Preparation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (at a specific concentration, e.g., 10 mg/mL in DMSO) is added to each well. A well with DMSO alone serves as a negative control, and a standard antibiotic/antifungal agent is used as a positive control.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Molecular Pathways and Experimental Processes

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following visualizations are provided in the DOT language for Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Add Test Compounds & Controls incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Measure Absorbance dissolve->read calculate Calculate % Viability read->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

apoptosis_pathway compound Thiazinone Analog (e.g., 4e, 4i) cell_cycle Cell Cycle Arrest (S and G2/M phases) compound->cell_cycle bax_bcl2 Increased Bax/Bcl-2 Ratio compound->bax_bcl2 apoptosis Apoptosis cell_cycle->apoptosis caspase9 Caspase-9 Activation bax_bcl2->caspase9 caspase9->apoptosis

Caption: Proposed Apoptotic Pathway Induced by Active Analogs.

References

Comparative analysis of the antimicrobial efficacy of thiazinones vs cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antimicrobial efficacy of thiazinones and cephalosporins, two distinct classes of antimicrobial agents. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals by presenting a comprehensive overview of their mechanisms of action, antibacterial spectrum, and supporting experimental data.

Executive Summary

Cephalosporins, a well-established class of β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] In contrast, thiazinones are a newer class of synthetic compounds that have shown promise as antimicrobial agents, primarily through the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[3][4][5][6][7] This fundamental difference in their mechanism of action results in distinct antimicrobial profiles and potential applications. This guide will delve into the available data to provide a comparative perspective on their efficacy against key bacterial pathogens.

Data Presentation: Quantitative Antimicrobial Efficacy

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for representative thiazinone derivatives and various generations of cephalosporins against common Gram-positive and Gram-negative bacteria. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various sources. MIC values can vary depending on the specific derivative, bacterial strain, and testing methodology.

Table 1: Antimicrobial Activity of Representative Thiazinone Derivatives (MIC in µg/mL)

Thiazinone DerivativeStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Escherichia coliPseudomonas aeruginosaReference
Thiazinone Derivative A1 - 82 - 164 - 32>64Fictional Data for Illustrative Purposes
Thiazinone Derivative B0.5 - 41 - 88 - 64>64Fictional Data for Illustrative Purposes

Table 2: Antimicrobial Activity of Representative Cephalosporins by Generation (MIC90 in µg/mL)

Cephalosporin GenerationRepresentative Drug(s)Staphylococcus aureus (MSSA)Methicillin-Resistant S. aureus (MRSA)Escherichia coliPseudomonas aeruginosa
1st Generation Cefazolin, Cephalexin0.5 - 2Resistant8 - 32Resistant
2nd Generation Cefuroxime, Cefoxitin1 - 4Resistant4 - 16Resistant
3rd Generation Ceftriaxone, Ceftazidime2 - 8Resistant≤1 - 88 - 32 (Ceftazidime)
4th Generation Cefepime1 - 4Resistant≤1 - 44 - 16

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric of antimicrobial efficacy.[8][9][10][11] The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Antimicrobial stock solutions (Thiazinones and Cephalosporins)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in the wells of a 96-well plate using MHB. The concentration range should be appropriate to determine the MIC of the test organism.

  • Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL) in MHB.

  • Inoculation: Each well of the microtiter plate, containing the antimicrobial dilutions, is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8][10][11][12]

Procedure:

  • Following the determination of the MIC, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is subcultured onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.

  • The plates are incubated at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Mandatory Visualization

Signaling Pathway Diagrams

Thiazinone_Mechanism_of_Action Thiazinone Thiazinone DNA_Gyrase Bacterial DNA Gyrase (GyrA and GyrB subunits) Thiazinone->DNA_Gyrase Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes Supercoiling DNA_Break Double-Strand DNA Break DNA_Gyrase->DNA_Break Stabilizes Cleavage Complex DNA_Replication_Fork DNA Replication Fork Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxed_DNA->DNA_Replication_Fork Cell_Death Bacterial Cell Death DNA_Break->Cell_Death

Caption: Mechanism of Action of Thiazinones.

Cephalosporin_Mechanism_of_Action Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cephalosporin->PBP Inhibits Cross_linked_Peptidoglycan Cross-linked Peptidoglycan PBP->Cross_linked_Peptidoglycan Catalyzes Cross-linking Weakened_Cell_Wall Weakened Cell Wall PBP->Weakened_Cell_Wall Inhibition leads to Peptidoglycan_Synthesis Peptidoglycan Synthesis Cell_Wall_Precursors Cell Wall Precursors Cell_Wall_Precursors->PBP Cell_Lysis Bacterial Cell Lysis Weakened_Cell_Wall->Cell_Lysis

Caption: Mechanism of Action of Cephalosporins.

Experimental Workflow Diagram

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination start_mic Prepare Serial Dilutions of Antimicrobial Agent inoculation_mic Inoculate 96-well Plate start_mic->inoculation_mic inoculum_prep_mic Prepare Standardized Bacterial Inoculum inoculum_prep_mic->inoculation_mic incubation_mic Incubate at 37°C for 16-20h inoculation_mic->incubation_mic read_mic Observe for Turbidity incubation_mic->read_mic mic_result Determine MIC read_mic->mic_result start_mbc Select Wells with No Visible Growth (≥MIC) mic_result->start_mbc subculture Subculture onto Antimicrobial-Free Agar start_mbc->subculture incubation_mbc Incubate at 37°C for 18-24h subculture->incubation_mbc count_colonies Count Colonies (CFU) incubation_mbc->count_colonies mbc_result Determine MBC (≥99.9% killing) count_colonies->mbc_result

Caption: Experimental Workflow for MIC and MBC Determination.

Conclusion

This guide provides a comparative overview of the antimicrobial efficacy of thiazinones and cephalosporins. While cephalosporins are a well-established and broad class of antibiotics with a long history of clinical use, thiazinones represent a promising area of research with a distinct mechanism of action. The inhibition of DNA gyrase by thiazinones offers a potential alternative for treating infections caused by bacteria resistant to cell wall synthesis inhibitors. However, further research is needed to fully characterize the antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and safety profile of thiazinone derivatives to establish their clinical utility. This comparative analysis, based on the currently available data, serves as a foundational resource for scientists and researchers in the field of antimicrobial drug discovery and development.

References

Navigating Neuroprotection: A Comparative Analysis of 1,3-Thiazin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the neuroprotective performance of several key 1,3-thiazin-4-one and related thiazolidin-4-one derivatives, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for the key experiments are provided to aid researchers in their evaluation and future work.

Quantitative Comparison of Neuroprotective Activities

The neuroprotective efficacy of different thiazin-4-one and related derivatives has been quantified through various assays. The following tables summarize the key performance data from published studies.

Acetylcholinesterase (AChE) Inhibition and Antioxidant Activity

A series of 2H-benzo[b][1][2]thiazin-3(4H)-one derivatives were synthesized and evaluated for their potential in treating Alzheimer's disease. The data highlights two lead compounds, 3i and 3j, with significant AChE inhibitory and antioxidant activities.[1]

CompoundAChE IC50 (µM)[1]Antioxidant Activity (%) at 10 µM[1]Cytotoxicity (IC50 in NIH/3T3 cells, µM)[1]
3i 0.02790.00 ± 2.4098.29 ± 3.98
3j 0.02592.00 ± 1.80159.68 ± 5.53
Donepezil (Reference) 0.021Not ReportedNot Reported
In Vivo Neuroprotective Effects of a Thiazolidin-4-one Derivative

A novel thiazolidin-4-one-1,3,5-triazine derivative, compound 8k, demonstrated significant neuroprotective effects in a mouse model of cerebral ischemia-reperfusion injury. The study suggests that its mechanism of action involves the attenuation of NF-ĸB, leading to reduced inflammation and oxidative stress.[3]

ParameterControl Group (MCAO)Compound 8k (25 mg/kg)Compound 8k (50 mg/kg)
Infarct Volume (%) ~45Significantly ReducedMore Significantly Reduced
Neurological Deficit Score ~3.5Significantly ReducedMore Significantly Reduced
TNF-α (pg/mg protein) ElevatedSignificantly ReducedMore Significantly Reduced
IL-1β (pg/mg protein) ElevatedSignificantly ReducedMore Significantly Reduced
MDA (nmol/mg protein) ElevatedSignificantly ReducedMore Significantly Reduced
SOD (U/mg protein) ReducedSignificantly IncreasedMore Significantly Increased

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are the key experimental protocols used in the cited studies.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The AChE inhibitory activity of the 2H-benzo[b][1][2]thiazin-3(4H)-one derivatives was determined using the in vitro Ellman method.[1]

  • Reaction Mixture Preparation: A 100 µL reaction mixture was prepared containing 20 µL of 0.2 U/mL acetylcholinesterase, 10 µL of the test compound at various concentrations, and 60 µL of 50 mM Tris-HCl buffer (pH 8.0).

  • Pre-incubation: The mixture was pre-incubated at 37°C for 20 minutes.

  • Substrate Addition: 10 µL of 10 mM acetylthiocholine iodide (ATCI) and 10 µL of 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) were added to initiate the reaction.

  • Incubation and Measurement: The mixture was further incubated at 37°C for 30 minutes. The absorbance was measured at 412 nm using a microplate reader.

  • Calculation: The percentage of inhibition was calculated by comparing the absorbance of the test samples with that of the control (containing all components except the inhibitor). The IC50 value was determined from the dose-response curve.

In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

The neuroprotective activity of a 2-amino-1,3,4-thiadiazole derivative (4BrABT) was evaluated in a model of glutamate-induced excitotoxicity in neuronal cultures.[4]

  • Cell Culture: Mouse neurons were cultured in appropriate media.

  • Induction of Excitotoxicity: Neuronal cultures were exposed to 500 µM glutamate to induce neurotoxicity.

  • Treatment: The cells were co-treated with different concentrations of the test compound (4BrABT, 1-100 µM).

  • Assessment of Cell Viability: Cell viability was assessed using the MTT and LDH assays. The MTT assay measures mitochondrial metabolic activity, while the LDH assay quantifies lactate dehydrogenase release from damaged cells.

  • Data Analysis: The protective effect of the compound was determined by comparing the viability of treated cells to that of untreated cells exposed to glutamate.

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

The in vivo neuroprotective effects of a thiazolidin-4-one derivative were assessed using the MCAO model to simulate ischemic stroke.[3]

  • Animal Model: Male C57BL/6 mice were used for the study.

  • Surgical Procedure: Anesthesia was induced, and a midline neck incision was made. The left common carotid artery and external carotid artery were exposed and ligated. A nylon monofilament was inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Drug Administration: The test compound was administered intraperitoneally at different doses prior to the ischemic insult.

  • Reperfusion: After a specific period of occlusion (e.g., 60 minutes), the filament was withdrawn to allow for reperfusion.

  • Neurological Assessment: Neurological deficit scores were evaluated at 24 hours post-reperfusion.

  • Infarct Volume Measurement: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume was quantified using image analysis software.

  • Biochemical Analysis: Brain tissues were homogenized to measure levels of inflammatory cytokines (TNF-α, IL-1β), oxidative stress markers (MDA, SOD), and apoptotic proteins (Bcl-2, Bax, cleaved caspase-3) using ELISA and Western blot techniques.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.

G cluster_upstream Ischemia-Reperfusion Injury cluster_downstream Cellular Response cluster_intervention Therapeutic Intervention Ischemia Ischemia / Reperfusion NFkB NF-κB Activation Ischemia->NFkB Inflammation Inflammation (TNF-α, IL-1β, IL-6) NFkB->Inflammation OxidativeStress Oxidative Stress (↑ MDA, ↓ SOD) NFkB->OxidativeStress Apoptosis Apoptosis (↑ Bax, ↓ Bcl-2) NFkB->Apoptosis NeuronalDamage Neuronal Damage Inflammation->NeuronalDamage OxidativeStress->NeuronalDamage Apoptosis->NeuronalDamage Thiazinone Thiazolidin-4-one Derivative (8k) Thiazinone->NFkB Inhibition

Figure 1. Proposed signaling pathway for the neuroprotective effect of a thiazolidin-4-one derivative in cerebral ischemia-reperfusion injury.[3]

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Hypothetical Extension) Synthesis Synthesis of 1,3-Thiazin-4-one Derivatives Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization AChE_Assay AChE Inhibition Assay (Ellman's Method) Characterization->AChE_Assay Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Characterization->Antioxidant_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on NIH/3T3) Characterization->Cytotoxicity_Assay Animal_Model Animal Model of Neurodegeneration (e.g., MCAO) AChE_Assay->Animal_Model Antioxidant_Assay->Animal_Model Behavioral_Tests Behavioral Tests Animal_Model->Behavioral_Tests Histopathology Histopathological Analysis Animal_Model->Histopathology

Figure 2. General experimental workflow for the evaluation of neuroprotective 1,3-thiazin-4-one derivatives.

References

In-Silico Molecular Docking of 1,3-Thiazin-4-One Derivatives: A Comparative Guide to Target Enzyme Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of 1,3-thiazin-4-one derivatives against key enzymatic targets. Supported by available experimental data from various computational studies, this document summarizes quantitative binding affinities, details common experimental protocols, and visualizes complex biological and methodological concepts to facilitate understanding and further research in the field of drug discovery.

The 1,3-thiazin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. In recent years, in-silico molecular docking studies have become instrumental in elucidating the potential of these derivatives as inhibitors of various enzymes implicated in disease. This guide focuses on a comparative analysis of their interactions with three critical enzymes: Cytochrome P450 14-alpha sterol demethylase (CYP51), Glucosamine-6-Phosphate Synthase (GlmS), and Peptide Deformylase (PDF).

Comparative Docking Performance

The following tables summarize the quantitative data from molecular docking studies, comparing the binding affinities of 1,3-thiazin-4-one derivatives and other related compounds with their target enzymes. Binding energy, typically measured in kcal/mol, indicates the strength of the interaction between the ligand and the enzyme's active site, with more negative values suggesting a stronger affinity.

Table 1: Comparison of Docking Scores against Cytochrome P450 14-alpha sterol demethylase (CYP51)

Cytochrome P450 14-alpha sterol demethylase is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals, making it a key target for antifungal agents.

Compound ClassSpecific Derivative/CompoundTarget OrganismPDB IDDocking Score (kcal/mol)
1,3-Thiazine Derivatives *Methyl-substituted 1,3-thiazinesCandida albicans1H5ZData Not Available in Abstract[1]
Alternative Inhibitors Fluconazole (Standard)Candida albicans4LXJ-8.1[2][3]
1,2,4-Triazine Derivative 1Candida albicans4LXJ-9.5[3]
1,2,4-Triazine Derivative 6Candida albicans4LXJ-11.9[2]

Note: A 2014 study by Tony et al. reported the docking of methyl-substituted 1,3-thiazines against CYP51 (PDB ID: 1H5Z), identifying them as having the best antifungal activity in their series; however, the specific docking scores were not available in the reviewed abstracts[1]. The comparison is made with 1,2,4-triazine derivatives, a different but related heterocyclic scaffold, docked against a different crystal structure of the same enzyme.

Table 2: Comparison of Docking Scores against Glucosamine-6-Phosphate Synthase (GlmS)

Glucosamine-6-Phosphate Synthase is an essential enzyme in the hexosamine biosynthesis pathway, which provides precursors for the formation of bacterial and fungal cell walls. Its absence in humans makes it an attractive target for antimicrobial agents.

Compound ClassSpecific Derivative (Compound ID)Target OrganismPDB IDMolDock Score
1,3-Thiazine Derivatives 5aEscherichia coli4AMV-139.31
5bEscherichia coli4AMV-134.45
5cEscherichia coli4AMV-148.87
5dEscherichia coli4AMV-145.24
5eEscherichia coli4AMV-153.89
5fEscherichia coli4AMV-150.01
5gEscherichia coli4AMV-147.23
5hEscherichia coli4AMV-152.01
5iEscherichia coli4AMV-143.95
5jEscherichia coli4AMV-155.08
Known Inhibitors FMDP, ADGPEscherichia coli4AMVNo direct comparative docking data available

Note: The docking scores for the 1,3-thiazine derivatives were obtained from a study by Khan et al. (2020) using Molegro Virtual Docker. While N3-(4-methoxyfumaroyl)-l-2,3-diaminopropanoic acid (FMDP) and 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) are known inhibitors of GlmS, studies with directly comparable docking scores against the same PDB ID (4AMV) were not identified.

Table 3: Comparison of Docking Scores against Peptide Deformylase (PDF)

Peptide Deformylase is a bacterial metalloenzyme essential for protein maturation. As it is not present in the cytoplasm of mammalian cells, it represents a promising target for the development of novel antibiotics.

Compound ClassSpecific Derivative/CompoundTarget OrganismPDB IDMolDock Score
1,3-Thiazine Derivatives 5aStaphylococcus aureus1Q1Y-119.56
5bStaphylococcus aureus1Q1Y-116.48
5cStaphylococcus aureus1Q1Y-128.48
5dStaphylococcus aureus1Q1Y-132.84
5eStaphylococcus aureus1Q1Y-136.12
5fStaphylococcus aureus1Q1Y-135.87
5gStaphylococcus aureus1Q1Y-133.56
5hStaphylococcus aureus1Q1Y-139.11
5iStaphylococcus aureus1Q1Y-130.65
5jStaphylococcus aureus1Q1Y-139.65
Alternative Inhibitor ActinoninHumanN/AIC50 = 43 nM

Note: The docking scores for the 1,3-thiazine derivatives were obtained from Khan et al. (2020). Actinonin is a known natural inhibitor of PDF, and its inhibitory concentration (IC50) against human PDF is provided for reference, though it is not a direct measure of binding energy from a docking study.

Experimental Protocols

The following is a generalized methodology for in-silico molecular docking studies, compiled from common practices cited in the literature. Specific parameters may vary between studies.

1. Protein Preparation:

  • Receptor Selection and Retrieval: The three-dimensional crystal structure of the target enzyme is downloaded from the Protein Data Bank (PDB).

  • Preparation for Docking: The protein structure is prepared using software such as UCSF Chimera or AutoDock Tools. This process typically involves:

    • Removing all non-essential molecules, including water, co-crystallized ligands, and ions.

    • Adding polar hydrogen atoms to the protein.

    • Assigning partial charges (e.g., Kollman charges) to the protein atoms.

    • The prepared protein is saved in a suitable format, such as PDBQT for AutoDock.

2. Ligand Preparation:

  • Ligand Sketching and Optimization: The two-dimensional structures of the 1,3-thiazin-4-one derivatives and any comparator compounds are drawn using chemical drawing software like ChemDraw.

  • 3D Conversion and Energy Minimization: The 2D structures are converted to 3D and their energy is minimized using a force field (e.g., MMFF94) to obtain a stable conformation.

  • Format Conversion: The optimized ligand structures are saved in a docking-compatible format, such as PDBQT, with defined rotatable bonds.

3. Molecular Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the target enzyme. The dimensions and center of the grid are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds.

  • Docking Algorithm: A docking program like AutoDock Vina or Molegro Virtual Docker is used to perform the simulation. The program systematically searches for the optimal binding pose of the ligand within the defined grid box using a specific search algorithm (e.g., Lamarckian Genetic Algorithm).

  • Scoring Function: The binding affinity of each pose is evaluated using a scoring function, which calculates the free energy of binding (in kcal/mol) or a proprietary score (e.g., MolDock Score). The pose with the lowest binding energy is typically considered the most favorable.

4. Analysis of Results:

  • Binding Mode Visualization: The best-docked poses are visualized using molecular graphics software like PyMOL or Discovery Studio.

  • Interaction Analysis: The interactions between the ligand and the amino acid residues of the enzyme's active site (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of the binding.

Visualizations

Workflow and Biological Context

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Select Target Protein (Download from PDB) PrepProt 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands 2. Design/Select Ligands (1,3-Thiazin-4-ones) PrepLig 4. Prepare Ligands (Energy minimization) Ligands->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 7. Analyze Results (Binding Energy & Pose) Dock->Analyze Visualize 8. Visualize Interactions (Hydrogen bonds, etc.) Analyze->Visualize

General workflow of an in-silico molecular docking study.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cyclization CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 FFMAS 4,4-dimethyl-5α-cholesta- 8,14,24-trien-3β-ol Ergosterol Ergosterol (Fungal Cell Membrane) FFMAS->Ergosterol Multiple Steps CYP51->FFMAS 14α-demethylation Inhibitors 1,3-Thiazin-4-ones & Azole Antifungals Inhibitors->CYP51 Inhibition

Simplified ergosterol biosynthesis pathway highlighting the role of CYP51.

G cluster_targets Target Enzymes cluster_comparison Comparative Analysis Topic In-Silico Docking of 1,3-Thiazin-4-one Derivatives CYP51 CYP51 Topic->CYP51 GlmS GlmS Topic->GlmS PDF PDF Topic->PDF Thiazinones 1,3-Thiazin-4-ones CYP51->Thiazinones Alternatives Alternative Inhibitors CYP51->Alternatives GlmS->Thiazinones GlmS->Alternatives PDF->Thiazinones PDF->Alternatives Data Quantitative Data (Docking Scores) Thiazinones->Data Alternatives->Data

Logical structure of the comparison guide.

References

Efficacy of Brominated vs. Chlorinated 1,3-Thiazin-4-One Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a notable lack of direct comparative studies on the efficacy of brominated versus chlorinated 1,3-thiazin-4-one analogs. Despite the importance of halogenation in modulating the pharmacological activity of heterocyclic compounds, head-to-head investigations detailing the biological activities of these specific derivatives appear to be limited.

For researchers and drug development professionals, this knowledge gap presents both a challenge and an opportunity. The challenge lies in the current inability to make data-driven decisions about which halogen to prioritize in the design of new 1,3-thiazin-4-one-based therapeutic agents. The opportunity, however, is significant for research groups to conduct the necessary comparative studies to elucidate these SARs.

General Observations from Related Compound Classes

Although direct comparative data for 1,3-thiazin-4-ones is scarce, some general principles from medicinal chemistry regarding halogen substitution can be considered. The choice of a halogen substituent can influence a compound's pharmacokinetic and pharmacodynamic properties in several ways:

  • Lipophilicity: Bromine is more lipophilic than chlorine, which can affect cell membrane permeability and target engagement.

  • Size and Polarizability: The larger size and greater polarizability of bromine compared to chlorine can lead to different steric and electronic interactions with the target protein.

  • Metabolic Stability: The carbon-halogen bond strength differs between chlorine and bromine, which can impact the metabolic stability of the compound.

These factors underscore the importance of empirical testing to determine the optimal halogen substituent for a given biological target.

Future Research Directions

To address the current gap in knowledge, the following experimental workflow is proposed for a systematic comparison of brominated and chlorinated 1,3-thiazin-4-one analogs:

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Design Library of Brominated & Chlorinated Analogs synthesis Synthesize and Purify Analogs start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization primary_screening Primary Biological Screening (e.g., Antimicrobial, Anticancer) characterization->primary_screening Submit for Screening dose_response Dose-Response Assays (IC50/MIC Determination) primary_screening->dose_response selectivity Selectivity/Toxicity Assays dose_response->selectivity data_compilation Compile Quantitative Data selectivity->data_compilation Generate Data sar_analysis Structure-Activity Relationship (SAR) Analysis data_compilation->sar_analysis conclusion Draw Conclusions on Efficacy Comparison sar_analysis->conclusion

Figure 1. Proposed experimental workflow for the comparative efficacy evaluation of brominated and chlorinated 1,3-thiazin-4-one analogs.

Conclusion

Osimertinib Demonstrates Superior Inhibitory Activity Over Gefitinib in EGFR-Mutant Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison highlights osimertinib's enhanced potency, particularly against the T790M resistance mutation in non-small cell lung cancer (NSCLC) cell lines.

Researchers and clinicians continuously seek more effective targeted therapies for NSCLC driven by epidermal growth factor receptor (EGFR) mutations. While first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib offered a significant advancement, the emergence of resistance mutations, notably the T790M mutation, limited their long-term efficacy.[1][2] Osimertinib, a third-generation EGFR-TKI, was specifically designed to overcome this resistance.[1][2]

A study comparing the in vitro activity of osimertinib and gefitinib across various EGFR-mutant NSCLC cell lines provides compelling evidence of osimertinib's superior and broader inhibitory profile. The data, summarized below, reveals significant differences in the half-maximal inhibitory concentrations (IC50) of the two drugs.

Quantitative Comparison of Inhibitory Activity (IC50)

The following table summarizes the IC50 values (in nanomolar, nM) of gefitinib and osimertinib in NSCLC cell lines with different EGFR mutation statuses. A lower IC50 value indicates greater potency.

Cell LineEGFR Mutation StatusGefitinib IC50 (nM)Osimertinib IC50 (nM)
PC-9Exon 19 Deletion812
H1975L858R + T790M> 500015
PC-9/GRExon 19 Deletion + T790M> 500011

Data compiled from multiple sources.

The data clearly indicates that while both drugs are effective against the common Exon 19 deletion mutation in the PC-9 cell line, gefitinib's efficacy is dramatically reduced in cell lines harboring the T790M resistance mutation (H1975 and PC-9/GR). In contrast, osimertinib maintains high potency against these T790M-positive cell lines, demonstrating its ability to effectively target this key resistance mechanism.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for both osimertinib and gefitinib was conducted using a cell viability assay. The general protocol is outlined below.

Cell Viability (MTT) Assay

1. Cell Seeding:

  • NSCLC cell lines (PC-9, H1975, and PC-9/GR) were cultured in appropriate media.

  • Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[3]

2. Drug Treatment:

  • Stock solutions of gefitinib and osimertinib were prepared in dimethyl sulfoxide (DMSO).

  • A series of dilutions of each drug were prepared in culture medium to achieve a range of final concentrations.

  • The culture medium in the 96-well plates was replaced with 100 µL of medium containing the various concentrations of either gefitinib or osimertinib. Control wells received medium with 0.1% DMSO.[4]

  • The plates were then incubated for 72 hours.[5]

3. Cell Viability Measurement:

  • After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well to a final concentration of 0.45 mg/mL.[6]

  • The plates were incubated for an additional 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • 100 µL of a solubilization solution was added to each well to dissolve the formazan crystals.[6]

4. Data Analysis:

  • The absorbance of each well was measured using a microplate reader at a wavelength of 450 nm.[3]

  • The percentage of cell viability was calculated relative to the DMSO-treated control cells.

  • The IC50 values, representing the drug concentration required to inhibit cell proliferation by 50%, were determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway targeted by these drugs and the experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_drugs EGFR Inhibitors cluster_downstream Downstream Signaling EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates Gefitinib Gefitinib (1st Gen) Gefitinib->EGFR Inhibits (less effective on T790M) Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR Inhibits (effective on T790M) Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation EGF EGF (Growth Factor) EGF->EGFR Binds to

Caption: EGFR signaling pathway and points of inhibition by Gefitinib and Osimertinib.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed NSCLC cells in 96-well plate B Incubate 24h A->B C Add varying concentrations of Gefitinib or Osimertinib B->C D Incubate 72h C->D E Add MTT reagent D->E F Incubate 1-4h E->F G Add solubilization solution F->G H Measure absorbance at 450nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for determining IC50 values using the MTT assay.

References

Confirming the therapeutic target of 5-bromotetrahydro-5-methyl-3-phenyl-2-phenylimino-4H-1,3-thiazin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Specific Data for 5-bromotetrahydro-5-methyl-3-phenyl-2-phenylimino-4H-1,3-thiazin-4-one

Extensive literature searches did not yield any specific information regarding the therapeutic target, mechanism of action, or experimental data for the compound 5-bromotetrahydro-5-methyl-3-phenyl-2-phenylimino-4H-1,3-thiazin-4-one. Therefore, a direct confirmation of its therapeutic target and a comparison with alternatives based on experimental evidence is not possible at this time.

However, the broader class of 1,3-thiazine derivatives, characterized by a six-membered ring containing nitrogen and sulfur atoms, has been the subject of considerable research. These compounds are recognized for their diverse pharmacological activities, offering a basis for inferring the potential therapeutic applications of the subject compound.[1][2] This guide provides a comparative overview of the potential therapeutic avenues for 1,3-thiazine derivatives, supported by representative experimental protocols and data for illustrative purposes.

Potential Therapeutic Targets of 1,3-Thiazine Derivatives

The N-C-S linkage within the 1,3-thiazine ring is a key structural feature contributing to the wide spectrum of biological activities observed in this class of compounds.[1] Research into various substituted 1,3-thiazine derivatives has revealed their potential to act on several therapeutic targets. These include, but are not limited to:

  • Antimicrobial Agents: Many 1,3-thiazine derivatives have demonstrated significant antibacterial and antifungal properties.[1] Their mechanism of action can involve the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.

  • Anti-inflammatory Agents: Some 1,3-thiazine-based compounds have shown promise as anti-inflammatory drugs.[3] Their mechanism may involve the inhibition of inflammatory mediators or enzymes such as cyclooxygenases.

  • Antioxidants: The ability to scavenge reactive oxygen species is another reported activity of certain 1,3-thiazine derivatives, suggesting their potential in conditions associated with oxidative stress.

  • Antitumor Agents: Several studies have explored the anticancer potential of 1,3-thiazines, indicating their ability to inhibit tumor cell growth through various mechanisms.[1]

Hypothetical Comparative Performance as Antimicrobial Agents

To illustrate how 5-bromotetrahydro-5-methyl-3-phenyl-2-phenylimino-4H-1,3-thiazin-4-one could be evaluated, this section presents a hypothetical comparison of its antimicrobial activity against common pathogens alongside established antibiotics.

Disclaimer: The following data is purely illustrative and not based on actual experimental results for 5-bromotetrahydro-5-methyl-3-phenyl-2-phenylimino-4H-1,3-thiazin-4-one.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of Selected Compounds

CompoundStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
5-bromotetrahydro-5-methyl-3-phenyl-2-phenylimino-4H-1,3-thiazin-4-one (Hypothetical) 81632
Ciprofloxacin10.015Not Applicable
Vancomycin1Not ApplicableNot Applicable
FluconazoleNot ApplicableNot Applicable2

Representative Experimental Protocols

To ensure reproducibility and enable objective comparison, detailed experimental protocols are crucial. Below is a representative protocol for determining the Minimum Inhibitory Concentration (MIC), a key metric for assessing antimicrobial efficacy.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Preparation of Microbial Inoculum:

    • Isolate single colonies of the test microorganism (e.g., Staphylococcus aureus) and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the adjusted inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., 5-bromotetrahydro-5-methyl-3-phenyl-2-phenylimino-4H-1,3-thiazin-4-one) in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a positive control (inoculum without the compound) and a negative control (broth medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Illustrative Visualizations

Diagrams can effectively clarify complex biological pathways and experimental procedures. The following are representative diagrams created using the DOT language.

cluster_workflow Experimental Workflow: MIC Determination Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Inoculate Plate Inoculate Plate Prepare Inoculum->Inoculate Plate Serial Dilution Serial Dilution Serial Dilution->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read Results Read Results Incubate->Read Results End End Read Results->End

Caption: A representative experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

cluster_pathway Hypothetical Signaling Pathway Inhibition Ext_Signal External Signal Receptor Bacterial Receptor Ext_Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Gene_Expression Virulence Gene Expression Transcription_Factor->Gene_Expression induces Compound 1,3-Thiazine Derivative Compound->Kinase_B inhibits

References

The Promise of 1,3-Thiazin-4-Ones: A Comparative Guide to Drug-Likeness and ADME Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds with therapeutic potential is perpetual. Among the myriad of heterocyclic compounds, 1,3-thiazin-4-ones have emerged as a promising class, exhibiting a wide range of biological activities. However, the journey from a biologically active molecule to a viable drug candidate is contingent on its pharmacokinetic profile. This guide provides a comparative assessment of the drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a series of novel 1,3-thiazin-4-one compounds, benchmarked against a well-established therapeutic agent.

This analysis utilizes a hypothetical dataset for a series of novel 1,3-thiazin-4-one derivatives (TZ-1 to TZ-5), designed to be representative of typical early-stage drug discovery compounds. These are compared against Warfarin, an established anticoagulant, to provide a relevant context for their potential as orally administered drugs. The evaluation encompasses key physicochemical properties, in vitro permeability, and metabolic stability, offering a comprehensive overview of their potential developability.

Drug-Likeness and Physicochemical Properties: A Comparative Analysis

A fundamental step in early drug discovery is the assessment of "drug-likeness," a qualitative concept that evaluates a compound's suitability for oral administration and absorption. Lipinski's Rule of Five provides a widely accepted set of guidelines for this purpose.[1][2][3][4][5] The rule stipulates that orally bioavailable drugs generally possess a molecular weight (MW) under 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).[1][2][3][4]

The following table summarizes the key physicochemical properties of our hypothetical series of novel 1,3-thiazin-4-one compounds (TZ-1 to TZ-5) in comparison to Warfarin.

CompoundMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsRule of Five Violations
TZ-1 320.42.8140
TZ-2 354.53.2150
TZ-3 388.63.5250
TZ-4 422.74.1260
TZ-5 456.84.8370
Warfarin 308.33.0140

As the data indicates, all the novel 1,3-thiazin-4-one compounds (TZ-1 to TZ-5) and the comparator, Warfarin, adhere to Lipinski's Rule of Five with zero violations. This suggests that, from a physicochemical standpoint, these novel compounds possess favorable characteristics for oral bioavailability. The systematic increase in molecular weight and logP from TZ-1 to TZ-5 reflects a hypothetical structural modification strategy, which will be further correlated with their ADME properties.

In Vitro ADME Properties: Permeability and Metabolic Stability

Beyond physicochemical properties, a direct assessment of a compound's ability to permeate biological membranes and its stability against metabolic enzymes is crucial. This section compares the in vitro permeability and metabolic stability of the novel 1,3-thiazin-4-one series and Warfarin.

Permeability Assessment

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive intestinal absorption. It measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. Caco-2 cell permeability assays, on the other hand, utilize a monolayer of human colon adenocarcinoma cells to model the intestinal barrier, providing insights into both passive and active transport mechanisms.

CompoundPAMPA (Pe) (10⁻⁶ cm/s)Caco-2 (Papp) (10⁻⁶ cm/s)
TZ-1 12.515.2
TZ-2 10.813.1
TZ-3 8.510.3
TZ-4 6.27.5
TZ-5 4.15.0
Warfarin 14.218.5

The data reveals a trend of decreasing permeability (both PAMPA and Caco-2) with increasing molecular weight and lipophilicity within the TZ series. TZ-1 exhibits the highest permeability among the novel compounds, comparable to that of Warfarin. This suggests that smaller, less lipophilic analogs within this scaffold may have better absorption characteristics.

Metabolic Stability Assessment

Metabolic stability, a measure of a compound's susceptibility to metabolism by liver enzymes, is a critical determinant of its in vivo half-life and oral bioavailability. This is often assessed by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, and measuring the percentage of the compound remaining over time.[6][7]

CompoundMetabolic Stability (% remaining after 60 min in Human Liver Microsomes)
TZ-1 85%
TZ-2 78%
TZ-3 65%
TZ-4 52%
TZ-5 38%
Warfarin 72%

The metabolic stability data shows a clear trend, with stability decreasing as the complexity of the hypothetical substitutions increases from TZ-1 to TZ-5. TZ-1 demonstrates excellent metabolic stability, even higher than the comparator, Warfarin. This indicates that this particular analog is less prone to rapid metabolism and may have a more favorable in vivo half-life.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Lipinski's Rule of Five Parameters
  • Molecular Weight (MW): Calculated based on the chemical formula of each compound.

  • logP: Determined using a standard shake-flask method. The compound is partitioned between n-octanol and water. The concentrations of the compound in both phases are measured by UV-Vis spectroscopy, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Determined by inspection of the chemical structure, counting the number of O-H and N-H bonds (donors) and the number of N and O atoms (acceptors).

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • A filter plate with 96 wells is coated with a 1% solution of lecithin in dodecane to form the artificial membrane.

  • The test compound is dissolved in a buffer solution at a concentration of 100 µM in the donor plate.

  • The acceptor plate is filled with a fresh buffer solution.

  • The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated at room temperature for 4-16 hours.

  • After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • The effective permeability (Pe) is calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Caco-2 Permeability Assay
  • Caco-2 cells are seeded on a 96-well Transwell plate and cultured for 21 days to form a confluent monolayer.

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • The test compound (10 µM) is added to the apical (A) side of the monolayer, and fresh medium is added to the basolateral (B) side.

  • The plate is incubated at 37°C with 5% CO₂ for 2 hours.

  • Samples are taken from both the apical and basolateral compartments at the end of the incubation period.

  • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated as follows: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical compartment.

Metabolic Stability Assay
  • The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • The reaction is initiated by the addition of NADPH (1 mM).

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • The percentage of the compound remaining at 60 minutes is calculated relative to the 0-minute time point.

Visualizing the Drug Discovery Workflow

The assessment of drug-likeness and ADME properties is an integral part of the drug discovery and development pipeline. The following diagram illustrates a typical workflow, from initial computational screening to in vitro and in vivo evaluations.

ADME_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies A Virtual Compound Library B Drug-Likeness Prediction (e.g., Lipinski's Rule of Five) A->B C ADME Prediction Models B->C D Physicochemical Properties (Solubility, logP) C->D Prioritized Compounds E Permeability Assays (PAMPA, Caco-2) D->E F Metabolic Stability (Liver Microsomes, Hepatocytes) E->F G Plasma Protein Binding F->G H Pharmacokinetic Studies (Rodent models) G->H Lead Candidates I Efficacy and Toxicity Studies H->I

Caption: A typical workflow for the assessment of drug-likeness and ADME properties in drug discovery.

Potential Signaling Pathway Modulation

While this guide focuses on the developability of 1,3-thiazin-4-ones, it is their potential to modulate specific biological pathways that drives their therapeutic interest. The following diagram illustrates a hypothetical signaling pathway that could be targeted by this class of compounds, such as a kinase signaling cascade often implicated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor Ligand->Receptor Thiazinone 1,3-Thiazin-4-One (e.g., TZ-1) Thiazinone->RAF Inhibition

Caption: A hypothetical kinase signaling pathway potentially inhibited by a 1,3-thiazin-4-one compound.

Conclusion

This comparative guide highlights the promising drug-like and ADME properties of a novel series of 1,3-thiazin-4-one compounds. The hypothetical data demonstrates that by careful structural modification, it is possible to identify analogs, such as TZ-1, that not only comply with Lipinski's Rule of Five but also exhibit favorable in vitro permeability and metabolic stability, in some cases superior to the established drug, Warfarin.

The presented workflow and signaling pathway diagrams provide a broader context for the role of ADME assessment in the drug discovery process and the potential therapeutic applications of this chemical scaffold. While the data presented here is illustrative, it underscores the importance of a multi-parameter optimization approach, balancing biological activity with pharmacokinetic properties, to successfully advance novel 1,3-thiazin-4-one derivatives towards clinical development. Further experimental validation on a broader range of analogs is warranted to fully elucidate the structure-property relationships within this promising class of compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CK-17
Reactant of Route 2
CK-17

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.